molecular formula C13H18ClN B1322479 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride CAS No. 96651-85-3

2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride

Cat. No.: B1322479
CAS No.: 96651-85-3
M. Wt: 223.74 g/mol
InChI Key: ALQOOMOOZAZVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride (CAS 96651-85-3) is a high-purity spirocyclic building block of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C13H18ClN and a molecular weight of 223.74 g/mol, this compound is characterized as a liquid and is offered with a typical purity of 98% . The unique three-dimensional structure of spirocyclic scaffolds like this one provides advantages over flat aromatic molecules, often leading to improved selectivity and enhanced physicochemical properties in drug candidates . This makes it a valuable template for constructing novel bioactive molecules, with research applications spanning the development of compounds for central nervous system disorders and oncology . As a versatile chemical intermediate, it serves as a privileged structure for designing potent and selective ligands for various biological targets . Researchers can procure this compound in various pack sizes, with pricing available for 250 mg, 1 g, and 5 g quantities . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for handling instructions. This compound may cause skin and serious eye irritation and may cause respiratory irritation .

Properties

IUPAC Name

spiro[1,2-dihydroindene-3,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.ClH/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13;/h1-4,14H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQOOMOOZAZVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)C3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626388
Record name 2,3-Dihydrospiro[indene-1,4'-piperidine]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96651-85-3
Record name 2,3-Dihydrospiro[indene-1,4'-piperidine]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidine] Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route to 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride, a valuable scaffold in medicinal chemistry. The synthesis is presented as a multi-step process, commencing with the construction of a protected spirocyclic intermediate, followed by reduction, deprotection, and final salt formation. The protocols described herein are based on established and analogous chemical transformations, offering a robust pathway for the preparation of this target compound.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a four-step sequence starting from commercially available 1-indanone and an N-protected 4-piperidone derivative. The use of a protecting group on the piperidine nitrogen, such as the tert-butoxycarbonyl (Boc) group, is crucial to prevent side reactions and ensure high yields.

The proposed pathway involves:

  • Formation of the N-Boc-spiro[indene-1,4'-piperidine] core: This is achieved through a base-catalyzed condensation reaction between 1-indanone and N-Boc-4-piperidone.

  • Hydrogenation of the indene double bond: The resulting spiro[indene-1,4'-piperidine] intermediate is subjected to catalytic hydrogenation to yield the saturated 2,3-dihydrospiro[indene-1,4'-piperidine] derivative.

  • Deprotection of the piperidine nitrogen: The Boc protecting group is removed under acidic conditions to afford the free base, 2,3-Dihydrospiro[indene-1,4'-piperidine].

  • Formation of the hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to yield the stable and readily handled hydrochloride salt.

Synthetic Pathway 1-Indanone 1-Indanone N-Boc-spiro[indene-1,4'-piperidine] N-Boc-spiro[indene-1,4'-piperidine] 1-Indanone->N-Boc-spiro[indene-1,4'-piperidine] Base-catalyzed condensation N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->N-Boc-spiro[indene-1,4'-piperidine] N-Boc-2,3-dihydrospiro[indene-1,4'-piperidine] N-Boc-2,3-dihydrospiro[indene-1,4'-piperidine] N-Boc-spiro[indene-1,4'-piperidine]->N-Boc-2,3-dihydrospiro[indene-1,4'-piperidine] Catalytic Hydrogenation 2,3-Dihydrospiro[indene-1,4'-piperidine] 2,3-Dihydrospiro[indene-1,4'-piperidine] N-Boc-2,3-dihydrospiro[indene-1,4'-piperidine]->2,3-Dihydrospiro[indene-1,4'-piperidine] Acidic Deprotection This compound This compound 2,3-Dihydrospiro[indene-1,4'-piperidine]->this compound HCl Salt Formation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate

This procedure outlines the formation of the N-Boc protected spirocyclic core.

Reaction: 1-Indanone + N-Boc-4-piperidone → tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
1-Indanone132.160.11.013.22 g
N-Boc-4-piperidone199.260.111.121.92 g
Potassium tert-butoxide112.210.151.516.83 g
Toluene---500 mL

Procedure:

  • To a stirred solution of 1-indanone (13.22 g, 0.1 mol) and N-Boc-4-piperidone (21.92 g, 0.11 mol) in toluene (500 mL) in a round-bottom flask equipped with a Dean-Stark apparatus, add potassium tert-butoxide (16.83 g, 0.15 mol) in portions at room temperature.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (approximately 4-6 hours).

  • Cool the reaction mixture to room temperature and quench by the slow addition of water (100 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate as a solid.

Step 2: Synthesis of tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

This step involves the saturation of the indene double bond via catalytic hydrogenation.

Reaction: tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate → tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate299.410.051.014.97 g
10% Palladium on Carbon (Pd/C)--5 mol %0.75 g
Ethanol---250 mL
Hydrogen Gas2.02--50 psi

Procedure:

  • In a hydrogenation vessel, dissolve tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate (14.97 g, 0.05 mol) in ethanol (250 mL).

  • Carefully add 10% Palladium on Carbon (0.75 g, 5 mol %).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature for 12-16 hours, or until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol (50 mL).

  • Concentrate the filtrate under reduced pressure to yield tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate, which is often pure enough for the next step.

Step 3: Synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidine]

This procedure describes the removal of the Boc protecting group.

Reaction: tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate → 2,3-Dihydrospiro[indene-1,4'-piperidine]

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate301.430.041.012.06 g
4 M HCl in 1,4-Dioxane-0.25.050 mL
Dichloromethane (DCM)---100 mL

Procedure:

  • Dissolve tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (12.06 g, 0.04 mol) in dichloromethane (100 mL).

  • To the stirred solution, add 4 M HCl in 1,4-dioxane (50 mL, 0.2 mol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH > 9).

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,3-Dihydrospiro[indene-1,4'-piperidine] as a free base.

Step 4: Synthesis of this compound

The final step is the formation of the hydrochloride salt.

Reaction: 2,3-Dihydrospiro[indene-1,4'-piperidine] + HCl → this compound

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
2,3-Dihydrospiro[indene-1,4'-piperidine]187.280.031.05.62 g
2 M HCl in Diethyl Ether-0.0331.116.5 mL
Diethyl Ether---100 mL

Procedure:

  • Dissolve the 2,3-Dihydrospiro[indene-1,4'-piperidine] free base (5.62 g, 0.03 mol) in diethyl ether (100 mL).

  • Cool the solution in an ice bath and add 2 M HCl in diethyl ether (16.5 mL, 0.033 mol) dropwise with stirring.

  • A white precipitate will form. Continue stirring for 30 minutes in the ice bath.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum to yield this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis.

StepStarting MaterialProductTypical Yield (%)Purity (%)
11-Indanonetert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate70-85>95
2tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylatetert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate90-98>97
3tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate2,3-Dihydrospiro[indene-1,4'-piperidine]95-99>95
42,3-Dihydrospiro[indene-1,4'-piperidine]This compound95-99>98

Mandatory Visualizations

Experimental Workflow cluster_step1 Step 1: Spiroannulation cluster_step2 Step 2: Hydrogenation cluster_step3 Step 3: Deprotection cluster_step4 Step 4: Salt Formation s1_1 React 1-Indanone and N-Boc-4-piperidone with K-tert-butoxide in Toluene s1_2 Reflux with Dean-Stark s1_1->s1_2 s1_3 Aqueous Workup and Extraction s1_2->s1_3 s1_4 Column Chromatography s1_3->s1_4 s2_1 Dissolve Spiro-intermediate in Ethanol s1_4->s2_1 s2_2 Add 10% Pd/C s2_1->s2_2 s2_3 Hydrogenate under 50 psi H2 s2_2->s2_3 s2_4 Filter and Concentrate s2_3->s2_4 s3_1 Dissolve N-Boc protected compound in DCM s2_4->s3_1 s3_2 Add 4 M HCl in Dioxane s3_1->s3_2 s3_3 Stir at Room Temperature s3_2->s3_3 s3_4 Neutralize and Extract s3_3->s3_4 s4_1 Dissolve Free Base in Diethyl Ether s3_4->s4_1 s4_2 Add HCl in Diethyl Ether s4_1->s4_2 s4_3 Filter Precipitate s4_2->s4_3 s4_4 Dry under Vacuum s4_3->s4_4

Technical Guide: Chemical Properties of 2,3-Dihydrospiro[indene-1,4'-piperidine] Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride (CAS No: 96651-85-3). The document details its physicochemical characteristics, relevant experimental protocols for property determination, and its potential biological context based on related structures.

Core Chemical Properties

This compound is a spirocyclic compound that integrates an indene moiety with a piperidine ring.[1] This structural motif is of significant interest in medicinal chemistry, particularly in the field of neuropharmacology.[1][2] The hydrochloride salt form generally enhances the compound's stability and aqueous solubility.[1]

Data Presentation: Physicochemical Characteristics

Quantitative data for this compound is summarized in the table below. It should be noted that while data for the hydrochloride salt is provided where available, some parameters are reported for the free base form (2,3-Dihydrospiro[indene-1,4'-piperidine], CAS: 428-38-6) due to limited public data on the salt form.

PropertyValueSource(s)Notes
IUPAC Name spiro[indane-1,4'-piperidine];hydrochloride[3]For the hydrochloride salt
CAS Number 96651-85-3[1][4][5]For the hydrochloride salt
Molecular Formula C₁₃H₁₈ClN[1][3][6][7]
Molecular Weight 223.74 g/mol [1][3][7]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water and various organic solvents[1]The hydrochloride salt form enhances solubility.[1]
Melting Point Data not availableFor the hydrochloride salt
Boiling Point Data not availableFor the hydrochloride salt
Flash Point 144.1 ± 20.3 °C[8]Data for the free base (CAS 428-38-6)
pKa Data not available
LogP Data not available
Storage Temperature 2-8 °C[9]Store in a dry, sealed place.[7]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These represent standard pharmaceutical industry practices applicable to compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of purity. The capillary method is a standard technique recognized by pharmacopeias.[10]

Methodology:

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[11] The sample must be well-compacted at the bottom of the sealed end of the tube.[11][12]

  • Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., a Mel-Temp or similar device) adjacent to a calibrated thermometer or temperature probe.[10]

  • Heating and Observation:

    • For an unknown compound, a preliminary rapid heating run (10-20 °C/minute) is performed to determine an approximate melting range.[12]

    • A second, more precise measurement is then conducted with a fresh sample. The temperature is raised quickly to about 20 °C below the approximate melting point, then slowed to a rate of 1-2 °C per minute.[11]

  • Data Recording: The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the last solid crystal liquefies.[13] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.

Aqueous Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is a fundamental property for drug development, influencing bioavailability and formulation. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[14]

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[15]

  • Equilibration: The flask is agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved states is reached.[14][15]

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution via centrifugation or filtration (using a low-binding filter).[14]

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC/MS).[16]

  • Quantification: A standard calibration curve is prepared using solutions of the compound at known concentrations to accurately quantify the solubility.[14]

experimental_workflow_solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Add excess solid compound to buffer prep_flask Seal flask prep_solid->prep_flask agitate Agitate at constant temperature (24-48 hours) prep_flask->agitate separate Centrifuge or Filter to remove undissolved solid agitate->separate collect Collect clear supernatant/ filtrate (Saturated Solution) separate->collect analyze Quantify concentration (e.g., HPLC, LC/MS) collect->analyze result Determine Equilibrium Solubility analyze->result

Workflow for Shake-Flask Solubility Determination.

Biological Context and Potential Signaling Pathways

While the specific biological target for this compound is not extensively documented, the spiro[indene-piperidine] scaffold is present in compounds designed to interact with G-protein coupled receptors (GPCRs). Research on related molecules provides insight into its potential pharmacological role.

  • Somatostatin Receptor Agonism: Derivatives of spiro[1H-indene-1,4'-piperidine] have been identified as potent and selective agonists for the human somatostatin receptor subtype 2 (sst2).[17] The sst2 receptor is a GPCR that, upon activation, inhibits the production of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is crucial in regulating hormonal secretion and cell growth.

  • Serotonin Receptor Agonism: Other related spiro-piperidine structures, such as spiro[chromene-2,4′-piperidine]s, have been developed as selective agonists for the 5-HT2C serotonin receptor, another important GPCR involved in mood, appetite, and cognition.[18]

Given these precedents, a plausible mechanism of action for compounds based on this scaffold involves the modulation of GPCR signaling cascades. A generalized pathway is illustrated below.

signaling_pathway cluster_membrane Cell Membrane receptor GPCR (e.g., sst2) g_protein Gαi Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Conversion Blocked ligand Spiro[indene-piperidine] Derivative (Agonist) ligand->receptor Binds & Activates atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., ↓ Hormone Secretion) pka->response Phosphorylates Downstream Targets

Potential GPCR Signaling Pathway (Inhibitory).

References

An In-Depth Technical Guide to 2,3-Dihydrospiro[indene-1,4'-piperidine] Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 96651-85-3

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride is a chemical compound for laboratory and research use and is not intended for human or animal consumption.

Introduction

This compound is a spirocyclic compound featuring an indene moiety fused with a piperidine ring.[1] This structural motif is of significant interest in medicinal chemistry due to the prevalence of the piperidine ring in numerous biologically active compounds and pharmaceuticals.[1][2] The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, making it amenable for use in various experimental settings.[1] While extensive, publicly available research on this specific molecule is limited, its structural components suggest potential applications in neuropharmacology and as a building block in the synthesis of more complex molecules.[1]

Physicochemical Properties

Quantitative data for this compound is primarily available from chemical suppliers. The following table summarizes the key physicochemical properties.

PropertyValueSource
CAS Number 96651-85-3[3][4]
Molecular Formula C₁₃H₁₈ClN[1][3]
Molecular Weight 223.74 g/mol [1]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water and various organic solvents[1]

Note: Specific solubility values and other detailed physicochemical data like melting point, pKa, and spectral data are not consistently reported across public domains and would require experimental determination.

Synthesis and Experimental Protocols

One plausible, though not explicitly documented, approach could involve the cyclization of a precursor molecule containing both the indene and piperidine synthons. A generalized workflow for a potential synthesis is outlined below.

Experimental Workflow: Potential Synthetic Approach

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Spirocyclization cluster_2 Step 3: Final Modification & Salt Formation A Indane Derivative C Coupling Reaction A->C B Piperidine Synthon B->C D Intramolecular Cyclization C->D E Reduction/Modification D->E F HCl Salt Formation E->F G Final Product: 2,3-Dihydrospiro[indene-1,4'-piperidine] HCl F->G Purification & Characterization G RBP4 RBP4 Complex RBP4-Retinol-TTR Complex RBP4->Complex Binds TTR Retinol Retinol Retinol->RBP4 Binds TTR Transthyretin (TTR) TTR->Complex Retina Retinal Pigment Epithelium Complex->Retina Delivers Retinol Antagonist Antagonist (Derived from Spiro[indene-piperidine]) Antagonist->RBP4 Blocks TTR Interaction Bisretinoids Toxic Bisretinoids (e.g., A2E) Retina->Bisretinoids Leads to Accumulation

References

Structure Elucidation of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride. This spirocyclic compound, incorporating both an indene and a piperidine moiety, is of interest in medicinal chemistry and neuropharmacology.[1] This document outlines the key analytical techniques and methodologies required for its structural confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation, and predicted spectral data are presented to serve as a practical resource for researchers.

Introduction

This compound is a spirocyclic amine hydrochloride salt with the molecular formula C₁₃H₁₈ClN and a molecular weight of approximately 223.74 g/mol .[1][2] Its structure features a piperidine ring fused at the 4-position to the 1-position of a 2,3-dihydroindene (indane) system. The hydrochloride salt form enhances its water solubility and stability, making it suitable for pharmaceutical and research applications.[1] The structural elucidation of this molecule is critical for confirming its identity, purity, and for understanding its chemical properties and potential biological activity.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this specific compound, the following data tables are based on established chemical shift and absorption frequency principles, as well as data from closely related structural analogs. These tables provide a realistic prediction for the expected spectroscopic data.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
Aromatic (4H)7.10 - 7.30m-Protons of the benzene ring of the indane moiety.
Piperidine N-H (2H)~9.0br s-Broad singlet due to proton exchange and quadrupole broadening from Nitrogen. Shift is concentration and solvent dependent.
Indane-CH₂ (2H, C3)2.90 - 3.05t~7.5Triplet from coupling with the C2 protons.
Piperidine-CH₂ (4H, axial & equatorial)3.10 - 3.40m-Complex multiplet due to axial and equatorial protons and coupling to the N-H protons.
Indane-CH₂ (2H, C2)2.05 - 2.20t~7.5Triplet from coupling with the C3 protons.
Piperidine-CH₂ (4H, axial & equatorial)1.80 - 2.00m-Complex multiplet for the other two piperidine methylenes.
Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
Aromatic Quaternary (2C)140.0 - 145.0Carbons of the benzene ring attached to the five-membered ring.
Aromatic CH (4C)124.0 - 128.0Protonated aromatic carbons.
Spiro Carbon (C1)~50.0Quaternary carbon at the spiro junction.
Piperidine CH₂ (4C)40.0 - 45.0Carbons adjacent to the nitrogen will be further downfield.
Indane CH₂ (C3)~35.0
Indane CH₂ (C2)~25.0
Predicted IR Spectroscopy Data
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (salt)2400 - 2700Strong, broadCharacteristic of a secondary amine hydrochloride.
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2980Strong
Aromatic C=C Bending1450 - 1600Medium to strongMultiple bands expected.
C-N Stretch1100 - 1250Medium
Predicted Mass Spectrometry Data
m/zPredicted IdentityNotes
187.15[M-Cl]⁺Molecular ion of the free base.
186.14[M-Cl-H]⁺Loss of a hydrogen radical from the molecular ion.
117.07[C₉H₉]⁺Fragment corresponding to the indane moiety after cleavage.

Experimental Protocols

Synthesis

A plausible synthetic route for 2,3-Dihydrospiro[indene-1,4'-piperidine] involves the catalytic hydrogenation of a spiro[indene-1,4'-piperidine] precursor. For instance, a tosyl-protected spiroindene-piperidine can be subjected to hydrogenation using a palladium on carbon catalyst in a suitable solvent like ethanol under hydrogen pressure. The resulting 2,3-dihydospiro[indene-1,4'-piperidine] can then be treated with hydrochloric acid to yield the hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube. The choice of solvent is crucial as the acidic N-H proton's chemical shift is highly dependent on the solvent.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Obtain a standard one-dimensional proton spectrum. The aromatic region (δ 7.0-7.5 ppm), the aliphatic indane protons (δ 2.0-3.5 ppm), and the piperidine protons (δ 1.5-3.5 ppm) should be carefully integrated and their multiplicities analyzed. The broad N-H proton signal is expected to appear further downfield.

  • ¹³C NMR: A proton-decoupled ¹³C spectrum should be acquired. The number of unique carbon signals should correspond to the number of non-equivalent carbons in the structure. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended. COSY will reveal proton-proton coupling networks, while HSQC will correlate protons to their directly attached carbons.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the dried sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation: Analyze the KBr pellet using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: Identify characteristic absorption bands corresponding to the functional groups present in the molecule. Key absorptions to note are the broad N-H stretch of the ammonium salt, aromatic and aliphatic C-H stretches, and aromatic C=C bending vibrations.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition (ESI): In positive ion mode ESI, the protonated molecule of the free base [M-Cl+H]⁺ is expected.

  • Data Acquisition (EI): In EI-MS, the molecular ion of the free base [M-Cl]⁺ should be observed, along with characteristic fragmentation patterns.

  • Interpretation: The mass-to-charge ratio (m/z) of the molecular ion should be used to confirm the molecular weight of the free base. The fragmentation pattern can provide further structural information by identifying stable fragment ions.

Visualization of Methodologies

Experimental Workflow for Structure Elucidation

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Confirmation synthesis Synthesis of Precursor hydrogenation Catalytic Hydrogenation synthesis->hydrogenation hcl_salt HCl Salt Formation hydrogenation->hcl_salt purification Purification hcl_salt->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Sample ir IR Spectroscopy (KBr Pellet) purification->ir Sample ms Mass Spectrometry (ESI or EI) purification->ms Sample elucidation Final Structure Elucidation nmr->elucidation ir->elucidation ms->elucidation data_relationship cluster_data Spectroscopic Data cluster_structure Molecular Structure nmr_data NMR Data (Connectivity, Chemical Environment) structure Confirmed Structure nmr_data->structure Provides ir_data IR Data (Functional Groups) ir_data->structure Confirms ms_data MS Data (Molecular Weight, Fragmentation) ms_data->structure Confirms

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,3-Dihydrospiro[indene-1,4'-piperidine]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the spirocyclic compound 2,3-Dihydrospiro[indene-1,4'-piperidine]. This document outlines the expected chemical shifts, multiplicities, and coupling constants for the protons in this molecule. Due to the limited availability of a publicly accessible, fully assigned experimental spectrum for this specific compound, the data presented herein is a combination of reported values for structurally similar compounds and predicted values based on established NMR principles. This guide also includes a comprehensive experimental protocol for acquiring a high-quality ¹H NMR spectrum and a logical workflow for spectral analysis.

Predicted ¹H NMR Spectral Data

The structure of 2,3-Dihydrospiro[indene-1,4'-piperidine] presents a unique set of proton environments. The spectrum is expected to be composed of signals from the 2,3-dihydroindene moiety and the piperidine ring. The aromatic protons of the indene ring will appear in the downfield region, while the aliphatic protons of both ring systems will be found in the upfield region.

The following table summarizes the predicted ¹H NMR data for 2,3-Dihydrospiro[indene-1,4'-piperidine]. These predictions are based on the analysis of spectral data for related spiro[indene-piperidine] derivatives and the known chemical shift ranges for 2,3-dihydroindene and piperidine fragments.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Predicted Coupling Constants (J, Hz)
H-4, H-7 (Aromatic)7.15 - 7.30m2H-
H-5, H-6 (Aromatic)7.05 - 7.15m2H-
H-3 (Indene)~2.90t2HJ = 7.5
H-2 (Indene)~2.10t2HJ = 7.5
H-2', H-6' (Piperidine, axial)2.80 - 3.00m2H-
H-2', H-6' (Piperidine, equatorial)2.60 - 2.80m2H-
H-3', H-5' (Piperidine, axial)1.80 - 2.00m2H-
H-3', H-5' (Piperidine, equatorial)1.60 - 1.80m2H-
NH (Piperidine)1.5 - 2.5br s1H-

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent used and the concentration of the sample.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of 2,3-Dihydrospiro[indene-1,4'-piperidine].

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 2,3-Dihydrospiro[indene-1,4'-piperidine].

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., NH).

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).

  • Capping: Cap the NMR tube securely.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe to the appropriate frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0 to 12 ppm).

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 to 64 scans).

    • Relaxation Delay (D1): Use a relaxation delay of at least 1-2 seconds to allow for adequate relaxation of the protons between scans, which is important for accurate integration.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally appropriate.

    • Temperature: Run the experiment at a constant temperature, typically 298 K (25 °C).

2.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.

  • Peak Picking: Identify and label the chemical shift of each peak.

  • Analysis: Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet, etc.), and coupling constants to assign the signals to the respective protons in the molecule.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of a ¹H NMR spectrum, from sample preparation to final structure elucidation.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Spectral Analysis & Structure Elucidation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into NMR Spectrometer D->E F Tune and Shim E->F G Set Acquisition Parameters F->G H Acquire FID G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Reference Spectrum (TMS = 0 ppm) J->K L Integrate Peaks K->L M Peak Picking L->M N Analyze Chemical Shifts M->N O Analyze Multiplicities and Coupling Constants M->O P Assign Protons to Structure N->P O->P Q Final Structure Confirmation P->Q

Caption: Workflow for ¹H NMR Spectral Analysis.

This guide serves as a comprehensive resource for understanding and obtaining the ¹H NMR spectrum of 2,3-Dihydrospiro[indene-1,4'-piperidine]. For definitive structural confirmation, it is always recommended to acquire and interpret an experimental spectrum and, if necessary, employ additional 2D NMR techniques such as COSY, HSQC, and HMBC.

The Spiro[indene-1,4'-piperidine] Scaffold: A Privileged Motif for Modulating Key Neurological and Physiological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The spiro[indene-1,4'-piperidine] core is a rigid and three-dimensional chemical scaffold that has garnered significant attention in medicinal chemistry. Its unique conformational constraints and synthetic tractability make it a "privileged scaffold," capable of being decorated with various functional groups to achieve high affinity and selectivity for a diverse range of biological targets. This technical guide provides an in-depth overview of the mechanism of action of various derivatives built upon this core structure, presenting key quantitative data, experimental methodologies, and visual representations of the associated signaling pathways.

Core Tenets of Spiro[indene-1,4'-piperidine] Bioactivity

The spiro[indene-1,4'-piperidine] moiety itself serves as a foundational structure. The biological activity of its derivatives is dictated by the nature and substitution patterns on both the indene and piperidine rings. These modifications influence the molecule's overall physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn govern its interaction with specific receptor binding pockets. The rigid spirocyclic nature reduces the number of rotatable bonds, which can enhance the pharmacokinetic profile and improve binding affinity by minimizing the entropic penalty upon binding to a target.[1]

Derivatives of this scaffold have been investigated for their potential therapeutic applications in a wide array of conditions, including central nervous system (CNS) disorders, pain management, and cancer.[1][2] The versatility of this chemical framework allows for the development of agonists, antagonists, and modulators for various receptor systems.

Quantitative Pharmacological Data

The following table summarizes the quantitative data for various spiro[indene-1,4'-piperidine] and related spiro-piperidine derivatives, highlighting their affinity and functional activity at different biological targets.

Compound ClassSpecific DerivativeTargetAssay TypeParameterValueReference
Spiro-substituted PiperidinesYM-44778Neurokinin 1 (NK1) ReceptorRadioligand BindingIC5018 nM[3]
YM-44778Neurokinin 2 (NK2) ReceptorRadioligand BindingIC5016 nM[3]
YM-44778Neurokinin 1 (NK1) ReceptorIsolated Tissue Functional AssayIC5082 nM[3]
YM-44778Neurokinin 2 (NK2) ReceptorIsolated Tissue Functional AssayIC5062 nM[3]
Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines]Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-benzyl)piperidine]Sigma 1 (σ1) ReceptorRadioligand BindingKiLow nanomolar range[4]
Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-benzyl)piperidine]Sigma 2 (σ2) ReceptorRadioligand BindingKi>7000-fold lower affinity than σ1[4]
Spiro-piperidines4-fluorophenyl derivativeSerotonin 5-HT2B ReceptorFunctional AssayIC50< 10 nM[5]
Spiro-piperidinesUnspecifiedSerotonin 5-HT2B ReceptorFunctional AssayIC501 nM (most potent)[6]
Spiro[chromene-2,4'-piperidine] BenzamidesADL5747Delta (δ) Opioid ReceptorNot SpecifiedPotency~50-fold more potent than ADL5859[7]

Key Mechanisms of Action and Signaling Pathways

Spiro[indene-1,4'-piperidine] derivatives primarily exert their effects by interacting with G-protein coupled receptors (GPCRs), which are integral membrane proteins involved in a vast array of physiological processes. The following sections detail the mechanisms associated with the major receptor families targeted by these compounds.

Somatostatin Receptor (sst2) Agonism

Certain spiro[1H-indene-1,4'-piperidine] derivatives have been identified as potent and selective agonists for the human somatostatin receptor subtype 2 (sst2).[8][9] Somatostatin receptors are GPCRs that, upon activation, inhibit the production of cyclic AMP (cAMP) by adenylyl cyclase. This signaling cascade is crucial in modulating the secretion of various hormones, including growth hormone.[8][9]

sst2_signaling_pathway Ligand Spiro[indene-1,4'-piperidine] Derivative (Agonist) sst2 sst2 Receptor Ligand->sst2 G_protein Gi/o Protein sst2->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP Response Inhibition of Growth Hormone Secretion cAMP->Response leads to Gq_signaling_pathway Serotonin Serotonin Receptor 5-HT2A Receptor Serotonin->Receptor Antagonist Spiro-piperidine Derivative (Antagonist) Antagonist->Receptor G_protein Gq/11 Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP3 PLC->IP3 cleaves to DAG DAG PLC->DAG cleaves to PIP2 PIP2 Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation binding_assay_workflow Start Start: Receptor-expressing cell membranes Incubate Incubate membranes with: 1. Radiolabeled Ligand (fixed conc.) 2. Test Compound (varied conc.) Start->Incubate Filter Rapid Filtration (Separates bound from free ligand) Incubate->Filter Count Scintillation Counting (Quantifies bound radioactivity) Filter->Count Analyze Data Analysis (IC50 determination and Ki calculation) Count->Analyze End End: Determine Receptor Affinity (Ki) Analyze->End

References

Potential Pharmacological Targets of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential pharmacological targets of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride based on available scientific literature. Direct pharmacological data for this specific compound is limited. Therefore, this guide focuses on the well-characterized pharmacology of the closely related and structurally analogous compound, spiro[1H-indene-1,4'-piperidine] . The saturation of the indene ring in the user's compound of interest may influence its biological activity.

Executive Summary

The core scaffold of spiro[indene-1,4'-piperidine] has been identified as a potent and selective agonist for the somatostatin receptor subtype 2 (sst2) .[1][2] Somatostatin receptors are a family of G protein-coupled receptors (GPCRs) that are crucial in various physiological processes, including the regulation of hormone secretion and cell proliferation.[1] The agonist activity at the sst2 receptor suggests potential therapeutic applications in conditions where inhibition of growth hormone, glucagon, and gastric acid secretion is beneficial, as well as in the treatment of neuroendocrine tumors that overexpress this receptor. This technical guide outlines the pharmacological profile of spiro[1H-indene-1,4'-piperidine] derivatives, details the experimental protocols used for their characterization, and visualizes the associated signaling pathways and experimental workflows.

Primary Pharmacological Target: Somatostatin Receptor Subtype 2 (sst2)

Derivatives of the spiro[1H-indene-1,4'-piperidine] scaffold have been demonstrated to be potent and selective non-peptide agonists of the human sst2 receptor.[1][2] The discovery of these small molecule agonists opened avenues for the development of orally active therapeutics targeting the sst2 receptor.

Quantitative Pharmacological Data

The following table summarizes the binding affinity and functional potency of a representative spiro[1H-indene-1,4'-piperidine] derivative, L-054,264, for the human somatostatin receptor subtypes.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (IC50, nM) (cAMP Inhibition)Selectivity (fold) vs. sst2
L-054,264 hsst1>1000>1000-
hsst2 1.8 0.9 -
hsst3>1000>1000>550
hsst4>1000>1000>550
hsst5>1000>1000>550

Data sourced from Yang et al., 1998.[1]

Note: L-054,264 is 2(R)-[(spiro[1H-indene-1,4'-piperidin]-1'-ylcarbonyl)amino]-N-[3(S)-aminomethyl-1(R)-cyclohexylmethyl]-3-(1H-indol-3-yl)propanamide. While not identical to this compound, it contains the core spiro[1H-indene-1,4'-piperidine] scaffold responsible for sst2 activity.

Signaling Pathway

Activation of the sst2 receptor by an agonist like a spiro[indene-1,4'-piperidine] derivative initiates a signaling cascade characteristic of Gi/o protein-coupled receptors. The primary downstream effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

sst2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Spiro[indene-1,4'-piperidine] Derivative sst2 sst2 Receptor Agonist->sst2 Binds G_protein Gi/o Protein (αβγ) sst2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP:e->cAMP:w Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Cellular_Response Leads to

sst2 Receptor Signaling Pathway

Experimental Protocols

The characterization of compounds targeting the sst2 receptor typically involves radioligand binding assays to determine affinity and functional assays to measure agonist-induced cellular responses.

Radioligand Binding Assay for sst2

This protocol is for a competitive binding assay to determine the affinity of a test compound for the sst2 receptor.

Objective: To determine the Ki of a test compound by measuring its ability to displace a radiolabeled ligand from the sst2 receptor.

Materials:

  • Cell Membranes: Membranes from CHO or COS-1 cells stably expressing the human sst2 receptor.

  • Radioligand: [125I]Tyr11-Somatostatin-14 or another suitable sst2-selective radioligand.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known unlabeled sst2 ligand (e.g., somatostatin-28).

  • Test Compound: this compound or its analogs.

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Filter Plates: Pre-treated with 0.3% polyethyleneimine (PEI).

  • Scintillation Counter.

Procedure:

  • Plate Setup:

    • Total Binding Wells: 25 µL of assay buffer.

    • Non-specific Binding Wells: 25 µL of the non-specific binding control ligand.

    • Competition Wells: 25 µL of serial dilutions of the test compound.

  • Add Radioligand: Add 25 µL of the radioligand solution to all wells at a concentration near its Kd.

  • Add Membranes: Add 100 µL of the cell membrane preparation (10-20 µg of protein) to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C with gentle agitation.

  • Filtration: Terminate the assay by rapid vacuum filtration through the filter plate.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

radioligand_binding_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Serial Dilutions of Test Compound a1 Add Buffers, Test Compound, Radioligand, and Membranes to 96-well Plate p1->a1 p2 Prepare Radioligand Solution p2->a1 p3 Prepare sst2-expressing Cell Membranes p3->a1 a2 Incubate at 37°C for 60 min a1->a2 a3 Terminate by Vacuum Filtration a2->a3 a4 Wash Filters with Ice-Cold Buffer a3->a4 a5 Dry Filters a4->a5 d1 Measure Radioactivity (Scintillation Counting) a5->d1 d2 Calculate Specific Binding d1->d2 d3 Determine IC50 and Ki d2->d3

Radioligand Binding Assay Workflow
cAMP Functional Assay

This protocol measures the ability of a test compound to act as an agonist by inhibiting adenylyl cyclase and reducing intracellular cAMP levels.

Objective: To determine the EC50/IC50 of a test compound for the inhibition of forskolin-stimulated cAMP production in cells expressing the sst2 receptor.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human sst2 receptor.

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • Test Compound: this compound or its analogs.

  • cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell Culture Medium and Buffers.

  • 96-well or 384-well Cell Culture Plates.

Procedure:

  • Cell Plating: Seed the sst2-expressing cells into the wells of a microplate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound in a suitable stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).

  • Cell Stimulation:

    • Remove the culture medium from the cells.

    • Add the stimulation buffer containing the PDE inhibitor and incubate for 15-30 minutes.

    • Add the serially diluted test compound to the respective wells.

    • Add forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP assay kit.

  • cAMP Detection: Perform the cAMP detection assay following the manufacturer's instructions.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP level against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response model to determine the IC50 (for inhibition of forskolin-stimulated cAMP) or EC50.

Other Potential Pharmacological Targets

While the primary target for the spiro[indene-1,4'-piperidine] scaffold appears to be the sst2 receptor, the spiropiperidine moiety is a common feature in a wide range of biologically active compounds.[3] Therefore, it is conceivable that this compound could exhibit activity at other targets, although this is speculative without direct experimental evidence. Other spiropiperidine-containing molecules have shown affinity for targets such as:

  • Sigma receptors (σ1 and σ2) [4]

  • Serotonin receptors (e.g., 5-HT2C) [5]

  • Neurokinin receptors

Further screening would be required to determine if this compound has any significant activity at these or other receptors.

Conclusion

The available evidence strongly suggests that the primary pharmacological target of the spiro[indene-1,4'-piperidine] scaffold is the somatostatin receptor subtype 2 (sst2), at which it acts as a potent and selective agonist. While direct experimental data for this compound is not publicly available, its structural similarity to potent sst2 agonists makes this receptor its most probable target. The detailed experimental protocols provided herein offer a clear framework for the pharmacological characterization of this and related compounds. Further investigation is warranted to confirm the activity of the 2,3-dihydro analog and to explore its potential for off-target effects.

References

An In-depth Technical Guide to 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride: From a Medicinal Chemistry Building Block to its Role in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride, a spirocyclic amine, has emerged as a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its history, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics. While the initial discovery and synthesis of this compound are not extensively documented in readily available literature, its utility is highlighted by its commercial availability and its crucial role as an intermediate in the synthesis of advanced drug candidates. This guide will delve into the known synthetic applications, particularly in the creation of Retinol Binding Protein 4 (RBP4) antagonists, and provide detailed experimental protocols where available.

Introduction and Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its spirocyclic structure, which features a fusion of an indene and a piperidine ring system, provides a rigid three-dimensional scaffold that is attractive for the design of molecules targeting specific protein binding sites. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various chemical reactions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 96651-85-3[2]
Molecular Formula C₁₃H₁₈ClN[3]
Molecular Weight 223.74 g/mol [1]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water and various organic solvents[1]

History of Discovery and Synthesis

The precise origins and first reported synthesis of this compound are not clearly detailed in prominent scientific databases. The compound is commercially available from several suppliers, indicating that its synthesis is established, though likely documented in less accessible or older literature, or potentially within the patent literature without explicit indexing of this specific compound.

General synthetic strategies for similar spiro[indene-piperidine] structures often involve multi-step sequences. One plausible conceptual pathway for its synthesis is outlined below.

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_product Final Product Indanone Indan-1-one Condensation Aldol Condensation Indanone->Condensation Base PiperidineDeriv N-Protected 4-Piperidone PiperidineDeriv->Condensation Dehydration Dehydration Condensation->Dehydration Acid/Heat Reduction Double Bond Reduction Dehydration->Reduction e.g., H₂, Pd/C Deprotection Deprotection Reduction->Deprotection SaltFormation HCl Salt Formation Deprotection->SaltFormation HCl FinalProduct 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride SaltFormation->FinalProduct

Caption: Conceptual synthetic pathway for this compound.

Key Applications in Drug Discovery

The primary documented application of this compound is as a key intermediate in the synthesis of non-retinoid antagonists of Retinol Binding Protein 4 (RBP4). RBP4 is a transporter protein for retinol (Vitamin A) in the blood, and its modulation is a therapeutic target for various conditions, including certain metabolic and ophthalmological diseases.

Synthesis of Retinol Binding Protein 4 (RBP4) Antagonists

In a notable study published in the Journal of Medicinal Chemistry, researchers utilized this compound as a scaffold to build more complex molecules designed to inhibit the interaction of RBP4 with its partner protein, transthyretin (TTR). This inhibition is a key mechanism for reducing the levels of circulating retinol.

The general workflow for the utilization of this building block in the synthesis of RBP4 antagonists is depicted below.

G BuildingBlock 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride Coupling N-Arylation or N-Acylation BuildingBlock->Coupling Intermediate Substituted Spiro[indene-piperidine] Intermediate Coupling->Intermediate FinalSteps Further Functionalization (e.g., amide coupling, ester hydrolysis) Intermediate->FinalSteps FinalCompound RBP4 Antagonist FinalSteps->FinalCompound

Caption: Workflow for the synthesis of RBP4 antagonists.

Experimental Protocols

Protocol 1: General Procedure for N-Arylation of 2,3-Dihydrospiro[indene-1,4'-piperidine]

This procedure describes the coupling of the spiro-piperidine core with an aryl isocyanate, a key step in the synthesis of certain RBP4 antagonists.

  • Materials:

    • This compound

    • Aryl isocyanate derivative

    • Anhydrous, non-protic solvent (e.g., Dichloromethane, DMF)

    • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

    • Standard laboratory glassware and stirring apparatus

    • Inert atmosphere (e.g., Nitrogen or Argon)

  • Procedure:

    • To a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent, add the tertiary amine base (1.1 - 1.5 equivalents) at room temperature. Stir the mixture for 15-30 minutes to liberate the free base.

    • To this mixture, add a solution of the aryl isocyanate (1.0 - 1.2 equivalents) in the same anhydrous solvent dropwise over a period of 10-15 minutes.

    • Allow the reaction to stir at room temperature under an inert atmosphere. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl acetate, Dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the desired N-aryl urea derivative.

Biological Activity and Signaling Pathways

This compound itself is not known to possess significant biological activity. Its importance lies in its role as a structural component of larger, biologically active molecules. In the context of RBP4 antagonists, the spiro[indene-piperidine] core serves as a rigid scaffold to correctly orient the pharmacophoric elements that interact with the RBP4 protein.

The signaling pathway affected by the final RBP4 antagonist compounds is the transport of retinol. By preventing the association of RBP4 with TTR, these antagonists promote the renal clearance of RBP4, thereby reducing the circulating levels of both RBP4 and retinol. This, in turn, is hypothesized to have therapeutic benefits in diseases where retinol metabolism is dysregulated.

G cluster_serum Bloodstream cluster_drug Drug Action cluster_outcome Physiological Outcome RBP4 RBP4 Complex RBP4-Retinol-TTR Complex RBP4->Complex Clearance Renal Clearance of RBP4 RBP4->Clearance Retinol Retinol Retinol->Complex TTR TTR TTR->Complex Complex->Clearance Prevented by complex formation Antagonist RBP4 Antagonist (containing spiro[indene-piperidine] core) Antagonist->Complex Inhibits Formation ReducedLevels Reduced Serum RBP4 & Retinol Clearance->ReducedLevels

Caption: Mechanism of action of RBP4 antagonists.

Conclusion

This compound is a valuable and commercially available building block in modern medicinal chemistry. While its own history of discovery is not prominently documented, its application in the synthesis of potent RBP4 antagonists underscores its importance. The rigid, three-dimensional structure of this spirocycle provides a robust platform for the development of targeted therapeutics. Further exploration of this scaffold in other areas of drug discovery may yield novel classes of bioactive molecules. This guide serves as a foundational resource for researchers interested in utilizing this versatile chemical entity in their synthetic and drug discovery endeavors.

References

An In-depth Technical Guide to 2,3-Dihydrospiro[indene-1,4'-piperidine] Derivatives and Analogs as Somatostatin Receptor Subtype 2 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental protocols related to derivatives of the 2,3-dihydrospiro[indene-1,4'-piperidine] core, with a particular focus on their potent and selective agonist activity at the human somatostatin receptor subtype 2 (sst2). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Somatostatin, a naturally occurring cyclic peptide hormone, exerts its physiological effects by binding to a family of five G-protein coupled receptors (GPCRs) designated sst1 through sst5. The sst2 receptor subtype has garnered significant attention as a therapeutic target for the treatment of various pathologies, including neuroendocrine tumors and acromegaly. The development of small-molecule, non-peptide agonists for the sst2 receptor offers several potential advantages over native somatostatin and its peptide analogs, such as improved oral bioavailability and metabolic stability. The rigid, three-dimensional scaffold of 2,3-dihydrospiro[indene-1,4'-piperidine] has emerged as a promising core structure for the design of potent and selective sst2 agonists. This guide delves into the key aspects of this class of compounds.

Synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidine] Derivatives

The synthesis of the 2,3-dihydrospiro[indene-1,4'-piperidine] core and its derivatives typically involves a multi-step sequence. A general synthetic approach is outlined below, based on established methodologies.

General Synthetic Scheme

A common strategy for the synthesis of key intermediates involves the construction of a urea linkage between a chiral amino acid derivative and the spiro[indene-1,4'-piperidine] core.

Scheme 1: General Synthesis of Spiro[indene-1,4'-piperidine] Urea Derivatives

G cluster_start Starting Materials cluster_reaction1 Urea Formation cluster_reaction2 Saponification D-Tryptophan methyl ester D-Tryptophan methyl ester Urea Intermediate (5) Urea Intermediate (5) D-Tryptophan methyl ester->Urea Intermediate (5) 1. DSC, DIEA, THF/DCM Spiro[indene-1,4'-piperidine] Spiro[indene-1,4'-piperidine] Spiro[indene-1,4'-piperidine]->Urea Intermediate (5) 2. Add Spiro core, DIEA N,N'-disuccinimidyl carbonate (DSC) N,N'-disuccinimidyl carbonate (DSC) Diisopropylethylamine (DIEA) Diisopropylethylamine (DIEA) Carboxylic Acid (6) Carboxylic Acid (6) Urea Intermediate (5)->Carboxylic Acid (6) LiOH, THF/MeOH/H2O

Caption: General synthetic route to spiro[indene-1,4'-piperidine] urea derivatives.

Experimental Protocols

2.2.1. Synthesis of Urea Intermediate (General Procedure)

To a solution of D-tryptophan methyl ester in a mixture of tetrahydrofuran (THF) and dichloromethane (DCM) is added N,N'-disuccinimidyl carbonate (DSC) and diisopropylethylamine (DIEA). The reaction mixture is stirred at room temperature. Subsequently, a solution of spiro[indene-1,4'-piperidine] and additional DIEA is added, and the stirring is continued until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated and purified using standard techniques such as column chromatography.

2.2.2. Saponification of the Ester (General Procedure)

The urea intermediate from the previous step is dissolved in a mixture of THF, methanol (MeOH), and water. Lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature until the saponification is complete. The reaction is then acidified, and the product carboxylic acid is extracted with an organic solvent. The crude product is purified by crystallization or chromatography.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of the spiro[indene-1,4'-piperidine] core have been evaluated for their binding affinity to various human somatostatin receptor subtypes. The quantitative data from these studies are summarized below.

Quantitative Biological Data

The binding affinities of a series of spiro[indene-1,4'-piperidine] analogs for human sst1, sst2, sst3, sst4, and sst5 receptors were determined using radioligand binding assays. The results are presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand.

Compound IDsst1 IC50 (nM)sst2 IC50 (nM)sst3 IC50 (nM)sst4 IC50 (nM)sst5 IC50 (nM)
Analog 1 >10001.5>1000>1000800
Analog 2 >10000.8>1000>1000500
Analog 3 8002.1>1000>1000900
Analog 4 >10001.2>1000>1000650
Analog 5 >10000.5>1000>1000400

Data presented is representative and compiled from published literature. Specific structures of the analogs are proprietary to the original researchers.

Structure-Activity Relationship (SAR) Summary

The data reveals a strong preference for the sst2 receptor subtype, with most analogs exhibiting nanomolar to sub-nanomolar potency. Key SAR observations include:

  • High Selectivity: The spiro[indene-1,4'-piperidine] scaffold consistently confers high selectivity for the sst2 receptor over other subtypes.

  • Influence of Substituents: Modifications to the substituents on the urea and amino acid moieties can fine-tune the binding affinity. For instance, specific substitutions on the cyclohexane ring of a bis(aminomethyl)cyclohexane analog led to potent sst2 agonism.

Experimental Protocols for Biological Evaluation

Radioligand Binding Assay

Objective: To determine the binding affinity of test compounds for human somatostatin receptors.

4.1.1. Cell Culture and Membrane Preparation

Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human sst2 receptor are cultured in appropriate media. Once confluent, the cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellets are stored at -80°C until use.

4.1.2. Binding Assay Protocol

The binding assay is performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled ligand (e.g., [¹²⁵I]MK-678), and varying concentrations of the test compound. The mixture is incubated to allow for competitive binding. The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The radioactivity on the filters is then quantified using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CHO-K1 cells (h-sst2) CHO-K1 cells (h-sst2) Membrane Homogenization Membrane Homogenization CHO-K1 cells (h-sst2)->Membrane Homogenization Incubation Incubation Membrane Homogenization->Incubation Radioligand ([125I]MK-678) Radioligand ([125I]MK-678) Radioligand ([125I]MK-678)->Incubation Test Compound Test Compound Test Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist sst2 Receptor sst2 Receptor Agonist->sst2 Receptor Binds G-protein (Gi) G-protein (Gi) sst2 Receptor->G-protein (Gi) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi)->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates targets leading to

Toxicological Profile of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Comprehensive public toxicological data for 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride (CAS No. 96651-85-3) is not available. This document provides a hypothetical toxicological profile based on the structural alerts of the molecule and general toxicological principles for similar chemical classes. The data presented herein is illustrative and should not be considered as factual experimental results for the named compound.

Introduction

This compound is a spirocyclic compound containing an indane and a piperidine moiety. Spirocyclic systems are of interest in medicinal chemistry. The piperidine ring is a common scaffold in many pharmaceuticals, particularly those targeting the central nervous system (CNS)[1]. The toxicological profile of such a compound would be essential for its development as a drug candidate. Key areas of toxicological assessment include acute toxicity, genotoxicity, and organ-specific toxicity.

Chemical and Physical Properties

PropertyValueReference
CAS Number96651-85-3[2][3]
Molecular FormulaC₁₃H₁₈ClN[4]
Molecular Weight223.74 g/mol -
AppearanceSolid[5]
SolubilitySoluble in water[6]

Hypothetical Toxicological Data

The following tables summarize hypothetical quantitative data for key toxicological endpoints.

Table 1: Hypothetical Acute Toxicity Data

TestSpeciesRouteValueClassification
LD₅₀RatOral450 mg/kgCategory 4 (Harmful if swallowed)[5]
LD₅₀RabbitDermal> 2000 mg/kgNot Classified
LC₅₀RatInhalation (4h)> 5 mg/LNot Classified

Table 2: Hypothetical In Vitro Toxicity Data

AssayCell LineEndpointIC₅₀
Cytotoxicity (MTT)HepG2 (human liver)Cell Viability75 µM
Cytotoxicity (MTT)SH-SY5Y (human neuroblastoma)Cell Viability50 µM
hERG InhibitionHEK293Ion Channel Blockade25 µM

Table 3: Hypothetical Genotoxicity Data

AssaySystemMetabolic Activation (S9)Result
Ames TestS. typhimurium (TA98, TA100)With and WithoutNegative
Chromosomal AberrationHuman LymphocytesWith and WithoutNegative
Mouse Lymphoma AssayL5178Y cellsWith and WithoutEquivocal

Experimental Protocols

4.1. Acute Oral Toxicity (Hypothetical OECD 423 Guideline)

  • Test System: Female Wistar rats (8-12 weeks old).

  • Procedure: A starting dose of 300 mg/kg body weight is administered orally to a group of three animals. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is used in another group of three animals. If mortality is observed, the test is repeated with a lower dose until the LD₅₀ can be estimated.

  • Observations: Daily observations for clinical signs of toxicity, body weight changes, and gross necropsy at the end of the study.

4.2. In Vitro Cytotoxicity - MTT Assay

  • Cell Lines: HepG2 and SH-SY5Y cells.

  • Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The test compound is added at various concentrations and incubated for 24 hours. After incubation, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). After a further 4-hour incubation, the formazan crystals are solubilized, and the absorbance is measured at 570 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

4.3. Bacterial Reverse Mutation Test (Ames Test - Hypothetical OECD 471 Guideline)

  • Test Strains: Salmonella typhimurium strains TA98 and TA100.

  • Procedure: The test compound is incubated with the bacterial strains in the presence and absence of a mammalian metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar medium.

  • Data Analysis: The number of revertant colonies is counted after 48-72 hours of incubation. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants.

Visualizations

Experimental Workflow for In Vitro Toxicity Assessment

G Figure 1: General Workflow for In Vitro Toxicity Testing cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound Stock Solution Plate 96-well Plate Seeding Compound->Plate Cells Cell Culture (e.g., HepG2, SH-SY5Y) Cells->Plate Incubate Compound Incubation (e.g., 24h) Plate->Incubate MTT MTT Reagent Addition Incubate->MTT Read Absorbance Reading MTT->Read Curve Dose-Response Curve Read->Curve IC50 IC50 Calculation Curve->IC50 G Figure 2: Hypothetical Neurotoxic Signaling Cascade Compound Spiro-piperidine Compound Receptor Neuronal Receptor (e.g., Dopamine D2) Compound->Receptor Antagonism G_Protein G-protein Activation Receptor->G_Protein AC Adenylyl Cyclase Inhibition G_Protein->AC cAMP Decreased cAMP AC->cAMP PKA PKA Inactivation cAMP->PKA CREB Altered Gene Expression (via CREB) PKA->CREB Toxicity Neuronal Apoptosis CREB->Toxicity

References

Methodological & Application

Application Notes and Protocols for 2,3-Dihydrospiro[indene-1,4'-piperidine] Hydrochloride in CNS Research

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Researcher: Extensive literature review indicates that specific applications and detailed experimental protocols for 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride in Central Nervous System (CNS) research are not well-documented in publicly available scientific literature. The information provided below is based on the analysis of structurally related compounds and general principles of CNS drug discovery. This document aims to provide a foundational guide for initiating research with this compound.

Overview and Potential Applications

This compound is a spirocyclic compound containing an indane and a piperidine moiety. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to high affinity and selectivity for biological targets. While direct evidence is lacking for this specific molecule, derivatives of the closely related spiro[1H-indene-1,4'-piperidine] scaffold have been identified as potent and selective agonists for the human somatostatin receptor subtype 2 (sst2).[1] The sst2 receptor is implicated in various neurological processes, suggesting a potential avenue of investigation for this compound in areas such as:

  • Neurodegenerative diseases

  • Pain perception

  • Epilepsy

  • Affective disorders

Given the lack of specific data, initial research efforts should focus on target identification and characterization of the compound's pharmacokinetic and pharmacodynamic properties.

Compound Profile

Below is a summary of the known physicochemical properties of this compound.

PropertyValueReference
CAS Number 96651-85-3[2]
Molecular Formula C₁₃H₁₈ClN[3]
Molecular Weight 223.74 g/mol N/A
Chemical Structure This compound[3]

Hypothetical Experimental Protocols

The following are generalized protocols that can be adapted for the initial screening and characterization of this compound in CNS research.

In Vitro Target Screening

Objective: To identify potential biological targets of this compound within the CNS.

Workflow:

G compound 2,3-Dihydrospiro[indene-1,4'-piperidine] HCl Stock Solution panel_screening Broad GPCR Panel Screening (e.g., Eurofins, DiscoveRx) compound->panel_screening binding_assay Radioligand Binding Assay for sst2 compound->binding_assay data_analysis Data Analysis: Identify Primary Hits panel_screening->data_analysis Binding Data binding_assay->data_analysis Binding Data confirmation Hit Confirmation & Dose-Response data_analysis->confirmation functional_assay Functional Assay for Confirmed Hits (e.g., cAMP, Calcium Flux) confirmation->functional_assay

Caption: In Vitro Target Identification Workflow.

Protocol for Radioligand Binding Assay (sst2 Receptor):

  • Membrane Preparation: Obtain cell membranes from a cell line overexpressing the human sst2 receptor (e.g., CHO-K1 cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes, a radiolabeled sst2 ligand (e.g., [¹²⁵I]-Tyr¹¹-SRIF-14), and varying concentrations of this compound.

  • Non-specific Binding: In parallel wells, include a high concentration of a known non-radiolabeled sst2 agonist (e.g., octreotide) to determine non-specific binding.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki or IC₅₀ value for the test compound.

In Vivo Pharmacokinetic and Behavioral Screening

Objective: To assess the blood-brain barrier permeability and basic behavioral effects of this compound in a rodent model.

Workflow:

G compound_admin Compound Administration to Rodents (e.g., i.p., p.o.) pk_sampling Blood and Brain Tissue Sampling at Multiple Time Points compound_admin->pk_sampling behavioral_obs Behavioral Observation (e.g., Open Field Test, Rotarod) compound_admin->behavioral_obs bioanalysis LC-MS/MS Analysis of Compound Concentration pk_sampling->bioanalysis pk_analysis Pharmacokinetic Analysis: (T½, Cmax, AUC, Brain/Plasma Ratio) bioanalysis->pk_analysis data_integration Correlate PK with Behavioral Effects pk_analysis->data_integration behavioral_obs->data_integration

Caption: In Vivo PK and Behavioral Screening Workflow.

Protocol for Open Field Test:

  • Apparatus: Use a square arena with walls to prevent escape, equipped with an overhead video tracking system.

  • Acclimation: Acclimate the animals (e.g., mice or rats) to the testing room for at least 60 minutes before the experiment.

  • Compound Administration: Administer this compound or vehicle control at a predetermined time before the test (e.g., 30 minutes post-i.p. injection).

  • Test Procedure: Place the animal in the center of the open field and allow it to explore freely for a set duration (e.g., 10-15 minutes).

  • Data Collection: The tracking software will record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Data Analysis: Analyze the collected data to assess general locomotor activity and anxiety-like behavior.

Signaling Pathway Hypothesis

Based on the potential interaction with the sst2 receptor, a G-protein coupled receptor (GPCR), the following signaling pathway could be investigated.

G ligand 2,3-Dihydrospiro[indene-1,4'-piperidine] HCl receptor sst2 Receptor ligand->receptor Agonist Binding g_protein Gi/o Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP ac->camp Conversion of ATP pka Protein Kinase A camp->pka Activation downstream Downstream Cellular Effects (e.g., Ion Channel Modulation, Neurotransmitter Release) pka->downstream

Caption: Hypothesized sst2 Receptor Signaling Pathway.

Summary and Future Directions

This compound is a compound with limited characterization in the context of CNS research. The protocols and workflows outlined above provide a starting point for its systematic evaluation. Future research should prioritize target identification and validation, followed by more extensive in vivo studies in relevant disease models to ascertain its therapeutic potential.

References

Application Notes and Protocols for In Vitro Evaluation of 2,3-Dihydrospiro[indene-1,4'-piperidine] Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride is a synthetic compound featuring a spirocyclic system that joins an indane moiety and a piperidine ring. Spiro-piperidine scaffolds are prevalent in a variety of biologically active compounds, demonstrating a wide range of pharmacological effects.[1] Derivatives of this structural class have been investigated for their potential as HDAC inhibitors, antileishmanial agents, melanin-concentrating hormone 1 receptor (MCH-1R) antagonists, sigma receptor ligands, and monoamine transporter inhibitors.[1][2][3][4][5]

These application notes provide detailed protocols for in vitro assays to characterize the pharmacological profile of this compound, focusing on its potential activity at sigma receptors and monoamine transporters.

Data Presentation

The following tables summarize hypothetical quantitative data for the activity of this compound in key in vitro assays. These values are provided as a template for data presentation and are based on typical activity ranges observed for related compounds.

Table 1: Sigma Receptor Binding Affinity

Receptor SubtypeRadioligandKi (nM)
Sigma-1 (σ₁)[³H]-(+)-Pentazocine15.2
Sigma-2 (σ₂)[³H]-DTG (+100 nM (+)-Pentazocine)89.5

Table 2: Monoamine Transporter Inhibition

TransporterRadiotracerIC₅₀ (nM)
Dopamine Transporter (DAT)[³H]-Dopamine250.7
Serotonin Transporter (SERT)[³H]-5-HT125.3
Norepinephrine Transporter (NET)[³H]-MPP⁺475.1

Table 3: Monoamine Oxidase (MAO) Inhibition

Enzyme IsoformSubstrateIC₅₀ (µM)
MAO-AKynuramine> 10
MAO-BKynuramine5.8

Experimental Protocols

Sigma Receptor Radioligand Binding Assays

This protocol is adapted from established methods for characterizing the binding of novel compounds to sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[4][6]

Objective: To determine the binding affinity (Kᵢ) of this compound for σ₁ and σ₂ receptors.

Materials:

  • Test Compound: this compound

  • Membrane Preparations: Guinea pig liver membranes (for σ₁) or rat liver membranes (for σ₂)[4][6]

  • Radioligands: [³H]-(+)-Pentazocine (for σ₁), [³H]-DTG (1,3-di(2-tolyl)guanidine) (for σ₂)

  • Non-labeled Ligands: (+)-Pentazocine, Haloperidol (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • 96-well plates

  • Filter mats (GF/B)

  • Cell harvester

  • Scintillation counter

Protocol for σ₁ Receptor Binding Assay:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of [³H]-(+)-Pentazocine at a final concentration near its KD (e.g., 2 nM).[4]

    • 50 µL of guinea pig liver membrane preparation (approximately 150 µg of protein).

  • Incubate the plate at 37°C for 150 minutes.

  • Terminate the incubation by rapid filtration through GF/B filter mats using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify radioactivity using a scintillation counter.

Protocol for σ₂ Receptor Binding Assay:

  • Prepare serial dilutions of this compound in assay buffer.

  • To mask the σ₁ receptors, add non-radioactive (+)-pentazocine to the assay buffer at a final concentration of 100 nM.[7]

  • In a 96-well plate, combine:

    • 50 µL of assay buffer with 100 nM (+)-pentazocine (for total binding) or 10 µM Haloperidol (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of [³H]-DTG at a final concentration near its KD (e.g., 10 nM).

    • 50 µL of rat liver membrane preparation (approximately 150 µg of protein).[6]

  • Incubate the plate at room temperature for 120 minutes.

  • Terminate the incubation and process the samples as described for the σ₁ receptor binding assay (steps 4-7).

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC₅₀ value by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Monoamine Transporter Uptake Inhibition Assay

This protocol is based on cell-based radiotracer uptake inhibition assays to determine the potency of the test compound at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[8]

Objective: To determine the IC₅₀ value of this compound for the inhibition of monoamine uptake by DAT, SERT, and NET.

Materials:

  • Test Compound: this compound

  • Cell Lines: HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radiotracers: [³H]-Dopamine, [³H]-5-HT (serotonin), or [³H]-MPP⁺ (for NET).

  • Specific Inhibitors (for non-specific uptake): GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

  • Assay Buffer (KHB): Krebs-HEPES buffer.

  • Lysis Buffer: 1% SDS.

  • Scintillation Cocktail

  • 96-well cell culture plates

  • Scintillation counter

Protocol:

  • Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.

  • On the day of the experiment, wash the cells once with room temperature KHB.

  • Pre-incubate the cells for 5 minutes at room temperature with 50 µL of KHB containing various concentrations of the test compound, vehicle, or a specific inhibitor (at a concentration >100-fold its Kᵢ).[8]

  • Initiate uptake by adding 50 µL of KHB containing the same concentrations of the test compound/inhibitor plus the respective radiotracer (e.g., 200 nM [³H]-dopamine for DAT, 100 nM [³H]-5-HT for SERT, or 20 nM [³H]-MPP⁺ for NET).[8]

  • Allow uptake to proceed at room temperature for a specified time (e.g., 1 minute for DAT and SERT, 3 minutes for NET).[8]

  • Terminate the uptake by rapidly aspirating the buffer and washing the cells twice with ice-cold KHB.

  • Lyse the cells by adding 300 µL of 1% SDS to each well.

  • Transfer the cell lysates to scintillation vials with scintillation cocktail.

  • Quantify radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of inhibition of specific uptake at each concentration of the test compound. Determine the IC₅₀ value using non-linear regression analysis.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric method for determining the inhibitory activity of the test compound against MAO-A and MAO-B.[9]

Objective: To determine the IC₅₀ value of this compound for the inhibition of MAO-A and MAO-B.

Materials:

  • Test Compound: this compound

  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Substrate: Kynuramine.[10][11]

  • Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B).

  • Detection Reagent: A kit that detects H₂O₂, a byproduct of the MAO reaction (e.g., Amplex Red).

  • Assay Buffer: As recommended by the enzyme/kit manufacturer.

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Prepare serial dilutions of this compound and positive controls in assay buffer.

  • In a 96-well black microplate, add the test compound or control to wells designated for MAO-A or MAO-B.

  • Add the respective MAO enzyme to the wells and incubate for a short period as recommended by the manufacturer to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate (kynuramine) and the H₂O₂ detection reagent.

  • Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red-based assays).[9]

Data Analysis: Calculate the percentage of inhibition of MAO activity at each concentration of the test compound. Determine the IC₅₀ value by non-linear regression analysis.

Visualizations

Experimental Workflow Diagrams

experimental_workflow_sigma_binding prep Prepare Reagents: - Test Compound Dilutions - Radioligand ([³H]-(+)-Pentazocine or [³H]-DTG) - Membrane Preparation - Buffers incubation Incubation: - Combine reagents in 96-well plate - Incubate at specified temp/time prep->incubation Add to plate filtration Filtration: - Rapidly filter through GF/B mats - Wash with ice-cold buffer incubation->filtration Terminate reaction quantification Quantification: - Add scintillation cocktail - Measure radioactivity filtration->quantification Prepare for counting analysis Data Analysis: - Calculate % specific binding - Determine IC₅₀ and Kᵢ quantification->analysis Obtain raw data

Caption: Workflow for the Sigma Receptor Radioligand Binding Assay.

experimental_workflow_monoamine_uptake cell_prep Cell Preparation: - Plate transporter-expressing cells - Grow to confluence pre_incubation Pre-incubation: - Wash cells with KHB - Add test compound/vehicle cell_prep->pre_incubation uptake Uptake Initiation: - Add radiotracer ([³H]-DA, [³H]-5HT, etc.) - Incubate for specified time pre_incubation->uptake termination Termination: - Aspirate buffer - Wash with ice-cold KHB uptake->termination lysis_quant Lysis & Quantification: - Lyse cells with 1% SDS - Add scintillation cocktail - Measure radioactivity termination->lysis_quant analysis Data Analysis: - Calculate % inhibition - Determine IC₅₀ lysis_quant->analysis

Caption: Workflow for the Monoamine Transporter Uptake Inhibition Assay.

Signaling Pathway (Hypothetical)

As the precise mechanism of action for this compound is not defined, a generalized diagram illustrating potential downstream effects of sigma-1 receptor modulation is provided.

sigma1_receptor_pathway ligand 2,3-Dihydrospiro[indene-1,4'-piperidine] HCl sigma1 Sigma-1 Receptor (σ₁R) (ER Chaperone) ligand->sigma1 Binds to ip3r IP₃ Receptor sigma1->ip3r Modulates Ca²⁺ release ion_channels Ion Channels (K⁺, Na⁺, Ca²⁺) sigma1->ion_channels Regulates activity downstream Downstream Signaling - Kinase pathways (e.g., Akt, ERK) - Gene transcription ip3r->downstream ion_channels->downstream cellular_response Cellular Response: - Neuronal excitability - Synaptic plasticity - Cell survival downstream->cellular_response

Caption: Potential Sigma-1 Receptor Signaling Pathways.

References

Application Notes and Protocols for the Quantification of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals.[1] Accurate and precise quantification of this compound is crucial for quality control, stability studies, and formulation development. This document provides a detailed application note and protocol for the quantitative analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is based on established principles for the analysis of related piperidine-containing compounds and is presented as a robust starting point for method development and validation.

Analytical Method: RP-HPLC with UV Detection

A simple, sensitive, and accurate RP-HPLC method is proposed for the determination of this compound. The method utilizes a C18 column for separation with a mobile phase consisting of a mixture of an acidic aqueous solution and an organic solvent.

Chromatographic Conditions
ParameterRecommended Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (32:68, v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C[2]
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 10 minutes
Method Validation Summary

The following table summarizes the typical validation parameters and acceptance criteria for this analytical method, in accordance with ASEAN and ICH guidelines.[3]

ParameterSpecificationIllustrative Results
Linearity (R²) ≥ 0.9990.9996[2]
Range 0.5 - 50 µg/mL0.44 - 53.33 µg/mL[2]
Accuracy (% Recovery) 98.0% - 102.0%101.82%[2]
Precision (% RSD) ≤ 2.0%0.6%[2]
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.15 µg/mL[2]
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.44 µg/mL[2]
Specificity No interference from blank/placeboPeak purity > 99.0%

Experimental Protocols

Preparation of Solutions

a. Mobile Phase (Acetonitrile: 0.1% Phosphoric Acid in Water, 32:68, v/v):

  • Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Filter the aqueous solution through a 0.45 µm nylon filter.

  • Measure 680 mL of the filtered aqueous solution and 320 mL of HPLC-grade acetonitrile.

  • Combine the two solutions in a suitable container and mix well.

  • Degas the mobile phase using sonication or vacuum filtration.

b. Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Make up to the mark with the mobile phase and mix thoroughly.

c. Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

d. Sample Preparation:

  • Accurately weigh a quantity of the sample containing approximately 10 mg of this compound.

  • Transfer the sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Make up to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the working standard solutions in ascending order of concentration.

  • Inject the sample solutions.

  • Perform a system suitability test by injecting a mid-range standard solution multiple times to check for precision of retention time and peak area.

Data Analysis
  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

  • Calculate the concentration of this compound in the sample solutions using the calibration curve.

Diagrams

experimental_workflow prep Solution Preparation mobile_phase Mobile Phase (ACN:0.1% H3PO4) prep->mobile_phase standard Standard Solutions prep->standard sample Sample Solutions prep->sample hplc HPLC Analysis mobile_phase->hplc standard->hplc sample->hplc equilibration System Equilibration hplc->equilibration injection Injection Sequence (Blank, Standards, Samples) hplc->injection data Data Processing injection->data calibration Calibration Curve (Peak Area vs. Conc.) data->calibration quantification Quantification of Analyte data->quantification calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for HPLC analysis.

logical_relationship method_dev Method Development lit_review Literature Review & Compound Properties method_dev->lit_review param_opt Parameter Optimization (Mobile Phase, Column, etc.) method_dev->param_opt method_val Method Validation param_opt->method_val specificity Specificity method_val->specificity linearity Linearity & Range method_val->linearity accuracy Accuracy method_val->accuracy precision Precision (Repeatability & Intermediate Precision) method_val->precision lod_loq LOD & LOQ method_val->lod_loq robustness Robustness method_val->robustness routine_analysis Routine Analysis method_val->routine_analysis qc Quality Control Samples routine_analysis->qc stability Stability Samples routine_analysis->stability

Caption: Analytical method lifecycle.

References

Application Notes and Protocols for 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis, characterization, and biological evaluation of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride, a key intermediate for pharmacologically active compounds, including potent and selective non-peptide agonists of the human somatostatin receptor subtype 2 (sst2).

Synthesis Protocols

The synthesis of this compound can be achieved through a multi-step process involving the formation of a protected spirocycle, followed by deprotection and salt formation.

Synthesis of 1'-((4-Methylphenyl)sulfonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]

This protocol is adapted from procedures for analogous compounds.

Materials:

  • 1'-((4-Methylphenyl)sulfonyl)spiro[indene-1,4'-piperidine]

  • 10% Palladium on carbon (Pd/C)

  • Ethanol, absolute

  • Hydrogen gas (H₂)

  • Filtration agent (e.g., Celite® or Solka floc)

  • Rotary evaporator

  • Ether

Procedure:

  • In a suitable hydrogenation vessel, dissolve 1'-((4-Methylphenyl)sulfonyl)spiro[indene-1,4'-piperidine] in absolute ethanol.

  • Carefully add 10% Palladium on carbon to the solution (typically 20-25% by weight of the starting material).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 40 psi.

  • Stir the reaction mixture vigorously at ambient temperature for 3 hours.

  • Monitor the reaction for the uptake of hydrogen.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of a filtration agent to remove the palladium catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate in vacuo using a rotary evaporator to remove the solvent.

  • The resulting residue is 1'-((4-Methylphenyl)sulfonyl)-2,3-dihydrospiro[indene-1,4'-piperidine].

Deprotection of the N-Tosyl Group

Materials:

  • 1'-((4-Methylphenyl)sulfonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]

  • Phenol

  • Hydrobromic acid (48% aqueous)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1'-((4-Methylphenyl)sulfonyl)-2,3-dihydrospiro[indene-1,4'-piperidine] in a suitable flask, add phenol.

  • Add 48% aqueous hydrobromic acid.

  • Heat the mixture to reflux (approximately 120-130°C) for 4-6 hours.

  • Cool the reaction mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the free base, 2,3-Dihydrospiro[indene-1,4'-piperidine].

Formation of the Hydrochloride Salt

Materials:

  • 2,3-Dihydrospiro[indene-1,4'-piperidine]

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (2M in diethyl ether or as a solution in a suitable solvent)

Procedure:

  • Dissolve the crude 2,3-Dihydrospiro[indene-1,4'-piperidine] free base in a minimal amount of diethyl ether or ethyl acetate.

  • Slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring.

  • A precipitate of this compound will form.

  • Continue addition until no further precipitation is observed.

  • Stir the resulting slurry for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether.

  • Dry the solid under vacuum to obtain the final product.

Synthesis Workflow Diagram

G Synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidine] HCl cluster_0 Step 1: Hydrogenation cluster_1 Step 2: N-Tosyl Deprotection cluster_2 Step 3: Hydrochloride Salt Formation A 1'-Tosyl-spiro[indene-1,4'-piperidine] B 10% Pd/C, H2 (40 psi) Ethanol, RT, 3h A->B C 1'-Tosyl-2,3-dihydrospiro[indene-1,4'-piperidine] B->C D 1'-Tosyl-2,3-dihydrospiro[indene-1,4'-piperidine] E Phenol, 48% HBr Reflux, 4-6h D->E F 2,3-Dihydrospiro[indene-1,4'-piperidine] (Free Base) E->F G 2,3-Dihydrospiro[indene-1,4'-piperidine] H 2M HCl in Diethyl Ether G->H I 2,3-Dihydrospiro[indene-1,4'-piperidine] HCl H->I

Caption: Synthetic route to 2,3-Dihydrospiro[indene-1,4'-piperidine] HCl.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Protocol:

  • Acquire a standard proton spectrum.

  • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the residual solvent peak.

¹³C NMR Protocol:

  • Acquire a proton-decoupled carbon spectrum.

  • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Process the spectrum similarly to the ¹H NMR spectrum.

Predicted NMR Data (Disclaimer: The following data is predicted and should be confirmed by experimental analysis.)

¹H NMR (Predicted, DMSO-d₆, 400 MHz) ¹³C NMR (Predicted, DMSO-d₆, 100 MHz)
Chemical Shift (ppm) Assignment
9.5-8.5 (br s, 2H)Piperidine N-H₂⁺
7.3-7.1 (m, 4H)Aromatic C-H
3.4-3.2 (m, 2H)Piperidine C-H (axial)
3.1-2.9 (m, 2H)Indene C-H₂
2.9-2.7 (m, 2H)Piperidine C-H (equatorial)
2.2-2.0 (m, 2H)Piperidine C-H₂
2.0-1.8 (m, 2H)Indene C-H₂
High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the synthesized compound.

Instrumentation: HPLC system with a UV detector.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 10% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of mobile phase A/B (50:50).

HPLC Parameters
Parameter Condition
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile PhaseA: 0.1% TFA in H₂O, B: 0.1% TFA in ACN
Gradient10-90% B over 15 min
Flow Rate1.0 mL/min
TemperatureAmbient
Detection214 nm, 254 nm
Expected Retention Time5-10 minutes (dependent on exact conditions)
Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized compound.

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

Protocol:

  • Ionization Mode: Positive ESI.

  • Sample Infusion: Infuse a dilute solution of the compound (~0.1 mg/mL in methanol) directly into the source.

  • Mass Range: Scan from m/z 100 to 500.

Mass Spectrometry Data
Parameter Value
Molecular FormulaC₁₃H₁₈ClN
Molecular Weight223.74 g/mol
Ionization ModeESI+
Expected [M+H]⁺188.14 (for the free base)

Analytical Workflow Diagram

G Analytical Characterization Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr hplc HPLC Analysis start->hplc ms Mass Spectrometry start->ms structure Structure Confirmation nmr->structure purity Purity Assessment hplc->purity mw Molecular Weight Confirmation ms->mw

Caption: Workflow for analytical characterization.

Biological Application: sst2 Receptor Binding Assay

Objective: To determine the binding affinity of this compound and its derivatives for the human somatostatin receptor subtype 2 (sst2).

Materials:

  • Cell membranes expressing human sst2 receptor.

  • Radioligand: [¹²⁵I]-Tyr¹¹-Somatostatin-14 or a suitable fluorescent ligand.

  • Non-specific binding control: Unlabeled somatostatin-28 (1 µM).

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).

  • 96-well filter plates.

  • Scintillation counter or fluorescence plate reader.

Protocol:

  • Prepare serial dilutions of the test compound (this compound) in assay buffer.

  • In a 96-well filter plate, add the following to the respective wells:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding: 25 µL of 1 µM unlabeled somatostatin-28.

    • Competition: 25 µL of the test compound dilution.

  • Add 25 µL of the radioligand to all wells at a final concentration near its K_d.

  • Add 50 µL of the sst2 membrane preparation (10-20 µg of protein) to all wells.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filters and determine the bound radioactivity using a scintillation counter or measure fluorescence.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the binding affinity (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Representative sst2 Binding Affinity Data
Compound K_i (nM)
Somatostatin-140.5 - 1.5
Octreotide1.0 - 5.0
Representative Spiroindene Analog5.0 - 20.0

sst2 Receptor Binding Assay Workflow

G sst2 Receptor Binding Assay Workflow cluster_0 Assay Setup cluster_1 Incubation and Measurement cluster_2 Data Analysis A Prepare Serial Dilutions of Test Compound B Add Reagents to 96-well Plate (Total, Non-specific, Competition) A->B C Add Radioligand B->C D Add sst2 Membranes C->D E Incubate at 30°C for 60 min F Filter and Wash E->F G Measure Bound Radioactivity/ Fluorescence F->G H Calculate Specific Binding I Plot Competition Curve H->I J Determine IC50 and Ki I->J

Caption: Workflow for the sst2 receptor binding assay.

2,3-Dihydrospiro[indene-1,4'-piperidine] Hydrochloride: A Versatile Scaffold for Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Research Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride is a spirocyclic compound that serves as a valuable heterocyclic building block in medicinal chemistry. Its rigid structure and synthetic tractability make it an attractive scaffold for the design and synthesis of ligands targeting a variety of receptors. Derivatives of this core structure have shown significant affinity and selectivity for important therapeutic targets, including the somatostatin receptor subtype 2 (sst2) and the sigma-1 (σ₁) receptor. This document provides an overview of the application of this compound and its analogs as research tools for receptor binding, along with detailed protocols for relevant experimental procedures.

Receptor Binding Affinity of Spiro[indene-1,4'-piperidine] Derivatives

While specific binding data for this compound is not extensively published, studies on its derivatives have revealed high-affinity interactions with sst2 and σ₁ receptors.

Somatostatin Receptor Subtype 2 (sst2) Agonists

Derivatives of spiro[1H-indene-1,4'-piperidine] have been synthesized and identified as potent and selective non-peptide agonists for the human sst2 receptor. The binding affinities of these compounds are typically determined through competitive radioligand binding assays using membranes from cells expressing the human sst2 receptor and a radiolabeled somatostatin analog, such as [¹²⁵I]MK-678.

Table 1: Binding Affinities (Ki) of Spiro[1H-indene-1,4'-piperidine] Derivatives for Human Somatostatin Receptor Subtypes

Compound IDModification on Piperidine Nitrogensst1 (Ki, nM)sst2 (Ki, nM)sst3 (Ki, nM)sst4 (Ki, nM)sst5 (Ki, nM)
Derivative A Substituted Benzyl Group>10001.5>1000>1000>1000
Derivative B Substituted Phenylacetyl Group>10003.2>1000>1000>1000

Data is hypothetical and based on trends reported in the literature for similar compounds. Actual values may vary.

Sigma-1 (σ₁) Receptor Ligands

The spiro[indene-1,4'-piperidine] scaffold is also a key component of ligands targeting the sigma-1 receptor, a unique intracellular chaperone protein involved in various cellular functions. Sila-analogs of 1'-organyl-1,2,3,4-tetrahydrospiro[naphthalene-1,4'-piperidine] derivatives, which share a similar spirocyclic core, have demonstrated high affinity and selectivity for the σ₁ receptor. Binding affinities are typically assessed using radioligand binding assays with guinea pig brain homogenates and the σ₁-selective radioligand --INVALID-LINK---pentazocine.

Table 2: Binding Affinities (Ki) of Spiro[naphthalene-1,4'-piperidine] Analogs for Sigma Receptors

Compound IDSpiro AtomModification on Piperidine Nitrogenσ₁ Receptor (Ki, nM)σ₂ Receptor (Ki, nM)Selectivity (σ₂/σ₁)
Analog C CarbonBenzyl2.55020
Analog D (Sila-analog) SiliconBenzyl1.815083

Data is hypothetical and based on trends reported in the literature for similar compounds. Actual values may vary.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Somatostatin Receptor Subtype 2 (sst2)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human sst2 receptor.

Materials:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human sst2 receptor.

  • Radioligand: [¹²⁵I]MK-678 (or other suitable sst2-selective radioligand).

  • Non-specific Binding Control: Somatostatin-14 or a high concentration of an unlabeled sst2 agonist.

  • Test Compound: this compound or its derivatives, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/mL BSA, and protease inhibitors (e.g., aprotinin, leupeptin).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate Setup: To each well of a 96-well microplate, add the following in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding: 25 µL of non-specific binding control (e.g., 1 µM somatostatin-14).

    • Test Compound: 25 µL of the test compound at various concentrations.

  • Radioligand Addition: Add 25 µL of the radioligand solution (at a final concentration close to its Kd) to all wells.

  • Membrane Addition: Add 200 µL of the sst2 receptor membrane preparation (typically 20-40 µg of protein per well) to initiate the binding reaction.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Radioligand Binding Assay for Sigma-1 (σ₁) Receptor

This protocol outlines a competitive binding assay to assess the affinity of test compounds for the σ₁ receptor.

Materials:

  • Membrane Preparation: Homogenate from guinea pig brain tissue.

  • Radioligand: --INVALID-LINK---pentazocine.

  • Non-specific Binding Control: Haloperidol (e.g., 10 µM).

  • Test Compound: this compound or its derivatives, dissolved in a suitable solvent.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate Setup: To each well of a 96-well microplate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of haloperidol solution.

    • Test Compound: 50 µL of the test compound at various concentrations.

  • Radioligand Addition: Add 50 µL of --INVALID-LINK---pentazocine solution (at a final concentration of approximately 2-3 nM) to all wells.

  • Membrane Addition: Add 400 µL of the guinea pig brain homogenate (typically 200-300 µg of protein per well) to start the reaction.

  • Incubation: Incubate the plate at 37°C for 150 minutes.

  • Filtration: Stop the incubation by rapid filtration through the pre-soaked glass fiber filters.

  • Washing: Wash the filters four times with 4 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

  • Data Analysis: Follow the same data analysis steps as described in Protocol 1 to determine the IC₅₀ and Ki values.

Signaling Pathways and Experimental Workflows

Somatostatin Receptor Subtype 2 (sst2) Signaling Pathway

The sst2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Activation of sst2 by an agonist, such as a potent spiro[indene-1,4'-piperidine] derivative, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This ultimately results in the inhibition of hormone secretion and cell proliferation.

sst2_signaling cluster_membrane Cell Membrane sst2 sst2 Receptor gi Gi/o Protein sst2->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts agonist Spiro[indene-1,4'- piperidine] Agonist agonist->sst2 Binds atp ATP atp->ac inhibition Inhibition of Hormone Secretion & Proliferation camp->inhibition Leads to

Caption: sst2 Receptor Signaling Pathway

Sigma-1 (σ₁) Receptor Signaling Pathway

The σ₁ receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Upon binding to a ligand, such as a spiro[indene-1,4'-piperidine] derivative, the σ₁ receptor can dissociate from its binding partner BiP (Binding immunoglobulin protein) and translocate to other parts of the cell to modulate the function of various ion channels and signaling proteins. This modulation can impact calcium signaling, neuronal excitability, and cellular survival pathways.

sigma1_signaling cluster_er ER Membrane sigma1_bip σ₁ Receptor-BiP Complex sigma1_active Active σ₁ Receptor sigma1_bip->sigma1_active Dissociates to ligand Spiro[indene-1,4'- piperidine] Ligand ligand->sigma1_bip Binds ion_channels Ion Channels (e.g., K+, Ca2+) sigma1_active->ion_channels Modulates cellular_response Modulation of Cellular Functions (e.g., Neuronal Excitability, Cell Survival) ion_channels->cellular_response Impacts

Caption: Sigma-1 Receptor Signaling Pathway

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand receptor binding assay.

binding_assay_workflow start Start prepare_reagents Prepare Reagents (Membranes, Buffers, Radioligand, Test Compound) start->prepare_reagents plate_setup Set up 96-well Plate (Total, Non-specific, Test Compound) prepare_reagents->plate_setup add_reagents Add Radioligand and Receptor Membranes plate_setup->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash count Measure Radioactivity (Scintillation Counting) filter_wash->count analyze Analyze Data (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Receptor Binding Assay Workflow

This compound and its analogs represent a promising class of compounds for the development of selective ligands for various receptors, particularly sst2 and σ₁ receptors. The provided protocols and background information serve as a valuable resource for researchers interested in utilizing this chemical scaffold as a tool for receptor binding studies and drug discovery efforts. Further investigation into the structure-activity relationships of this compound class is warranted to develop novel therapeutic agents with improved potency and selectivity.

Application of 2,3-Dihydrospiro[indene-1,4'-piperidine] Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride serves as a crucial building block in medicinal chemistry, primarily utilized as a scaffold for the synthesis of potent and selective ligands for various therapeutic targets. Its rigid spirocyclic system offers a unique three-dimensional architecture that can be exploited to achieve high-affinity interactions with biological macromolecules. Drug discovery efforts incorporating this scaffold have predominantly focused on two key areas: the modulation of sigma receptors, particularly the sigma-1 subtype, and the development of agonists for the somatostatin receptor subtype 2 (sst2).

The spiropiperidine moiety is a prevalent feature in many centrally active compounds, valued for its ability to confer favorable pharmacokinetic properties. The indane component of the scaffold provides a lipophilic region that can be readily modified to explore structure-activity relationships (SAR). Derivatives of 2,3-Dihydrospiro[indene-1,4'-piperidine] have shown promise in preclinical studies for a range of pathological conditions, including neurodegenerative diseases, pain, and cancer, by targeting the aforementioned receptors.

Key Therapeutic Targets and Applications:
  • Sigma-1 Receptor Ligands: Derivatives of the spiro[indene-1,4'-piperidine] scaffold have been synthesized and identified as high-affinity ligands for the sigma-1 receptor.[1] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in the modulation of calcium signaling, ion channel function, and cellular stress responses.[2][3] Ligands targeting this receptor are being investigated for their therapeutic potential in treating neurodegenerative disorders, neuropathic pain, and psychiatric conditions. Several N-substituted spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines], which are analogues of spiropiperidine derivatives, have demonstrated high affinity for the sigma-1 receptor, with Ki values in the low nanomolar range.[1]

  • Somatostatin Receptor Subtype 2 (sst2) Agonists: A notable application of the spiro[indene-1,4'-piperidine] core is in the development of potent and selective non-peptide agonists for the human somatostatin receptor subtype 2 (sst2).[4] The sst2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits the release of various hormones, including growth hormone and glucagon.[5] Consequently, sst2 agonists are of significant interest for the treatment of acromegaly, neuroendocrine tumors, and diabetes. Research has led to the development of spiro[1H-indene-1,4'-piperidine] derivatives with low nanomolar binding affinity and functional potency at the human sst2 receptor.[6]

Quantitative Data

The following tables summarize the binding affinities and functional potencies of representative spiro[indene-1,4'-piperidine] derivatives for their respective targets.

Table 1: Binding Affinities (Ki) of Spiro[indene-1,4'-piperidine] Derivatives for the Sigma-1 Receptor

Compound IDModification on Piperidine NitrogenTarget ReceptorKi (nM)
Derivative 1 BenzylSigma-1Low nanomolar range
Derivative 2 PhenethylSigma-1Low nanomolar range
Derivative 3 3-PhenylpropylSigma-1Low nanomolar range

Data extrapolated from studies on analogous spiropiperidine derivatives showing high affinity for the sigma-1 receptor.[1]

Table 2: Binding Affinities (Ki) and Functional Potencies (EC50) of a Spiro[1H-indene-1,4'-piperidine] Derivative as an sst2 Agonist

Compound IDTarget ReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
L-054,264 Human sst2Low nanomolarLow nanomolar

Data is based on the potent and selective small molecule sst2 agonist, L-054,264, which incorporates the spiro[1H-indene-1,4'-piperidine] scaffold.[6]

Experimental Protocols

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of test compounds, derived from this compound, for the sigma-1 receptor.

Materials:

  • Receptor Source: Guinea pig brain membranes or commercially available membranes from cells expressing the human sigma-1 receptor.

  • Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor ligand).

  • Test Compounds: Serial dilutions of spiro[indene-1,4'-piperidine] derivatives.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Filtration System: 96-well microplate harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Prepare membrane homogenates in ice-cold assay buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, [³H]-(+)-pentazocine (at a final concentration near its Kd, e.g., 5 nM), and membrane preparation.

    • Non-specific Binding (NSB): Assay buffer, [³H]-(+)-pentazocine, 10 µM Haloperidol, and membrane preparation.

    • Competitive Binding: Assay buffer, [³H]-(+)-pentazocine, serial dilutions of the test compound, and membrane preparation.

  • Incubate the plate at 25°C for 120 minutes.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters and add scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the NSB from the total binding.

  • Determine the IC50 value of the test compound from the competitive binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: sst2 Receptor cAMP Functional Assay

This protocol describes a functional assay to measure the ability of spiro[indene-1,4'-piperidine] derivatives to act as agonists at the sst2 receptor by quantifying the inhibition of forskolin-stimulated cAMP production.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human sst2 receptor.

  • Agonist: Serial dilutions of spiro[indene-1,4'-piperidine] derivatives.

  • Stimulant: Forskolin.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell Culture Reagents.

Procedure:

  • Seed the sst2-expressing cells in a 96-well plate and culture overnight.

  • On the day of the assay, aspirate the culture medium and replace it with assay buffer.

  • Pre-incubate the cells with serial dilutions of the test compound (potential agonist) for 15 minutes at 37°C.

  • Add forskolin to all wells (except for the basal control) to a final concentration that stimulates a submaximal level of cAMP (e.g., 1-10 µM, to be optimized).

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

  • Generate a dose-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the concentration of the test compound.

  • Calculate the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.

Visualizations

sigma1_pathway cluster_ER Endoplasmic Reticulum (ER) cluster_cyto Cytoplasm BiP BiP (Chaperone) Sigma1_BiP Sigma-1 Receptor (Inactive Complex) Sigma1_BiP->BiP Releases Sigma1_active Sigma-1 Receptor (Active) Sigma1_BiP->Sigma1_active Dissociates IP3R IP3 Receptor Sigma1_active->IP3R Modulates Ca_ER Ca2+ Store Ca_cyto Cytosolic Ca2+ (Increased) IP3R->Ca_cyto Ca2+ Release Ligand Spiro-indene Ligand (Agonist) Ligand->Sigma1_BiP Binds Downstream Modulation of Ion Channels & Cellular Signaling Ca_cyto->Downstream

Caption: Sigma-1 Receptor Signaling Pathway.

sst2_pathway cluster_membrane Cell Membrane cluster_cyto Cytoplasm sst2 sst2 Receptor Gi Gi Protein (Inactive) sst2->Gi Activates Gi_active Gi Protein (Active) Gi->Gi_active AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Conversion Blocked Ligand Spiro-indene Ligand (Agonist) Ligand->sst2 Binds Gi_active->AC Inhibits ATP ATP PKA Protein Kinase A (Reduced Activity) cAMP->PKA Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Response

Caption: sst2 Receptor Signaling Pathway.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start 2,3-Dihydrospiro[indene-1,4'-piperidine] HCl synthesis Chemical Synthesis of Derivative Library start->synthesis purification Purification & Characterization synthesis->purification dissolution Dissolution in DMSO (Stock Solutions) purification->dissolution binding_assay Primary Screening: Radioligand Binding Assay (e.g., Sigma-1) dissolution->binding_assay functional_assay Secondary Screening: Functional Assay (e.g., sst2 cAMP) binding_assay->functional_assay Active Compounds data_analysis Data Analysis: Calculate Ki and EC50 functional_assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols: Characterization of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride is a spirocyclic compound incorporating a piperidine moiety. Piperidine scaffolds are prevalent in a wide range of biologically active compounds and are known to interact with various receptors in the central nervous system and other tissues. Given its structural features, this compound warrants investigation for its potential pharmacological activity, particularly at sigma receptors.

Sigma receptors, classified into sigma-1 (S1R) and sigma-2 (S2R) subtypes, are intracellular chaperone proteins located primarily at the endoplasmic reticulum.[1] They are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders, psychiatric conditions, and cancer.[2][3]

These application notes provide detailed protocols for characterizing the binding affinity and functional activity of this compound at the sigma-1 and sigma-2 receptors.

Data Presentation: Hypothetical Binding Affinities

The following tables summarize hypothetical quantitative data from competitive radioligand binding assays to illustrate the potential sigma receptor affinity profile of this compound.

Table 1: Sigma-1 Receptor (S1R) Binding Affinity

CompoundRadioligandKi (nM)
This compound--INVALID-LINK---Pentazocine15.2
Haloperidol (Control)--INVALID-LINK---Pentazocine4.5
(+)-Pentazocine (Control)--INVALID-LINK---Pentazocine3.1

Table 2: Sigma-2 Receptor (S2R) Binding Affinity

CompoundRadioligandKi (nM)
This compound[³H]DTG45.8
Siramesine (Control)[³H]DTG0.3
Haloperidol (Control)[³H]DTG4.1

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Signaling

The sigma-1 receptor acts as an intracellular signal transduction amplifier.[1] Upon agonist binding, it dissociates from its chaperone protein BiP and can modulate various downstream effectors, including ion channels and other signaling pathways.

sigma1_pathway cluster_er Endoplasmic Reticulum s1r_bip S1R-BiP Complex s1r S1R s1r_bip->s1r Dissociation bip BiP downstream Downstream Signaling (e.g., Ca2+ mobilization, ion channel modulation) s1r->downstream Modulates agonist Agonist (e.g., Test Compound) agonist->s1r_bip Binds

Caption: Sigma-1 Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the general workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound.

binding_assay_workflow start Start: Prepare Reagents prepare_membranes Prepare Receptor Membranes (e.g., from guinea pig liver) start->prepare_membranes prepare_ligands Prepare Radioligand and Test Compound Dilutions start->prepare_ligands incubation Incubate Membranes, Radioligand, and Test Compound prepare_membranes->incubation prepare_ligands->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration scintillation Quantify Bound Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis (IC50 and Ki determination) scintillation->analysis end End: Determine Binding Affinity analysis->end

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow: Functional Cell Viability Assay

This workflow describes the process of a cell-based assay to determine the functional effects (agonist or antagonist) of a test compound on cell viability, which can be modulated by sigma-2 receptor ligands.

functional_assay_workflow start Start: Cell Culture seed_cells Seed Cancer Cells (e.g., EMT-6, MDA-MB-435) in 96-well plates start->seed_cells treat_cells Treat Cells with Test Compound Dilutions seed_cells->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_reagent Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo) incubate_cells->add_reagent measure_signal Measure Signal (Absorbance or Luminescence) add_reagent->measure_signal analyze_data Data Analysis (EC50 determination) measure_signal->analyze_data end End: Determine Functional Activity analyze_data->end

Caption: Functional Cell Viability Assay Workflow.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the sigma-1 receptor.[2][4]

Materials:

  • Test Compound: this compound

  • Radioligand: --INVALID-LINK---Pentazocine

  • Non-specific binding control: Haloperidol

  • Receptor Source: Guinea pig liver membranes (high in S1R)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well plates

  • Scintillation vials and fluid

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare guinea pig liver membrane homogenates as described in the literature.[4] Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Compound Dilutions: Prepare a serial dilution of the test compound (e.g., from 10 µM to 0.1 nM).

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or test compound dilution.

    • 50 µL of --INVALID-LINK---Pentazocine (at a final concentration near its Kd, e.g., 5 nM).

    • 100 µL of diluted membrane preparation (containing 50-100 µg of protein).

  • Incubation: Incubate the plates at 37°C for 90 minutes.[5]

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Competitive Radioligand Binding Assay for Sigma-2 Receptor

This protocol determines the binding affinity of the test compound for the sigma-2 receptor, using a non-selective radioligand and masking the S1R sites.[4][6]

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]DTG)

  • S1R Masking Agent: (+)-Pentazocine

  • Non-specific binding control: Haloperidol or unlabeled DTG

  • Receptor Source: Rat liver membranes or a suitable cell line (e.g., MDA-MB-231)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Other materials as in Protocol 1.

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from rat liver or a suitable cell line.

  • Compound Dilutions: Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or test compound dilution.

    • 50 µL of [³H]DTG (at a final concentration near its Kd, e.g., 3-5 nM).

    • 50 µL of (+)-Pentazocine to mask S1R sites (final concentration of 100 nM).

    • 50 µL of diluted membrane preparation (50-100 µg protein).

  • Incubation: Incubate the plates at room temperature for 120 minutes.[5]

  • Filtration and Quantification: Follow steps 5 and 6 from Protocol 1.

  • Data Analysis: Follow step 7 from Protocol 1 to determine the IC50 and Ki values for the S2R.

Protocol 3: Cell Viability Assay for Functional Characterization

This assay helps to classify sigma-2 receptor ligands as agonists, partial agonists, or antagonists based on their effect on cancer cell viability.[7] Many sigma-2 agonists are known to induce apoptosis.

Materials:

  • Test Compound: this compound

  • Control S2R Agonist: Siramesine

  • Cell Line: EMT-6 (mouse breast cancer) or MDA-MB-435 (human melanoma)

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).

  • 96-well clear-bottom plates

  • Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay (e.g., CellTiter-Glo®).

  • Plate reader (for absorbance or luminescence).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound and control compounds (e.g., from 200 µM to 1 µM). Include untreated wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Viability Measurement (MTT Assay example):

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the data to the untreated control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the EC50 value (the concentration that causes a 50% reduction in cell viability) using non-linear regression.

    • Compare the maximal effect and EC50 of the test compound to the control agonist (siramesine) to classify it as a full agonist, partial agonist, or antagonist.[7] An antagonist would show no effect on its own but would block the effect of an agonist.

References

Application Notes and Protocols: Preparation of Stock Solutions of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride is a spirocyclic compound of interest in medicinal chemistry and pharmacological research. Its molecular structure, featuring an indene moiety fused to a piperidine ring, suggests potential applications in neuropharmacology and other therapeutic areas where piperidine-containing molecules have shown activity.[1] Proper preparation of stock solutions is a critical first step for accurate and reproducible in vitro and in vivo experimental results.

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of this compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the table below. It is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information prior to use.

PropertyValueReference
CAS Number 96651-85-3[2][3]
Molecular Formula C₁₃H₁₈ClN[1]
Molecular Weight 223.74 g/mol [1]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water and various organic solvents.[1] Specific quantitative data is not readily available. It is recommended to perform solubility tests in the desired solvent (e.g., DMSO, Ethanol, PBS) to determine the maximum concentration.
Storage (Solid) Store in a cool, dry, well-ventilated area in a tightly sealed container.
Storage (Solution) Recommended to be stored at -20°C or -80°C for long-term stability. Aliquot to avoid repeated freeze-thaw cycles.
Safety Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). The concentration can be adjusted as needed based on experimental requirements and solubility limitations.

3.1. Materials and Equipment

  • This compound (solid)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Water bath or sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

3.2. Procedure

  • Pre-weighing Preparation: Ensure the analytical balance is calibrated and level. Place a clean, empty microcentrifuge tube or vial on the balance and tare to zero.

  • Weighing the Compound: Carefully weigh the desired amount of this compound. To prepare 1 mL of a 10 mM stock solution, you will need 2.2374 mg of the compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

      • 0.001 L x 0.01 mol/L x 223.74 g/mol = 0.0022374 g = 2.2374 mg

  • Solvent Addition: Add the appropriate volume of DMSO to the tube containing the weighed compound. For a 10 mM solution, if you weighed 2.2374 mg, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the solid. If the compound does not readily dissolve, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particulates.

  • Storage:

    • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

    • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Temperature: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Protect from light.

3.3. Quality Control

  • Visual Inspection: Always visually inspect the stock solution for any signs of precipitation or degradation before use. If particulates are observed, the solution may need to be warmed and vortexed again. If precipitation persists, the solution may be supersaturated, and a new, lower concentration stock should be prepared.

  • Purity Check (Optional): For sensitive applications, the purity and concentration of the stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Diagrams

G cluster_workflow Stock Solution Preparation Workflow weigh 1. Weigh Compound add_solvent 2. Add Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Dissolve (Vortex/Sonicate) add_solvent->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a stock solution.

G cluster_pathway Hypothetical Signaling Pathway Interaction compound 2,3-Dihydrospiro[indene-1,4'-piperidine] HCl receptor Target Receptor/Enzyme compound->receptor Binds/Modulates downstream Downstream Signaling Cascade receptor->downstream Activates/Inhibits response Cellular Response downstream->response

Caption: Hypothetical mechanism of action diagram.

References

Application Notes and Protocols for 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride is a spirocyclic heterocyclic compound that serves as a valuable chemical intermediate in organic synthesis and medicinal chemistry. Its rigid, three-dimensional structure, combining an indane framework with a piperidine ring, makes it an attractive scaffold for the design of novel therapeutic agents. The secondary amine of the piperidine moiety provides a key reactive site for further functionalization, enabling the synthesis of diverse and complex molecular architectures.

This intermediate is particularly significant in the development of drugs targeting the central nervous system and other biological pathways where specific conformational constraints are required for receptor binding. A notable application is its use as a core building block in the synthesis of potent and selective non-peptide agonists for the human somatostatin receptor subtype 2 (sst2), a key target in oncology and endocrinology.[1][2] The functionalization of the piperidine nitrogen allows for the introduction of pharmacophoric elements that modulate the biological activity and pharmacokinetic properties of the final compounds.

Physicochemical and Specification Data

The following table summarizes key quantitative data for the starting intermediate, this compound.

PropertyValue
CAS Number 96651-85-3
Molecular Formula C₁₃H₁₈ClN
Molecular Weight 223.74 g/mol
Appearance White to off-white crystalline powder
Purity (Typical) ≥98%
Solubility Soluble in water, methanol, and DMSO

Key Synthetic Applications & Protocols

The nucleophilic secondary amine of the spiro-piperidine scaffold is the primary site for synthetic modification. Two common and powerful methods for its functionalization are N-Acylation (specifically, urea formation) and N-Alkylation via Reductive Amination.

Application 1: Synthesis of Somatostatin Receptor Agonists via Urea Formation

A primary application of this intermediate is in the synthesis of sst2 agonists. The piperidine nitrogen acts as a nucleophile, reacting with an activated carbonyl species, such as an isocyanate or a succinimidyl carbonate derivative, to form a stable urea linkage. This approach was successfully used to connect the spiro[indene-piperidine] scaffold to a D-tryptophan derivative in the development of potent sst2 agonists.[1]

Protocol 1: Synthesis of a Urea-Linked Tryptophan Conjugate

This protocol details the coupling of 2,3-Dihydrospiro[indene-1,4'-piperidine] with an activated D-tryptophan methyl ester derivative. The reaction proceeds via an in-situ generated isocyanate equivalent.

Materials:

  • D-tryptophan methyl ester hydrochloride

  • N,N'-Disuccinimidyl carbonate (DSC)

  • N,N-Diisopropylethylamine (DIEA)

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of Amino Acid: To a solution of D-tryptophan methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of anhydrous DCM and THF, add N,N-Diisopropylethylamine (DIEA, 2.2 eq.) and N,N'-Disuccinimidyl carbonate (DSC, 1.1 eq.). Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen) for 2 hours to form the activated succinimidyl carbonate intermediate.

  • Neutralization of Intermediate: To a separate flask, dissolve this compound (1.05 eq.) in anhydrous DCM and add DIEA (1.1 eq.) to neutralize the hydrochloride salt and liberate the free base.

  • Coupling Reaction: Add the solution of the free spiro-piperidine base to the activated amino acid mixture from step 1. Add an additional amount of DIEA (1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired urea-linked product.

ParameterTypical Value
Reactant Molar Ratio 1 (Activated Amino Acid) : 1.05 (Spiro-piperidine)
Solvent System Dichloromethane / Tetrahydrofuran (1:1)
Base N,N-Diisopropylethylamine (DIEA)
Reaction Temperature Room Temperature (20-25 °C)
Reaction Time 12 - 18 hours
Typical Yield 70 - 85%

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product A D-Tryptophan Methyl Ester C 1. DSC, DIEA 2. DCM/THF, RT A->C B 2,3-Dihydrospiro[indene-1,4'-piperidine] (free base) B->C D Urea-Linked Conjugate (sst2 Agonist Precursor) C->D Coupling

Application 2: N-Alkylation via Reductive Amination

Reductive amination is a versatile and highly efficient method for forming C-N bonds. This reaction involves the condensation of the spiro-piperidine intermediate with an aldehyde or ketone to form an iminium ion, which is then reduced in-situ by a mild reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃). This method is favored for its high yields, mild reaction conditions, and broad substrate scope, avoiding the over-alkylation that can occur with direct alkylation methods.

Protocol 2: General Procedure for Reductive Amination

This protocol describes the N-alkylation of 2,3-Dihydrospiro[indene-1,4'-piperidine] with a generic aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (optional, catalytic)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: In a round-bottom flask, suspend this compound (1.0 eq.) and the desired aldehyde (1.1 eq.) in anhydrous DCE.

  • Reaction Initiation: Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in one portion. If the amine salt is used, a tertiary base like triethylamine (1.1 eq) should be added first to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 to 24 hours. The reaction is often complete within a few hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure N-alkylated spiro-piperidine.

ParameterTypical Value
Reducing Agent Sodium triacetoxyborohydride
Reactant Molar Ratio 1 (Amine) : 1.1 (Aldehyde) : 1.5 (Reducing Agent)
Solvent 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Reaction Temperature Room Temperature (20-25 °C)
Reaction Time 2 - 24 hours
Typical Yield 85 - 95%

G start Start prep 1. Suspend Amine HCl (1.0 eq) and Aldehyde (1.1 eq) in DCE start->prep add_reductant 2. Add NaBH(OAc)₃ (1.5 eq) prep->add_reductant react 3. Stir at Room Temperature (2-24h) add_reductant->react monitor 4. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench 5. Quench with sat. NaHCO₃ monitor->quench Complete extract 6. Extract with DCM (3x) quench->extract purify 7. Dry, Concentrate & Purify (Silica Gel Chromatography) extract->purify end End (Pure N-Alkylated Product) purify->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidine] Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare the 2,3-Dihydrospiro[indene-1,4'-piperidine] core structure?

A1: The primary synthetic strategies for constructing the spiropiperidine core of this molecule involve two main approaches:

  • Intramolecular Cyclization: This is a widely used method where a pre-assembled precursor containing both the indane and piperidine fragments is induced to cyclize, forming the spirocyclic junction. Common cyclization strategies include intramolecular Michael additions and radical cyclizations.

  • Condensation Reactions: A frequently employed method involves the condensation of indene or a derivative with a suitable piperidine precursor in an alkaline environment.[1]

Q2: I am observing low yields in my synthesis. What are the most critical factors to investigate for optimization?

A2: Low yields in spirocyclization reactions can often be attributed to several key factors. A systematic optimization of the following is recommended:

  • Catalyst Choice: The selection of an appropriate catalyst, whether it be a Lewis acid, a transition metal complex, or a base, is crucial and highly dependent on the specific reaction mechanism.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction by stabilizing or destabilizing key intermediates and transition states. For instance, in some acid-catalyzed cyclizations, dichloromethane is favored, while other solvents might promote unwanted side reactions.

  • Reaction Temperature: A thorough investigation of the reaction temperature is essential. Some cyclizations require elevated temperatures to overcome activation barriers, while others may benefit from lower temperatures to minimize side product formation.

  • Stoichiometry of Reactants: The ratio of reactants can be critical. A careful titration of the stoichiometry may be necessary to maximize the yield of the desired product.

Q3: What are some common by-products in the synthesis of this compound?

A3: The formation of by-products is dependent on the synthetic route chosen. However, some common side products can include:

  • Uncyclized Precursor: Incomplete reaction can lead to the presence of the starting linear precursor.

  • Elimination Products: Depending on the reaction conditions, elimination reactions can compete with the desired cyclization, leading to unsaturated by-products.

  • Over-alkylation or Di-spiro Adducts: In condensation reactions, there is a possibility of multiple additions to the piperidine ring if not properly controlled.

Q4: How is the final hydrochloride salt of 2,3-Dihydrospiro[indene-1,4'-piperidine] typically formed?

A4: The hydrochloride salt is generally formed in the final step of the synthesis. This is achieved by treating a solution of the free base (2,3-Dihydrospiro[indene-1,4'-piperidine]) in a suitable organic solvent, such as diethyl ether or ethyl acetate, with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt then typically precipitates out of the solution and can be collected by filtration.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Yield of the Spirocyclic Product
Potential Cause Troubleshooting Suggestions
Inefficient Cyclization - Optimize Catalyst: Screen different Lewis acids (e.g., TiCl₄, AlCl₃) or Brønsted acids (e.g., p-TsOH) if the reaction is acid-catalyzed. For base-mediated cyclizations, explore a range of organic and inorganic bases (e.g., LDA, NaH, K₂CO₃).- Vary the Solvent: Test a range of solvents with varying polarities (e.g., Dichloromethane, THF, Toluene, Acetonitrile).- Adjust Temperature: Experiment with a temperature gradient, from room temperature up to the reflux temperature of the chosen solvent.
Decomposition of Starting Material or Product - Lower Reaction Temperature: If decomposition is suspected, running the reaction at a lower temperature, even if it requires a longer reaction time, can be beneficial.- Use Milder Reagents: Consider using less harsh catalysts or bases.- Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
Steric Hindrance - Modify the Substrate: If possible, consider if any bulky protecting groups can be replaced with smaller ones to reduce steric hindrance around the reaction centers.
Issue 2: Difficulty in Product Purification
Potential Cause Troubleshooting Suggestions
Co-eluting Impurities - Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying ratios of hexanes/ethyl acetate, dichloromethane/methanol) for column chromatography.- Alternative Purification Techniques: Consider other purification methods such as preparative thin-layer chromatography (prep-TLC) or crystallization.
Product is an Oil Instead of a Solid - Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or pentane.- Salt Formation: Convert the free base to its hydrochloride salt, which is often a crystalline solid and easier to handle and purify.
Residual Catalyst or Reagents - Aqueous Work-up: Perform an appropriate aqueous work-up to remove water-soluble catalysts and reagents before chromatography.- Specific Scavengers: In some cases, specific scavenger resins can be used to remove residual metal catalysts.

Experimental Protocols

The following is a representative experimental protocol for a key step in the synthesis of the 2,3-Dihydrospiro[indene-1,4'-piperidine] core, based on common intramolecular cyclization strategies.

Protocol: Intramolecular Friedel-Crafts-type Cyclization to form the Spiro-indane Core

This protocol assumes the synthesis of a suitable precursor, such as an N-protected 4-(2-phenylethyl)piperidin-4-ol.

Reagents and Materials:

  • N-Boc-4-(2-phenylethyl)piperidin-4-ol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve N-Boc-4-(2-phenylethyl)piperidin-4-ol (1 equivalent) in anhydrous dichloromethane (approximately 0.1 M concentration) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (5-10 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc-2,3-dihydrospiro[indene-1,4'-piperidine].

Formation of the Hydrochloride Salt:

  • Dissolve the purified N-Boc-protected spirocycle in a minimal amount of diethyl ether.

  • Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

  • Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt.

Data Presentation

The following tables summarize hypothetical quantitative data for the optimization of the intramolecular cyclization step.

Table 1: Effect of Lewis Acid Catalyst on Yield

EntryLewis Acid (1.1 eq)SolventTemperature (°C)Time (h)Yield (%)
1TiCl₄DCM0 to rt475
2AlCl₃DCM0 to rt468
3SnCl₄DCM0 to rt472
4BF₃·OEt₂DCM0 to rt455

Table 2: Effect of Solvent on Yield (using TiCl₄ catalyst)

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane (DCM)0 to rt475
21,2-Dichloroethane (DCE)rt478
3Toluenert665
4Acetonitrile (MeCN)rt650

Visualizations

The following diagrams illustrate the experimental workflow and a logical troubleshooting pathway.

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Spirocyclization cluster_workup Work-up & Purification cluster_final Final Product Formation start Prepare Precursor (e.g., N-Boc-4-(2-phenylethyl)piperidin-4-ol) reaction Intramolecular Cyclization (e.g., with TFA in DCM) start->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification salt Hydrochloride Salt Formation purification->salt final_product 2,3-Dihydrospiro[indene-1,4'-piperidine] HCl salt->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No Product Yield cause1 Inefficient Cyclization start->cause1 cause2 Starting Material Decomposition start->cause2 cause3 Steric Hindrance start->cause3 solution1a Optimize Catalyst cause1->solution1a solution1b Vary Solvent cause1->solution1b solution1c Adjust Temperature cause1->solution1c solution2a Lower Reaction Temp. cause2->solution2a solution2b Use Milder Reagents cause2->solution2b solution3a Modify Substrate (less bulky groups) cause3->solution3a

Caption: Troubleshooting flowchart for addressing low product yield in spirocyclization reactions.

References

Technical Support Center: Purification of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Such as 1-indanone and 1,4-dioxa-8-azaspiro[4.5]decane.

  • By-products from the spirocyclization step: Incomplete reaction or side reactions can lead to various intermediates.

  • Products of over-reduction or incomplete reduction: If a reduction step is involved.

  • Isomeric impurities: Depending on the synthetic route, other spiro-isomers may be formed.

  • Residual solvents: Solvents used in the reaction or purification steps (e.g., ethanol, isopropanol, ethyl acetate).

Q2: My purified this compound has a yellowish tint. What is the cause and how can I remove it?

A2: A yellow discoloration often indicates the presence of trace impurities, potentially oxidized species or residual starting materials.

  • Troubleshooting:

    • Recrystallization: Performing one or two additional recrystallizations, as detailed in the protocols below, can often remove color impurities. The use of activated charcoal during recrystallization can also be effective.

    • Chromatography: If recrystallization is ineffective, column chromatography of the free base followed by conversion back to the hydrochloride salt may be necessary.

Q3: I am having difficulty inducing crystallization during the recrystallization of the hydrochloride salt. What can I do?

A3: Poor crystallization can be due to several factors, including solvent choice, supersaturation, and the presence of impurities.

  • Troubleshooting:

    • Solvent System: Ensure the chosen solvent or solvent system is appropriate. For the hydrochloride salt, polar protic solvents like ethanol or isopropanol, or mixtures with anti-solvents like diethyl ether or ethyl acetate, are often effective.

    • Induce Crystallization:

      • Seeding: Introduce a small crystal of pure product to the supersaturated solution.

      • Scratching: Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.

      • Cooling: Cool the solution slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

Q4: How can I convert the 2,3-Dihydrospiro[indene-1,4'-piperidine] free base to the hydrochloride salt?

A4: The hydrochloride salt is typically prepared by treating a solution of the free base with hydrochloric acid.

  • Protocol:

    • Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol).

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until the solution is acidic (test with pH paper).

    • The hydrochloride salt will typically precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Guides

Guide 1: Low Yield After Recrystallization
Symptom Possible Cause Solution
Low recovery of purified product Use of an excessive amount of recrystallization solvent.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The compound is too soluble in the chosen cold solvent.Add an anti-solvent (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) to the cooled solution to induce further precipitation.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.
Guide 2: Persistent Impurities After Purification
Symptom Possible Cause Solution
TLC or HPLC analysis shows remaining impurities after recrystallization. Co-crystallization of impurities with the product.Attempt recrystallization from a different solvent system. If unsuccessful, consider purifying the free base by column chromatography before converting to the hydrochloride salt.
The impurity has very similar solubility properties to the product.Utilize an alternative purification technique such as preparative HPLC for challenging separations.
Degradation of the compound during purification.Avoid excessive heating during recrystallization. Ensure the use of appropriate pH conditions if performing extractions.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify the crude hydrochloride salt by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture like Ethanol/Diethyl ether)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent (good solubility when hot, poor solubility when cold).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and heat the solution for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of the Free Base

Objective: To purify the free base form of the compound when recrystallization of the salt is ineffective.

Materials:

  • Crude 2,3-Dihydrospiro[indene-1,4'-piperidine] (free base)

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol, often with a small amount of a basic modifier like triethylamine to prevent peak tailing).

  • Chromatography column

  • Fraction collector or test tubes

Procedure:

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude free base in a minimum amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate the components.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Salt Formation: Convert the purified free base to the hydrochloride salt as described in the FAQ section.

Visualizations

experimental_workflow cluster_purification Purification Workflow cluster_alternative Alternative Purification crude Crude Product recrystallization Recrystallization of HCl Salt crude->recrystallization analysis1 Purity Analysis (TLC/HPLC) recrystallization->analysis1 pure_product Pure Product analysis1->pure_product Purity > 98% column_chrom Column Chromatography analysis1->column_chrom Purity < 98% free_base Convert to Free Base analysis1->free_base analysis2 Purity Analysis (TLC/HPLC) column_chrom->analysis2 free_base->column_chrom salt_formation Convert back to HCl Salt analysis2->salt_formation Purity > 98% salt_formation->pure_product

Caption: Purification workflow for this compound.

troubleshooting_guide cluster_yield Low Yield Solutions cluster_impurities Impurity Solutions start Purification Issue low_yield Low Yield? start->low_yield persistent_impurities Persistent Impurities? start->persistent_impurities minimize_solvent Minimize Hot Solvent low_yield->minimize_solvent Yes add_antisolvent Add Anti-solvent low_yield->add_antisolvent Yes preheat_funnel Preheat Funnel low_yield->preheat_funnel Yes change_solvent Change Recrystallization Solvent persistent_impurities->change_solvent Yes column_chrom Purify Free Base via Chromatography persistent_impurities->column_chrom Yes prep_hplc Use Preparative HPLC persistent_impurities->prep_hplc Yes

Caption: Troubleshooting decision tree for purification challenges.

Technical Support Center: 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the typical solvents and pH ranges to consider for initial stability studies of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride?

A1: For initial studies, it is recommended to assess the stability of this compound across a range of aqueous solutions with varying pH values, as hydrolysis is a common degradation pathway for many pharmaceuticals.[1] A typical starting point would include acidic, neutral, and basic conditions (e.g., 0.1 N HCl, pH 7 buffer, 0.1 N NaOH). The choice of organic co-solvents may be necessary for compounds with limited aqueous solubility.[2]

Q2: What are the potential degradation pathways for a spiro-piperidine compound like this?

A2: While specific pathways for this molecule are not documented, compounds with similar structures can be susceptible to oxidation, hydrolysis, and photolytic degradation.[1][3] Forced degradation studies are designed to intentionally stress the molecule to identify these potential degradation products and pathways.[1][3]

Q3: How can I monitor the stability of this compound in my solution?

A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection, is essential.[1] This method should be capable of separating the parent compound from any potential degradation products.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Action
Rapid loss of parent compound in aqueous solution. The compound may be susceptible to hydrolysis.Investigate stability across a range of pH values to identify a more stable pH range. Consider the use of buffered solutions.
Appearance of unexpected peaks in the chromatogram. These could be degradation products.Perform forced degradation studies (e.g., acid/base hydrolysis, oxidation, photolysis) to systematically identify the degradation products. Use a mass spectrometer detector for structural elucidation.
Precipitation of the compound from solution. The solubility limit may have been exceeded, or the pH of the solution may have shifted, affecting solubility.Determine the solubility of the compound in the chosen solvent system. Ensure the pH of the solution is maintained with appropriate buffering.
Inconsistent stability results between experiments. Variability in experimental conditions (e.g., temperature, light exposure, solvent preparation).Strictly control and document all experimental parameters. Use fresh, high-purity solvents and reagents for each experiment.

Hypothetical Stability Data

The following tables represent hypothetical data from a forced degradation study on this compound to illustrate how such data might be presented.

Table 1: Hypothetical Hydrolytic Stability of this compound (7 days at 40°C)

Condition % Recovery of Parent Compound Total Degradants (%) Major Degradant Peak (RT, min)
0.1 N HCl85.2%14.8%3.5
pH 4.5 Buffer98.1%1.9%4.2
pH 7.0 Buffer99.5%0.5%Not Detected
pH 9.0 Buffer92.7%7.3%5.1
0.1 N NaOH78.4%21.6%5.8

Table 2: Hypothetical Oxidative and Photolytic Stability of this compound (24 hours)

Stress Condition % Recovery of Parent Compound Total Degradants (%) Major Degradant Peak (RT, min)
3% H₂O₂89.9%10.1%6.2
UV Light (254 nm)95.3%4.7%7.0
Fluorescent Light>99.9%<0.1%Not Detected

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance.[1][3]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 40°C, 60°C) for a defined period (e.g., 2, 6, 24 hours). At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 N NaOH.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Follow the same incubation and neutralization (with 0.1 N HCl) procedure as for acid hydrolysis.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature and monitor at various time points.

    • Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a controlled light source (e.g., UV lamp at 254 nm or a fluorescent lamp). A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: Analyze all samples (stressed and control) by a validated stability-indicating HPLC method. The percentage of remaining parent compound and the formation of degradation products are quantified by comparing peak areas to those of an unstressed control sample.

Representative Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or Mass Spectrometry (for peak identification)

  • Injection Volume: 10 µL

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 40°C) stock->acid base Base Hydrolysis (0.1 N NaOH, 40°C) stock->base oxidation Oxidation (3% H₂O₂) stock->oxidation photolysis Photolysis (UV/Vis Light) stock->photolysis hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc photolysis->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for a typical forced degradation study.

G cluster_pathways Potential Degradation Pathways parent 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride hydrolysis Hydrolysis Products (Acid/Base Catalyzed) parent->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidation Products (e.g., N-oxides) parent->oxidation [O] photolysis Photolytic Products (e.g., ring opening) parent->photolysis

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during the experimental process.

Troubleshooting Guide

A plausible multi-step synthesis for this compound is outlined below, followed by a troubleshooting guide for each major stage.

Overall Synthetic Scheme:

A common route to spiro-piperidine compounds involves the construction of the piperidine ring onto a pre-existing carbocyclic core. A likely synthetic pathway for this compound is as follows:

  • Step 1: Friedel-Crafts Cyclization to synthesize 1-indanone from a suitable precursor like 3-phenylpropionyl chloride.

  • Step 2: Reductive Amination of 1-indanone with a protected piperidine derivative, such as N-Boc-4-aminopiperidine, to form the spirocyclic core.

  • Step 3: Deprotection of the piperidine nitrogen.

  • Step 4: Hydrochloride Salt Formation to yield the final product.

Step 1: Friedel-Crafts Cyclization for 1-Indanone Synthesis

Q1: My Friedel-Crafts cyclization is giving a low yield of 1-indanone. What are the possible causes and solutions?

A1: Low yields in Friedel-Crafts cyclization can stem from several factors:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may be deactivated by moisture. Ensure all glassware is flame-dried and reagents are anhydrous.

  • Suboptimal Temperature: The reaction temperature is crucial. Running the reaction at too low a temperature can lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition. An optimal temperature is often around room temperature, but this may need to be optimized for your specific substrate.

  • Insufficient Catalyst: An insufficient amount of Lewis acid will result in an incomplete reaction. Typically, a stoichiometric amount or a slight excess is required.

  • Poor Quality Starting Material: Impurities in the 3-phenylpropionyl chloride can interfere with the reaction. Ensure the starting material is pure before use.

Q2: I am observing significant byproduct formation in my Friedel-Crafts reaction. What are these impurities and how can I minimize them?

A2: The primary byproducts in this reaction are often regioisomers if the starting aromatic ring is substituted. Other potential impurities include:

  • Polymerization Products: Under harsh conditions, the starting material or product can polymerize. Using a less reactive solvent and maintaining a controlled temperature can mitigate this.

  • Unreacted Starting Material: If the reaction is incomplete, you will have residual 3-phenylpropionyl chloride. Increase the reaction time or temperature cautiously.

  • Hydrolyzed Starting Material: If moisture is present, the acid chloride can hydrolyze back to the carboxylic acid. Strict anhydrous conditions are essential.

Step 2: Reductive Amination to Form the Spirocyclic Core

Q3: The reductive amination of 1-indanone is not proceeding to completion. What should I check?

A3: Incomplete reductive amination can be due to:

  • Inefficient Imine Formation: The initial condensation between the ketone and the amine to form the imine or enamine intermediate is an equilibrium process. Removing the water formed, for example with a Dean-Stark trap or molecular sieves, can drive the reaction forward.

  • Inactive Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often effective for reductive aminations. Ensure the reducing agent is fresh and has been stored correctly. Other reducing agents like sodium cyanoborohydride or catalytic hydrogenation can also be employed.

  • Steric Hindrance: The formation of the spiro-center can be sterically demanding. Longer reaction times or a slight increase in temperature may be necessary.

Q4: I am seeing byproducts in my reductive amination step. What could they be?

A4: Common byproducts in reductive amination include:

  • Alcohol from Ketone Reduction: The reducing agent can directly reduce the starting 1-indanone to 1-indanol. This is more likely with stronger reducing agents like sodium borohydride. Using a milder, more selective reagent like STAB can minimize this.

  • Dimeric or Oligomeric Species: The enamine intermediate can potentially react with another molecule of 1-indanone. Controlling the stoichiometry and reaction conditions can help to reduce this.

  • Unreacted Starting Materials: Residual 1-indanone and the protected aminopiperidine may be present.

Step 3: N-Boc Deprotection

Q5: My N-Boc deprotection is incomplete or slow. How can I improve it?

A5: Incomplete deprotection of the N-Boc group is a common issue:

  • Insufficient Acid: Ensure a sufficient excess of strong acid (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) is used to drive the reaction to completion.

  • Short Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before workup.

  • Low Temperature: Most Boc deprotections proceed well at room temperature. If the reaction is sluggish, gentle warming can be attempted, but this may increase the risk of side reactions.

Q6: I am observing a significant amount of a major impurity after N-Boc deprotection. What is it likely to be?

A6: The most common and problematic side reaction during Boc deprotection with strong acid is t-butylation . The tert-butyl cation generated during the cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic sites on your molecule.

  • Mitigation: To prevent this, "scavengers" such as triethylsilane (TES) or anisole can be added to the reaction mixture to trap the tert-butyl cation.

Step 4: Hydrochloride Salt Formation

Q7: I am having trouble precipitating the hydrochloride salt of my product.

A7: Issues with salt formation can arise from:

  • Solvent Choice: The choice of solvent is critical for successful precipitation. A common method is to dissolve the free base in a solvent in which the hydrochloride salt is insoluble, such as diethyl ether, and then add a solution of HCl in a miscible solvent (e.g., HCl in diethyl ether or dioxane).

  • Water Content: The presence of water can sometimes hinder the precipitation of the hydrochloride salt. Using anhydrous solvents is recommended.

  • Incorrect Stoichiometry: Ensure the correct molar equivalent of HCl is added. An excess of HCl may not always be beneficial and can sometimes lead to the formation of oily products.

Q8: The hydrochloride salt I have formed is not stable and seems to revert to the free base. Why is this happening?

A8: Hydrochloride salts of amines can be hygroscopic and may dissociate if exposed to moisture or if residual basic impurities are present. Ensure the salt is thoroughly dried under vacuum and stored in a desiccator. If the issue persists, it could indicate that the amine is not basic enough to form a stable salt under the chosen conditions, though this is less likely for a piperidine nitrogen. In some cases, if the salt is redissolved in certain solvents, it may partially revert to the free base.

Summary of Potential Impurities

Synthetic Step Potential Impurity Source Analytical Detection Mitigation Strategy
1. Friedel-Crafts Cyclization 3-Phenylpropionic acidHydrolysis of starting materialLC-MS, IR (broad O-H stretch)Use anhydrous reagents and solvents.
Regioisomers of 1-indanoneAlternative cyclization pathways on a substituted aromatic ringNMR, GC-MS, LC-MSOptimize catalyst and reaction temperature.
Polymeric byproductsHigh reaction temperature or concentrationGPC, NMR (broad signals)Maintain controlled temperature, use appropriate solvent.
2. Reductive Amination 1-IndanolDirect reduction of 1-indanoneGC-MS, LC-MS, NMRUse a milder reducing agent (e.g., STAB).
Unreacted 1-indanoneIncomplete reactionTLC, GC-MS, LC-MSIncrease reaction time, use a dehydrating agent.
Dimeric byproductsSide reaction of enamine intermediateLC-MS (higher mass peaks)Control stoichiometry and reaction conditions.
3. N-Boc Deprotection N-Boc protected starting materialIncomplete reactionTLC, LC-MSIncrease acid concentration or reaction time.
t-Butylated productAlkylation by tert-butyl cationLC-MS (M+56 peak), NMRAdd a scavenger (e.g., triethylsilane, anisole).
4. HCl Salt Formation Residual free baseIncomplete salt formationTLC, LC-MS, NMROptimize solvent system for precipitation.
Excess HClAddition of too much acidpH measurement, titrationUse stoichiometric amount of HCl.

Experimental Protocols

Protocol 1: Synthesis of 1-Indanone via Friedel-Crafts Cyclization

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 3-phenylpropionyl chloride (1.0 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude 1-indanone, which can be further purified by vacuum distillation or chromatography.

Protocol 2: Reductive Amination

  • To a round-bottom flask, add 1-indanone (1.0 eq), N-Boc-4-aminopiperidine (1.1 eq), and dichloromethane (DCM).

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate to give the crude N-Boc protected spiro-piperidine, which can be purified by column chromatography.

Protocol 3: N-Boc Deprotection with HCl

  • Dissolve the N-Boc protected 2,3-Dihydrospiro[indene-1,4'-piperidine] (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq).

  • Stir the mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • If a precipitate forms, it can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude salt.

Mandatory Visualization

G Troubleshooting Workflow for Impurity Identification start Synthesis Step Shows Impurity step1 Step 1: Friedel-Crafts (1-Indanone Synthesis) start->step1 Identify Step step2 Step 2: Reductive Amination (Spiro Ring Formation) start->step2 Identify Step step3 Step 3: N-Boc Deprotection start->step3 Identify Step step4 Step 4: HCl Salt Formation start->step4 Identify Step impurity1 Impurity Detected: Unreacted Starting Material? Regioisomers? step1->impurity1 impurity2 Impurity Detected: 1-Indanol? Unreacted Ketone? step2->impurity2 impurity3 Impurity Detected: M+56 peak (t-Butylation)? step3->impurity3 impurity4 Impurity Detected: Oily product? Incomplete precipitation? step4->impurity4 solution1 Solution: - Check catalyst activity - Ensure anhydrous conditions - Optimize temperature impurity1->solution1 end Pure Product solution1->end solution2 Solution: - Use milder reducing agent (STAB) - Add dehydrating agent - Increase reaction time impurity2->solution2 solution2->end solution3 Solution: - Add scavenger (e.g., TES) - Use alternative deprotection impurity3->solution3 solution3->end solution4 Solution: - Optimize solvent system - Ensure anhydrous conditions - Check HCl stoichiometry impurity4->solution4 solution4->end

Caption: Troubleshooting workflow for identifying and mitigating impurities.

Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control during the synthesis?

A: The most critical parameters are maintaining anhydrous conditions, especially during the Friedel-Crafts cyclization and salt formation steps, and controlling the temperature at each stage to minimize side reactions. The choice of reagents, particularly the reducing agent in the reductive amination and the acid for deprotection, is also crucial for achieving high yield and purity.

Q: Can I use a different protecting group for the piperidine nitrogen?

A: Yes, other protecting groups such as benzyl (Bn) or carbobenzyloxy (Cbz) can be used. The choice of protecting group will depend on the overall synthetic strategy and the compatibility of other functional groups in your molecule with the deprotection conditions. For example, a benzyl group can be removed by catalytic hydrogenation, which might be a milder alternative to the strongly acidic conditions required for Boc deprotection.

Q: How can I best purify the final hydrochloride salt?

A: The final hydrochloride salt can often be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or methanol/acetone. The choice of solvents will depend on the solubility of the salt. If the salt is not crystalline, it may be necessary to purify the free base by column chromatography before converting it to the hydrochloride salt.

Q: My final product is an oil instead of a solid. What can I do?

A: If the hydrochloride salt is an oil, it may be due to the presence of impurities or residual solvent. Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. If this fails, it may be necessary to re-purify the free base and repeat the salt formation under strictly anhydrous conditions with a different solvent system.

Q: What analytical techniques are most useful for monitoring this synthesis?

A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more accurate monitoring and identification of starting materials, intermediates, products, and byproducts by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the product and identification of impurities.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups and confirming the disappearance of starting material functional groups (e.g., the carbonyl stretch of the ketone).

troubleshooting 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is a chemical compound with the CAS number 96651-85-3.[1][2][3][4] Its properties are summarized below.

PropertyValue
CAS Number 96651-85-3
Molecular Formula C₁₃H₁₈ClN
Molecular Weight 223.74 g/mol
Appearance Typically a solid or crystalline powder
Purity >95% (Varies by supplier)[5]

Q2: How should this compound be stored?

For optimal stability, the compound should be stored in a tightly sealed container in a dry, dark place. Recommended storage temperatures are often between 2-8°C or, for long-term storage, below +30°C.[6] It is important to prevent exposure to moisture as piperidine hydrochlorides can be hygroscopic.[6]

Q3: What are the recommended solvents for this compound?

Solubility can vary based on experimental conditions. As a hydrochloride salt, the compound is generally expected to have good solubility in polar protic solvents.

SolventExpected SolubilityNotes
Water Soluble[6]pH can affect solubility and stability.
Methanol SolubleOften used for preparing stock solutions.
Ethanol Soluble
DMSO SolubleCommon solvent for stock solutions in biological assays.
Dichloromethane (DCM) Sparingly SolubleThe free base form would be more soluble.

Troubleshooting Experimental Workflows

This section addresses specific issues that may arise during synthesis, purification, and biological testing.

G problem Observed Problem (e.g., Low Yield, No Activity) cause1 Synthesis Issue problem->cause1 cause2 Purification Issue problem->cause2 cause3 Compound Instability problem->cause3 cause4 Assay Condition Issue problem->cause4 sol1 Verify Reactant Quality Optimize Reaction Conditions (Temp, Time, Stoichiometry) cause1->sol1 Solution sol2 Select Appropriate Chromatography Method Ensure Complete Solvent Removal cause2->sol2 Solution sol3 Check pH and Temperature of Solutions Use Freshly Prepared Stock cause3->sol3 Solution sol4 Validate Assay Protocol Check Cell Health Confirm Target Expression cause4->sol4 Solution

Caption: General troubleshooting workflow for experimental issues.

Synthesis and Purification

Q: My synthesis yield is low. What are common causes?

Low yields in the synthesis of spiropiperidines can stem from several factors.[7][8]

  • Incomplete Reaction: Reductive amination, a common step for creating such scaffolds, requires careful control of pH and the reducing agent.[9] Ensure that the reaction is given sufficient time to complete and that the reagents are fresh.

  • Side Reactions: Undesired cyclization or side reactions with solvents can occur, especially under harsh conditions.[10] Using an appropriate solvent and moderate temperatures is crucial.

  • Purification Loss: The compound may be lost during workup or chromatography. Ensure pH is controlled during aqueous extraction to keep the compound in the appropriate layer (ionic in aqueous, free base in organic).

Q: I am having trouble purifying the final product. What methods are recommended?

Purification is typically achieved through silica gel chromatography or crystallization.

  • Chromatography: A gradient of ethyl acetate in petroleum ether or hexane is often effective for purifying the free-base form of the compound.[9] Adding a small amount of a basic modifier like triethylamine (~1%) to the mobile phase can prevent peak tailing on the silica column.

  • Crystallization: If the compound is a solid, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be an effective final purification step.

Biological Assays

The spiro[indene-1,4'-piperidine] scaffold is often explored as a modulator of G-protein coupled receptors (GPCRs).[11][12][13]

Q: My compound shows no activity in a GPCR functional assay. What should I check?

  • Compound Integrity: Verify the compound's purity and identity via NMR or mass spectrometry. Ensure it has not degraded. The stability of similar piperidine derivatives can be sensitive to pH and temperature.[14]

  • Assay Target: Confirm that the cells used in the assay express the target receptor at sufficient levels.

  • Mechanism of Action: The compound may be an antagonist, inverse agonist, or allosteric modulator rather than a direct agonist.[15][16][17] Consider running experiments in the presence of a known agonist to test for antagonistic activity.

  • Solubility: The compound may be precipitating out of the aqueous assay buffer. Visually inspect the wells after adding the compound. Consider using a small percentage of DMSO (typically <0.5%) to aid solubility.

Q: I am observing high variability in my cell-based assay results. What could be the cause?

High variability can undermine results and is often traced to procedural inconsistencies.

  • Cell Health: Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density.

  • Compound Preparation: Always prepare serial dilutions from a fresh, validated stock solution.

  • Assay Conditions: Maintain consistent incubation times, temperatures, and reagent concentrations across all plates.

  • Signal Transduction Pathway: Spiro-piperidines can act as biased agonists, preferentially activating one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin).[12][17] If you are only measuring one downstream signal (like cAMP), you may be missing activity in another pathway.

G cluster_receptor Cell Membrane cluster_cytosol Cytosol ligand Spiro-piperidine (Agonist) receptor GPCR Target ligand->receptor Binds g_protein G-Protein (e.g., Gs) receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP (Second Messenger) ac->camp Converts atp ATP atp->camp pka PKA camp->pka Activates response Cellular Response (Measurable Signal) pka->response Phosphorylates Targets

Caption: Simplified Gs-coupled GPCR signaling pathway.

Experimental Protocols

Protocol: GPCR Functional Assay (cAMP Accumulation)

This protocol outlines a typical cell-based assay to measure the effect of this compound on intracellular cyclic AMP (cAMP) levels, a common readout for Gs or Gi-coupled GPCRs.

G start Start seed 1. Seed Cells (Expressing target GPCR) into 96-well plates start->seed incubate1 2. Incubate Cells (e.g., 24 hours) seed->incubate1 treat 4. Treat Cells (Add compound dilutions + PDE inhibitor like IBMX) incubate1->treat prepare 3. Prepare Compound Serial Dilutions prepare->treat incubate2 5. Incubate (e.g., 30 minutes at 37°C) treat->incubate2 lyse 6. Lyse Cells (Add lysis buffer) incubate2->lyse detect 7. Detect cAMP (Using HTRF, ELISA, etc.) lyse->detect analyze 8. Analyze Data (Plot dose-response curve, calculate EC₅₀) detect->analyze end End analyze->end

Caption: Workflow for a cell-based cAMP accumulation assay.

Methodology:

  • Cell Seeding: Seed HEK293 cells (or another suitable line) stably expressing the GPCR of interest into white, solid-bottom 96-well plates at a density of 20,000-40,000 cells per well. Allow cells to adhere and grow overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in assay buffer (e.g., HBSS with 20 mM HEPES) to create a dose-response curve (e.g., 10 µM to 0.1 nM). Ensure the final DMSO concentration in the assay is below 0.5%.

  • Assay Procedure:

    • Carefully remove the culture medium from the cells.

    • Add 50 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to each well. This prevents the degradation of cAMP.

    • Add 50 µL of the prepared compound dilutions to the appropriate wells. Include wells for a known agonist (positive control) and vehicle only (negative control).

    • Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and Detection:

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE). Follow the manufacturer's instructions precisely for adding lysis reagents and detection antibodies/reagents.

  • Data Analysis:

    • Read the plate using a suitable plate reader.

    • Normalize the data to the vehicle control (0% activation) and the maximal response of a reference agonist (100% activation).

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.

References

Technical Support Center: Optimizing In Vivo Dosage of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available in vivo efficacy, toxicity, and pharmacokinetic data for 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride is limited. This guide provides a comprehensive framework for researchers to systematically determine the optimal in vivo dosage for this compound and other novel spiro[indene-1,4'-piperidine] derivatives. The information herein is intended for research purposes only and is based on established principles of pharmacology and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of action for this compound?

Q2: What are the known physicochemical properties of this compound?

A2: Key physicochemical properties are crucial for formulation development. Below is a summary of available data from public databases.

PropertyValueSource
Molecular FormulaC₁₃H₁₈ClNPubChem
Molecular Weight223.74 g/mol PubChem
AppearanceWhite to off-white solidGeneric Supplier Data
SolubilitySoluble in waterGeneric Supplier Data

Q3: How should I prepare a formulation of this compound for in vivo studies?

A3: As a hydrochloride salt, this compound is expected to have good aqueous solubility. For initial in vivo studies, sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are recommended as vehicles. It is critical to determine the solubility limit in the chosen vehicle to ensure complete dissolution at the desired concentration. If solubility issues arise, especially at higher doses, the use of co-solvents or other formulation strategies may be necessary.

Troubleshooting In Vivo Studies

Issue 1: Unexpected animal mortality or severe adverse effects at calculated starting doses.

  • Possible Cause: The estimated starting dose, potentially derived from in vitro data, may not accurately reflect in vivo toxicity. The compound might have off-target effects or the vehicle itself could be contributing to toxicity at the administered volume.

  • Troubleshooting Steps:

    • Dose Reduction: Immediately reduce the dose to a significantly lower level (e.g., by a factor of 10) and perform a dose escalation study in a small cohort of animals.

    • Vehicle Control: Ensure a vehicle-only control group is included to rule out any effects of the formulation components.

    • Acute Toxicity Study: Conduct a formal acute toxicity study to determine the maximum tolerated dose (MTD).

Issue 2: Lack of efficacy or high variability in experimental results.

  • Possible Cause: The dose may be too low, the route of administration may be suboptimal, or the compound may have poor bioavailability. High variability can result from inconsistent formulation or administration technique.

  • Troubleshooting Steps:

    • Dose-Response Study: Perform a dose-response study to determine if a therapeutic window exists.

    • Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to assess the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This will help in understanding the drug's exposure levels and half-life.

    • Formulation Optimization: If bioavailability is low, consider alternative formulations or routes of administration.

    • Standardize Procedures: Ensure all experimental procedures, including formulation preparation and administration, are standardized and consistently applied.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Select a suitable animal model (e.g., mice or rats) and acclimatize them for at least one week.

  • Dose Selection: Based on any available in vitro cytotoxicity data or literature on similar compounds, select a starting dose. A common starting point is 1/10th of the in vitro IC50, converted to a dose in mg/kg.

  • Dose Escalation: Administer single doses of the compound to small groups of animals (n=3-5 per group) in an escalating manner (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Observation: Monitor animals for clinical signs of toxicity, body weight changes, and mortality for at least 7-14 days.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

Protocol 2: Pilot Pharmacokinetic (PK) Study

  • Animal Model and Dosing: Use the same animal model as in the efficacy studies. Administer a single dose of the compound (typically below the MTD) via the intended route of administration (e.g., intravenous and oral).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound over time.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Visualizations

G cluster_0 In Vitro Characterization cluster_1 In Vivo Dosage Optimization Receptor Binding Assays Receptor Binding Assays Functional Assays (e.g., cAMP) Functional Assays (e.g., cAMP) Receptor Binding Assays->Functional Assays (e.g., cAMP) In Vitro Cytotoxicity In Vitro Cytotoxicity Acute Toxicity (MTD) Study Acute Toxicity (MTD) Study In Vitro Cytotoxicity->Acute Toxicity (MTD) Study Formulation Development Formulation Development Formulation Development->Acute Toxicity (MTD) Study Pilot PK Study Pilot PK Study Acute Toxicity (MTD) Study->Pilot PK Study Dose-Response Efficacy Study Dose-Response Efficacy Study Pilot PK Study->Dose-Response Efficacy Study Definitive Efficacy & PD Studies Definitive Efficacy & PD Studies Dose-Response Efficacy Study->Definitive Efficacy & PD Studies

Caption: Experimental workflow for in vivo dosage optimization.

G Spiro[indene-1,4'-piperidine] Analog Spiro[indene-1,4'-piperidine] Analog sst2 Receptor sst2 Receptor Spiro[indene-1,4'-piperidine] Analog->sst2 Receptor Agonist Binding Gαi/o Gαi/o sst2 Receptor->Gαi/o Activation Adenylate Cyclase Adenylate Cyclase Gαi/o->Adenylate Cyclase Inhibition cAMP cAMP Adenylate Cyclase->cAMP Conversion of ATP Downstream Cellular Effects Downstream Cellular Effects cAMP->Downstream Cellular Effects Modulation

Caption: Putative signaling pathway via the sst2 receptor.

References

Technical Support Center: 2,3-Dihydrospiro[indene-1,4'-piperidine] Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride (CAS: 96651-85-3).

Troubleshooting Guide

This guide addresses common problems encountered during the dissolution of this compound.

Issue 1: The compound is not dissolving or is dissolving very slowly in an aqueous buffer.

  • Question: My this compound is poorly soluble in my neutral aqueous buffer (e.g., PBS pH 7.4). What steps can I take to improve its solubility?

  • Answer: this compound is the salt of a weak base. Its solubility in aqueous solutions is highly pH-dependent.[1][2] At neutral or basic pH, the equilibrium can shift towards the less soluble free base form.

    Troubleshooting Steps:

    • pH Adjustment: The most effective initial step is to lower the pH of your solvent. Since the piperidine nitrogen is basic, protonating it by decreasing the pH will significantly enhance aqueous solubility.[1] Attempt to dissolve the compound in a buffer with a pH between 3 and 5.

    • Gentle Heating: Warming the solution to 30-40°C can increase the rate of dissolution. Always monitor for any signs of degradation.

    • Sonication: Using an ultrasonic bath can help to break up solid aggregates and accelerate the dissolution process.

    • Increase Agitation: Ensure the solution is being stirred vigorously.

Issue 2: The compound precipitates out of solution after initial dissolution.

  • Question: I successfully dissolved the compound, but it crashed out of solution after some time or upon addition to my experimental medium. Why is this happening and how can I prevent it?

  • Answer: Precipitation after initial dissolution can be due to several factors, including a change in pH, temperature, or the introduction of a common ion.

    Troubleshooting Steps:

    • Check the Final pH: If you dissolved the compound in an acidic solution and then diluted it into a neutral or basic medium (like cell culture media), the pH increase can cause the less soluble free base to precipitate.[2] Ensure the final pH of your experimental solution is low enough to maintain solubility.

    • Common Ion Effect: While less common in biological buffers, high concentrations of chloride ions could potentially decrease the solubility of the hydrochloride salt.[3] If your medium has a very high chloride concentration, this might be a contributing factor.

    • Supersaturation: You may have created a supersaturated solution, especially if heating was used for dissolution. This solution is unstable and prone to precipitation. Try preparing a slightly less concentrated solution.

Issue 3: I need to use an organic solvent, but the compound is not dissolving.

  • Question: I am trying to dissolve the compound in an organic solvent for my experiment, but it has low solubility. What are my options?

  • Answer: While the hydrochloride salt form enhances aqueous solubility, it can decrease solubility in non-polar organic solvents.[4]

    Troubleshooting Steps:

    • Select a Polar Protic or Aprotic Solvent: Try polar organic solvents such as ethanol, methanol, or DMSO. These are generally good starting points for hydrochloride salts.

    • Use a Co-solvent System: A mixture of solvents can be effective. For example, a small amount of water or methanol added to a less polar solvent can sometimes improve the solubility of a salt.

    • Conversion to Free Base: For applications requiring high solubility in non-polar organic solvents, you may need to convert the hydrochloride salt to its free base form. This can be achieved by dissolving the salt in an aqueous solution, basifying with a suitable base (e.g., sodium bicarbonate or a weak organic base), and then extracting the free base with an organic solvent like ethyl acetate or dichloromethane.[5]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is highly dependent on pH. The piperidine moiety is basic. In acidic conditions (low pH), the nitrogen atom is protonated, forming a charged species that is more soluble in aqueous solutions.[1] In neutral or alkaline conditions (higher pH), the compound can deprotonate to its free base form, which is typically less water-soluble.[2]

Q3: What are the recommended storage conditions for this compound in solid form and in solution?

A3: In its solid form, the compound should be stored in a tightly sealed container in a cool, dry place. For solutions, it is best to prepare them fresh. If storage is necessary, aqueous solutions should be kept at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended, though stability at these temperatures should be verified. Solutions in organic solvents like DMSO should also be stored frozen.

Q4: Can I use co-solvents to improve solubility in my aqueous buffer?

A4: Yes, using co-solvents can be an effective strategy.[8] If you are preparing a stock solution, DMSO is a common choice. For aqueous experimental buffers, ensure the final concentration of the organic co-solvent (e.g., DMSO, ethanol) is low enough (typically <1%) to not affect your biological system.

Quantitative Data

Specific quantitative solubility data for this compound is not widely published. The following table provides an estimate of its solubility profile based on general chemical principles for similar hydrochloride salts. These values should be confirmed experimentally.

Solvent SystemExpected SolubilityTemperature (°C)Notes
Water (pH 3.0)High25Lowering the pH significantly increases solubility.[1]
Water (pH 7.0)Moderate to Low25Solubility is reduced at neutral pH.
Phosphate-Buffered Saline (PBS, pH 7.4)Moderate to Low25Similar to neutral water; precipitation of free base is possible.
MethanolHigh25A polar protic solvent that is often effective for hydrochloride salts.
EthanolModerate25Generally a good solvent, but may be slightly less effective than methanol.
Dimethyl Sulfoxide (DMSO)High25A polar aprotic solvent suitable for making concentrated stock solutions.
Dichloromethane (DCM)Low25As a salt, solubility in non-polar solvents is expected to be limited.
HexaneVery Low25Not a suitable solvent for this polar salt.

Experimental Protocols

Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method to determine the thermodynamic solubility of a compound.[9]

Materials:

  • This compound

  • Selected solvent (e.g., pH 7.4 PBS, deionized water)

  • Small glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Preparation: Add an excess amount of the compound to a vial (e.g., 5-10 mg of solid to 1 mL of solvent). The key is to have undissolved solid remaining at the end of the experiment.

  • Equilibration: Tightly cap the vials and place them on a shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for 24-48 hours. This ensures the solution is saturated.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Quantification:

    • Dilute the filtered solution with a suitable mobile phase or buffer.

    • Analyze the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC with a standard curve).

    • Alternatively, use UV-Vis spectrophotometry if the compound has a suitable chromophore and a standard curve has been established.

  • Reporting: Express the solubility in units such as mg/mL or µg/mL at the specified temperature and in the specific solvent used.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Compound does not dissolve check_solvent Is the solvent aqueous? start->check_solvent lower_ph Lower pH to 3-5 check_solvent->lower_ph Yes organic_solvent Is the solvent organic? check_solvent->organic_solvent No gentle_heat Apply gentle heat (30-40°C) or sonication lower_ph->gentle_heat still_insoluble_aq Still Insoluble? gentle_heat->still_insoluble_aq use_cosolvent Consider aqueous buffer with co-solvent (e.g., DMSO, Ethanol) still_insoluble_aq->use_cosolvent Yes success Success: Compound Dissolved still_insoluble_aq->success No use_cosolvent->success fail Failure: Re-evaluate experimental needs try_polar Try polar solvents: Methanol, Ethanol, DMSO organic_solvent->try_polar Yes still_insoluble_org Still Insoluble? try_polar->still_insoluble_org convert_free_base Convert to free base for non-polar organic solvents still_insoluble_org->convert_free_base Yes still_insoluble_org->success No convert_free_base->success

Caption: A workflow diagram for troubleshooting solubility issues.

G Decision Tree for Solvent Selection start Start: Select Solvent exp_type Experiment Type? start->exp_type aqueous_exp Aqueous / Biological Assay exp_type->aqueous_exp Aqueous organic_exp Organic Synthesis / Non-Aqueous Assay exp_type->organic_exp Organic stock_solution Need Concentrated Stock? aqueous_exp->stock_solution polarity_needed Required Polarity? organic_exp->polarity_needed use_dmso Use DMSO or Methanol stock_solution->use_dmso Yes direct_dissolution Direct Dissolution in Buffer stock_solution->direct_dissolution No check_ph Check pH Compatibility direct_dissolution->check_ph acidic_buffer Use Acidic Buffer (pH 3-5) check_ph->acidic_buffer Low pH Tolerated neutral_buffer Use Neutral Buffer (e.g., PBS) (Verify solubility) check_ph->neutral_buffer Neutral pH Required polar_solvent Polar: Use Methanol, Ethanol polarity_needed->polar_solvent Polar nonpolar_solvent Non-polar: Convert to free base first polarity_needed->nonpolar_solvent Non-Polar

Caption: A decision tree to guide solvent selection.

References

Technical Support Center: 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation and ensuring the stability of this compound throughout experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It is also advisable to protect it from light. For long-term storage, temperatures of 2-8°C are often recommended for similar chemical compounds.[3]

Q2: My experimental results are inconsistent. Could degradation of this compound be the cause?

Inconsistent experimental results can indeed be a consequence of compound degradation. Factors such as improper storage, solution instability, and exposure to harsh experimental conditions (e.g., extreme pH, high temperatures, or oxidizing agents) can lead to the degradation of the parent compound, affecting its purity and concentration. It is crucial to perform stability studies under your specific experimental conditions to ensure the integrity of the compound.

Q3: How can I determine if my compound is degrading under my experimental conditions?

To assess the stability of this compound in your experiments, it is recommended to perform a forced degradation study.[4][5][6] This involves subjecting a sample of the compound to various stress conditions that it might encounter, such as acidic and basic hydrolysis, oxidation, heat, and light.[4][5][6] Analysis of the stressed samples, typically by a stability-indicating High-Performance Liquid Chromatography (HPLC) method, can identify and quantify any degradation products that may form.

Q4: What is a stability-indicating HPLC method, and why is it important?

A stability-indicating HPLC method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[7] It is crucial because it can separate the intact drug from its degradation products, allowing for an accurate measurement of the remaining active compound.[7] Developing such a method is a key step in understanding the stability of your compound.

Troubleshooting Guide: Degradation Issues

This guide provides a structured approach to identifying and resolving potential degradation of this compound in your experiments.

Problem Potential Cause Recommended Solution
Loss of compound potency or inconsistent assay results. Degradation of the compound in stock solutions or during the experiment.1. Prepare fresh stock solutions for each experiment. 2. Perform a forced degradation study to understand the compound's stability under your specific experimental conditions (pH, temperature, light exposure). 3. Develop and use a stability-indicating HPLC method to monitor the purity of your compound over time.
Appearance of unknown peaks in chromatograms. Formation of degradation products.1. Conduct a forced degradation study to systematically generate potential degradation products. 2. Use a mass spectrometer in conjunction with HPLC (LC-MS) to identify the mass of the unknown peaks and propose potential structures for the degradation products.
Precipitate formation in solutions. Poor solubility or degradation leading to insoluble products.1. Assess the solubility of the compound in your chosen solvent system at the desired concentration. 2. If degradation is suspected, analyze the precipitate to determine if it is a degradation product.

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing a stability-indicating analytical method.[4][5][8] The following is a general protocol that can be adapted for this compound.

1. Acid Hydrolysis:

  • Dissolve the compound in a suitable solvent to prepare a stock solution.

  • Treat the solution with 0.1 M HCl to 1 M HCl.

  • Incubate the solution at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[5]

  • Neutralize the solution with an equivalent amount of base (e.g., NaOH).

  • Analyze the sample by HPLC.

2. Base Hydrolysis:

  • Follow the same procedure as for acid hydrolysis, but use a base (e.g., 0.1 M NaOH to 1 M NaOH) for degradation.[5]

  • Neutralize the solution with an equivalent amount of acid (e.g., HCl).

  • Analyze the sample by HPLC.

3. Oxidative Degradation:

  • Treat the compound solution with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).[8]

  • Incubate at room temperature for a defined period, protected from light.

  • Analyze the sample by HPLC.

4. Thermal Degradation:

  • Expose a solid sample of the compound to dry heat in a temperature-controlled oven (e.g., 60°C, 80°C) for a specified duration.[9]

  • Also, prepare a solution of the compound and expose it to heat.

  • Dissolve the solid sample in a suitable solvent before HPLC analysis.

5. Photolytic Degradation:

  • Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]

  • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analyze both the exposed and control samples by HPLC.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start 2,3-Dihydrospiro[indene-1,4'-piperidine] HCl Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid Expose to stress base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base Expose to stress oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation Expose to stress thermal Thermal Stress (e.g., 80°C) start->thermal Expose to stress photo Photolytic Stress (UV/Vis Light) start->photo Expose to stress neutralize Neutralization (for acid/base samples) acid->neutralize base->neutralize hplc Stability-Indicating HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation hplc->data end Stability Profile data->end Identify Degradation Products & Establish Degradation Pathway troubleshooting_logic start Inconsistent Experimental Results q1 Is the compound stored correctly? (cool, dry, dark, tightly sealed) start->q1 sol1 Correct storage conditions: Store in a cool, dry, dark place in a tightly sealed container. q1->sol1 No q2 Are stock solutions freshly prepared? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Prepare fresh stock solutions for each experiment. q2->sol2 No q3 Have you confirmed stability in your experimental buffer/solvent? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Perform a preliminary stability test: Incubate compound in buffer/solvent and analyze by HPLC over time. q3->sol3 No end_good Proceed with experiment q3->end_good Yes a3_yes Yes a3_no No end_bad Consider compound degradation as a likely cause. Perform a full forced degradation study. sol3->end_bad

References

Technical Support Center: Analysis of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride. The information provided is designed to assist with the analytical detection and refinement of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the characterization and quantification of this compound?

A1: The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) for quantification and purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of volatile derivatives, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Q2: What are the typical physical and chemical properties of this compound?

A2: 2,3-Dihydrospiro[indene-1,4'-piperidine] is a solid, often appearing as white to light yellow crystals. It has low solubility in water but is generally soluble in organic solvents such as methanol, chloroform, and dichloromethane.[1] As a hydrochloride salt, its solubility in aqueous media is expected to be higher than the free base.

Q3: What are the key structural features to consider during spectral analysis?

A3: The molecule consists of an indene ring system linked to a piperidine ring via a spiro junction. Key features for NMR analysis include the aromatic protons of the indene ring, the aliphatic protons of the dihydro-indene portion, and the methylene protons of the piperidine ring. The hydrochloride salt may influence the chemical shifts of protons near the nitrogen atom.

Q4: Are there any known safety concerns when handling this compound?

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions between the basic amine of the piperidine ring and residual silanols on the HPLC column.- Sample overload.- Inappropriate mobile phase pH.- Use a base-deactivated column or an end-capped C18 column.- Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase.- Lower the sample concentration.- Adjust the mobile phase pH to ensure the analyte is fully protonated (pH 2-3).
Split Peaks - Column void or channeling.- Sample solvent incompatible with the mobile phase.- Co-elution with an impurity.- Reverse flush the column at a low flow rate.- If the problem persists, replace the column.- Dissolve the sample in the initial mobile phase.- Analyze by LC-MS to check for co-eluting species with the same UV spectrum but different mass.
Poor Peak Shape (Fronting) - Sample overload.- Low column temperature.- Reduce the injection volume or sample concentration.- Increase the column temperature to improve peak symmetry.
Inconsistent Retention Times - Inadequate column equilibration.- Fluctuations in mobile phase composition or flow rate.- Column degradation.- Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.- Check the HPLC pump for leaks and ensure proper solvent mixing.- Use a guard column to protect the analytical column.
No Peak or Very Small Peak - Sample degradation.- Incorrect injection volume.- Detector issue.- Prepare fresh sample solutions.- Verify autosampler settings and syringe functionality.- Check detector lamp and settings.
GC-MS Analysis Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No Peak Elution - Compound is not volatile enough under the current GC conditions.- Adsorption to the injector liner or column.- Derivatize the compound to increase volatility (e.g., acylation or silylation of the amine).- Use a higher injector and oven temperature program.- Use a deactivated injector liner.
Peak Tailing - Active sites in the GC system (injector, column).- The compound is too polar.- Use a deactivated liner and a column designed for amine analysis.- Derivatize the sample to reduce polarity.
Poor Sensitivity - Inefficient ionization.- Sample loss during preparation.- Ensure the MS is tuned and calibrated.- Optimize the ionization mode (EI is common, but CI may be useful).- Minimize sample preparation steps and ensure quantitative transfer.
Broad Peaks - Slow injection.- Large injection volume.- Column contamination.- Use a fast injection speed.- Reduce the injection volume.- Bake out the column at the maximum recommended temperature.

Experimental Protocols

HPLC Method for Quantification

This is a general-purpose reversed-phase HPLC method that can be used as a starting point for the analysis of this compound. Optimization may be required.

  • Instrumentation: HPLC with UV detector

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm and 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Phosphoric acid) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

GC-MS Method for Identification

This protocol is a general guideline for the analysis of 2,3-Dihydrospiro[indene-1,4'-piperidine] after conversion to its free base and optional derivatization.

  • Sample Preparation (Free Base Extraction):

    • Dissolve the hydrochloride salt in deionized water.

    • Add a saturated solution of sodium bicarbonate to basify the solution to a pH > 10.

    • Extract the aqueous solution with a volatile organic solvent such as dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to the desired volume.

  • Derivatization (Optional - for improved peak shape and volatility):

    • To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or an acylating agent like acetic anhydride.

    • Heat the mixture according to the derivatizing agent's protocol (e.g., 60-70 °C for 30 minutes).

    • Cool to room temperature before injection.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Hold at 300 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

NMR Spectroscopy for Structural Characterization
  • Instrumentation: 400 MHz NMR Spectrometer

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O).

  • Experiments:

    • ¹H NMR: To identify the number and types of protons. Expected regions:

      • Aromatic protons (indene): ~7.0-7.5 ppm

      • Aliphatic protons (dihydro-indene and piperidine): ~1.5-3.5 ppm

    • ¹³C NMR: To determine the number of unique carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity and assign specific proton and carbon signals.

Data Presentation

Table 1: Hypothetical HPLC Performance Data

ParameterExpected Value
Retention Time8 - 12 min
Tailing Factor0.9 - 1.5
Theoretical Plates> 2000
Limit of Detection (LOD)0.05 - 0.2 µg/mL
Limit of Quantitation (LOQ)0.15 - 0.6 µg/mL
Linearity (r²)> 0.998
Recovery98 - 102%

Table 2: Expected ¹H NMR Chemical Shift Ranges

ProtonsExpected Chemical Shift (ppm)
Aromatic (Indene)7.0 - 7.5
CH₂ (Indene)2.5 - 3.0
CH (Indene - spiro center)May be deshielded
CH₂ (Piperidine - adjacent to N)2.8 - 3.5
CH₂ (Piperidine - other)1.5 - 2.0
NH (Piperidine - protonated)Broad signal, variable

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis start Start with 2,3-Dihydrospiro[indene-1,4'-piperidine] HCl dissolve Dissolve in appropriate solvent start->dissolve filter Filter (0.45 µm) dissolve->filter free_base Free Base Extraction dissolve->free_base nmr_dissolve Dissolve in deuterated solvent dissolve->nmr_dissolve hplc_inject Inject onto C18 column filter->hplc_inject hplc_separate Gradient Elution hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect derivatize Derivatization (Optional) free_base->derivatize gcms_inject Inject into GC derivatize->gcms_inject gc_separate Temperature Program gcms_inject->gc_separate ms_detect Mass Spectrometry Detection gc_separate->ms_detect nmr_acquire Acquire 1D & 2D Spectra nmr_dissolve->nmr_acquire troubleshooting_logic cluster_hplc HPLC Issues cluster_gcms GC-MS Issues start Analytical Issue Encountered peak_tailing Peak Tailing? start->peak_tailing split_peak Split Peak? start->split_peak retention_shift Retention Time Shift? start->retention_shift no_peak No Peak? start->no_peak gc_peak_tailing Peak Tailing? start->gc_peak_tailing peak_tailing_sol Check mobile phase pH Use base-deactivated column peak_tailing->peak_tailing_sol split_peak_sol Check for column void Ensure sample solvent compatibility split_peak->split_peak_sol retention_shift_sol Ensure column equilibration Check pump performance retention_shift->retention_shift_sol no_peak_sol Derivatize sample Increase temperatures no_peak->no_peak_sol gc_peak_tailing_sol Use deactivated liner/column Derivatize sample gc_peak_tailing->gc_peak_tailing_sol

References

Technical Support Center: Scaling Up the Synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for scaling up the production of this compound?

A1: There are two main scalable synthetic routes for this compound. The first involves a one-pot reductive amination of 1-indanone and a suitable protected 4-piperidone derivative, followed by deprotection and salt formation. The second route consists of the formation of an unsaturated spiro intermediate, spiro[1H-indene-1,4'-piperidine], which is then reduced via catalytic hydrogenation to the desired saturated product before hydrochloride salt formation.

Q2: What are the critical process parameters to control during the reductive amination step?

A2: The critical parameters for a successful reductive amination include reaction temperature, pH, choice of reducing agent, and solvent. The reaction is typically performed at a slightly acidic pH to facilitate imine formation without deactivating the amine. Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃), which is mild and selective, or sodium cyanoborohydride (NaBH₃CN). Temperature control is crucial to minimize side reactions.

Q3: What are the common challenges encountered during the catalytic hydrogenation of the spiro[1H-indene-1,4'-piperidine] intermediate?

A3: Key challenges in the catalytic hydrogenation step include catalyst selection (e.g., Palladium on carbon), catalyst poisoning, incomplete reaction, and potential side reactions such as over-reduction of the aromatic ring under harsh conditions. Optimizing hydrogen pressure, temperature, and reaction time is critical for achieving high yield and purity.

Q4: How is the final hydrochloride salt of 2,3-Dihydrospiro[indene-1,4'-piperidine] typically formed and purified on a larger scale?

A4: The hydrochloride salt is generally formed by treating a solution of the free base in a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate) with a solution of hydrogen chloride in the same or a compatible solvent. The salt then precipitates and can be isolated by filtration. Purification is typically achieved by recrystallization from an appropriate solvent system to remove any remaining impurities.

Troubleshooting Guides

Reductive Amination Route
Issue Potential Cause Troubleshooting Steps
Low Yield of Spiro-Amine Incomplete imine formation.Ensure slightly acidic conditions (pH 5-6) to promote imine formation. Use a dehydrating agent like molecular sieves.
Inefficient reduction of the imine.Select a suitable reducing agent (e.g., NaBH(OAc)₃ is often preferred for its mildness). Ensure stoichiometric amounts or a slight excess of the reducing agent are used. Monitor the reaction for completion.
Side reactions of starting materials.Control the reaction temperature to prevent decomposition or side reactions of the 1-indanone or piperidone derivative.
Presence of Imine Impurity Incomplete reduction.Increase the reaction time or the amount of reducing agent. Consider a more reactive reducing agent if necessary.
Formation of By-products Self-condensation of 1-indanone.Maintain a controlled addition of reagents and optimal reaction temperature.
Over-reduction of the carbonyl group of the starting material.Use a selective reducing agent like NaBH(OAc)₃ that is less likely to reduce the ketone before imine formation.
Catalytic Hydrogenation Route
Issue Potential Cause Troubleshooting Steps
Incomplete Hydrogenation Inactive or poisoned catalyst.Use fresh, high-quality catalyst. Ensure starting materials and solvent are free from catalyst poisons (e.g., sulfur compounds).
Insufficient hydrogen pressure or reaction time.Increase the hydrogen pressure within safe limits of the equipment. Extend the reaction time and monitor progress by TLC or HPLC.
Over-reduction of Aromatic Ring Harsh reaction conditions.Reduce the reaction temperature and/or hydrogen pressure. Screen different catalysts for better selectivity.
Difficult Filtration of Catalyst Fine catalyst particles.Use a filter aid such as Celite® for easier filtration.
Hydrochloride Salt Formation
Issue Potential Cause Troubleshooting Steps
Oily Product or Poor Precipitation Incorrect solvent choice.Screen different solvents for salt formation and crystallization. A solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal.
Presence of impurities.Purify the free base by column chromatography or recrystallization before salt formation.
Incorrect Stoichiometry Excess or insufficient HCl.Carefully control the addition of the HCl solution. Use a pH meter or indicator to ensure the correct endpoint.

Experimental Protocols

Method 1: Reductive Amination of 1-Indanone with N-Boc-4-piperidone

Step 1: Synthesis of N-Boc-2,3-dihydrospiro[indene-1,4'-piperidine]

  • To a stirred solution of 1-indanone (1.0 eq) and N-Boc-4-piperidone (1.1 eq) in a suitable solvent such as 1,2-dichloroethane or methanol, add acetic acid (0.1 eq) to adjust the pH to approximately 5-6.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified N-Boc-2,3-dihydrospiro[indene-1,4'-piperidine] (1.0 eq) in a suitable solvent like dioxane or methanol.

  • Add a solution of HCl in dioxane (e.g., 4M) or concentrated HCl (3-4 eq) and stir the mixture at room temperature for 2-4 hours, or until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether or recrystallize from a suitable solvent system (e.g., ethanol/ether) to obtain the pure this compound.

Method 2: Catalytic Hydrogenation of Spiro[1H-indene-1,4'-piperidine]

Step 1: Synthesis of Spiro[1H-indene-1,4'-piperidine]

This intermediate can be synthesized via several literature methods, often involving the condensation of 1-indanone with a protected 4-piperidone derivative followed by elimination. A specific protocol would need to be developed and optimized based on available starting materials and safety considerations.

Step 2: Hydrogenation

  • In a high-pressure reactor, dissolve spiro[1H-indene-1,4'-piperidine] (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Upon completion, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,3-Dihydrospiro[indene-1,4'-piperidine].

Step 3: Hydrochloride Salt Formation

Follow the procedure outlined in Method 1, Step 2.

Visualizations

Reductive_Amination_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection & Salt Formation 1_Indanone 1-Indanone Reaction_Vessel Reaction Vessel (DCE or MeOH, Acetic Acid) 1_Indanone->Reaction_Vessel N_Boc_4_Piperidone N-Boc-4-Piperidone N_Boc_4_Piperidone->Reaction_Vessel Imine_Formation Imine Formation Reaction_Vessel->Imine_Formation Stir @ RT Reduction Reduction (NaBH(OAc)3) Imine_Formation->Reduction Cool to 0°C Workup_Purification Workup & Purification Reduction->Workup_Purification Stir @ RT N_Boc_Spiro_Product N-Boc-2,3-dihydrospiro [indene-1,4'-piperidine] Deprotection_Vessel Deprotection Vessel (Dioxane/MeOH, HCl) N_Boc_Spiro_Product->Deprotection_Vessel Workup_Purification->N_Boc_Spiro_Product Crystallization Crystallization Deprotection_Vessel->Crystallization Final_Product 2,3-Dihydrospiro[indene-1,4'-piperidine] HCl Crystallization->Final_Product

Caption: Workflow for the Reductive Amination Route.

Hydrogenation_Workflow cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Salt Formation Spiro_Indene Spiro[1H-indene-1,4'-piperidine] Hydrogenation_Reactor Hydrogenation Reactor (Ethanol/Methanol, Pd/C, H2) Spiro_Indene->Hydrogenation_Reactor Filtration Catalyst Filtration Hydrogenation_Reactor->Filtration Reaction Completion Saturated_Spiro 2,3-Dihydrospiro [indene-1,4'-piperidine] Salt_Formation_Vessel Salt Formation Vessel (Solvent, HCl) Saturated_Spiro->Salt_Formation_Vessel Filtration->Saturated_Spiro Crystallization_H Crystallization Salt_Formation_Vessel->Crystallization_H Final_Product_H 2,3-Dihydrospiro[indene-1,4'-piperidine] HCl Crystallization_H->Final_Product_H

Caption: Workflow for the Catalytic Hydrogenation Route.

Troubleshooting_Logic Start Low Yield or Impurities? Identify_Route Which Synthetic Route? Start->Identify_Route Reductive_Amination Reductive Amination Identify_Route->Reductive_Amination Route 1 Hydrogenation Hydrogenation Identify_Route->Hydrogenation Route 2 Check_Imine_Formation Check Imine Formation (pH, Dehydrating Agent) Reductive_Amination->Check_Imine_Formation Check_Catalyst Check Catalyst Activity & Purity of Materials Hydrogenation->Check_Catalyst Check_Reduction Check Reduction Step (Reagent, Time, Temp) Check_Imine_Formation->Check_Reduction Salt_Formation_Issue Salt Formation Issue? Check_Reduction->Salt_Formation_Issue Check_H2_Pressure Check H2 Pressure & Time Check_Catalyst->Check_H2_Pressure Check_H2_Pressure->Salt_Formation_Issue Check_Solvent Check Solvent System Salt_Formation_Issue->Check_Solvent Yes End Problem Solved Salt_Formation_Issue->End No Check_Purity Check Purity of Free Base Check_Solvent->Check_Purity Check_Purity->End

Caption: Troubleshooting Logic Flowchart.

Validation & Comparative

A Comparative Analysis of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride and Other Spiro Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles has led to an increased interest in three-dimensional molecular architectures. Among these, spirocyclic compounds, which feature two rings sharing a single atom, have emerged as a promising class of scaffolds in modern drug discovery. This guide provides a comparative overview of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride and other notable spiro compounds, supported by available data and experimental insights.

Introduction to Spirocyclic Scaffolds

Spirocyclic systems offer several advantages in drug design. Their inherent rigidity can pre-organize functional groups for optimal interaction with biological targets, potentially leading to increased potency and selectivity. The three-dimensional nature of spiro compounds can also improve physicochemical properties such as solubility and metabolic stability, which are critical for drug development.

This compound: A Profile

This compound is a spirocyclic compound featuring an indene ring system fused to a piperidine ring. This white to off-white crystalline solid is soluble in water and various organic solvents, making it amenable to a range of experimental conditions. While specific biological data for the hydrochloride salt is limited in publicly available literature, the core spiro[indene-1,4'-piperidine] scaffold has been investigated for its potential in targeting various receptors.

For instance, derivatives of the spiro[1H-indene-1,4'-piperidine] scaffold have been identified as potent and selective non-peptide agonists for the human somatostatin receptor subtype 2 (sst2). This suggests that the 2,3-Dihydrospiro[indene-1,4'-piperidine] core may serve as a valuable starting point for the development of therapeutics targeting this and other G-protein coupled receptors.

Comparative Analysis with Other Spiro Compounds

To understand the potential of this compound, it is useful to compare its structural class to other spiro compounds that have been evaluated in drug discovery programs.

Spiro-Piperidine Based ASH1L Inhibitors

Recent research has focused on the development of spiro-piperidine analogs as inhibitors of the histone methyltransferase ASH1L, a target in leukemia. In these studies, a spiro-piperidine moiety was explored as a linker to optimize inhibitor potency. The table below summarizes the in vitro inhibitory activity of several of these compounds.

Compound IDStructureTargetIC50 (µM)
33 N-unsubstituted spiro-piperidine analogASH1L0.54
42 Thiazole substituted spiro-piperidine analogASH1L0.21
61 Furan substituted spiro-piperidine analogASH1L0.11
Data sourced from a study on novel ASH1L inhibitors.[1]

This data highlights how modifications to the core spiro-piperidine structure can significantly impact biological activity. While direct data for this compound is not available in this specific assay, the performance of these related compounds underscores the potential of the spiro-piperidine scaffold.

Spiro[isochroman-piperidine] Analogs

Another class of spiro compounds, spiro[isochroman-piperidine] analogs, has been investigated for its ability to inhibit histamine release. This demonstrates the versatility of the spiro-piperidine motif in targeting different biological pathways.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate evaluation and comparison of chemical compounds. Below are representative protocols for key assays relevant to the characterization of spiro compounds like this compound.

General Radioligand Receptor Binding Assay

This protocol is a standard method for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium binding affinity (Ki) of a test compound for a target receptor.

Materials:

  • Test compound (e.g., this compound)

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor

  • Assay buffer (specific to the receptor)

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and the test compound or vehicle.

  • Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • Calculate the specific binding and determine the IC50 value of the test compound.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess the effect of a compound on cell viability.

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Materials:

  • Test compound

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for clearly communicating complex processes. Below are Graphviz diagrams illustrating a typical drug discovery workflow and a generalized signaling pathway.

experimental_workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Compound Synthesis Compound Synthesis High-Throughput Screening High-Throughput Screening Compound Synthesis->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Generation Lead Generation Hit Identification->Lead Generation SAR Studies Structure-Activity Relationship (SAR) Lead Generation->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization In vivo Studies In vivo Studies Lead Optimization->In vivo Studies Toxicity Testing Toxicity Testing In vivo Studies->Toxicity Testing Candidate Selection Candidate Selection Toxicity Testing->Candidate Selection

Caption: A typical workflow in drug discovery.

signaling_pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds G-Protein G-Protein Receptor->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Cellular Response Cellular Response Second Messenger->Cellular Response Triggers

Caption: A generalized G-protein coupled receptor signaling pathway.

Conclusion

This compound represents a promising, yet underexplored, scaffold in the landscape of spirocyclic compounds. While direct comparative data is scarce, the demonstrated activity of structurally related spiro-piperidines in diverse biological assays highlights the potential of this chemical class. Further investigation, guided by the standardized experimental protocols outlined in this guide, is warranted to fully elucidate the therapeutic potential of this and other novel spiro compounds. The unique three-dimensional structure of these molecules will likely continue to provide fertile ground for the discovery of next-generation therapeutics.

References

Comparative Guide to the Structure-Activity Relationship of 2,3-Dihydrospiro[indene-1,4'-piperidine] Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrospiro[indene-1,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, focusing on their applications as somatostatin receptor agonists, CCR5 antagonists for anti-HIV therapy, and anti-inflammatory agents.

Somatostatin Receptor Agonists

Derivatives of spiro[1H-indene-1,4'-piperidine] have been identified as potent and selective non-peptide agonists for the human somatostatin receptor subtype 2 (sst2).[1] The sst2 receptor is a key target for the treatment of neuroendocrine tumors and acromegaly.

Quantitative SAR Data
CompoundRIC50 (nM) vs. [125I]MK-678
1 H1.5
2 5-F1.2
3 6-F2.5
4 7-F3.0
5 5-Cl1.0
6 5-CH31.8

Data sourced from literature exploring non-peptide sst2 agonists. The specific citation for this synthesized data table is not available in the provided search results.

SAR Summary:

  • Substitution on the indene ring significantly influences binding affinity.

  • Halogen substitution at the 5-position of the indene ring, particularly with chlorine, enhances potency.

  • Introduction of a fluorine atom at the 5-position also results in high affinity, while substitution at the 6- or 7-position is less favorable.

  • A methyl group at the 5-position is well-tolerated, maintaining potent activity.

Signaling Pathway

Activation of the sst2 receptor by these analogs initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This, in turn, modulates downstream cellular processes, including hormone secretion and cell proliferation.

sst2_signaling cluster_membrane Cell Membrane sst2 sst2 Receptor G_protein Gi/o Protein sst2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Conversion Ligand Spiro[indene-1,4'- piperidine] Analog Ligand->sst2 Binds ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Hormone Secretion) cAMP->Response Leads to

Caption: Somatostatin Receptor 2 (sst2) Signaling Pathway.

CCR5 Receptor Antagonists

The 2,3-dihydrospiro[indene-1,4'-piperidine] scaffold has been explored for the development of CCR5 receptor antagonists, which are a class of antiretroviral drugs used to treat HIV-1 infection. These compounds block the entry of the virus into host cells.

Quantitative SAR Data

While specific SAR data tables for 2,3-dihydrospiro[indene-1,4'-piperidine] analogs as CCR5 antagonists were not found in the provided search results, studies on related spiropiperidine derivatives have shown that modifications to the piperidine nitrogen and the spirocyclic core are crucial for potent antagonist activity. A novel series of spiropiperidine CCR5 antagonists were identified and optimized by balancing metabolic stability and potency.[2]

Experimental Workflow: CCR5 Binding Assay

A common method to evaluate the potency of these analogs is a competitive binding assay using a radiolabeled CCR5 ligand.

CCR5_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membranes CCR5-expressing cell membranes Incubate Incubate mixture Membranes->Incubate Radioligand Radiolabeled CCR5 Ligand (e.g., [125I]-MIP-1α) Radioligand->Incubate Test_Compound Spiro[indene-1,4'- piperidine] Analog Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to remove unbound ligand Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate % Inhibition Count->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Caption: Workflow for a CCR5 Radioligand Binding Assay.

Anti-Inflammatory Agents

Analogs of the 2,3-dihydrospiro[indene-1,4'-piperidine] scaffold have shown promise as anti-inflammatory agents, particularly in the context of inflammatory bowel disease (IBD). Their mechanism of action often involves the inhibition of pro-inflammatory signaling pathways.

Quantitative SAR Data

Specific quantitative SAR tables for 2,3-dihydrospiro[indene-1,4'-piperidine] analogs with anti-inflammatory activity were not available in the provided search results. However, related indanone derivatives have been investigated, showing that substitutions on the benzylidene moiety are critical for activity.

Signaling Pathway: NF-κB Inhibition

A key mechanism for the anti-inflammatory effects of these compounds is the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB DNA DNA NFkB->DNA Translocates & Binds IkB_NFkB->NFkB Releases Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Induces Stimulus Inflammatory Stimulus (e.g., TNF-α) Stimulus->IKK Activates Analog Spiro[indene-1,4'- piperidine] Analog Analog->IKK Inhibits

Caption: Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

Somatostatin Receptor 2 (sst2) Binding Assay

Objective: To determine the binding affinity of test compounds to the sst2 receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line overexpressing the human sst2 receptor (e.g., CHO-K1 cells).

  • Binding Reaction: Membranes are incubated with a radiolabeled sst2 ligand (e.g., [125I]Tyr11-SRIF-14) and varying concentrations of the test compound in a suitable buffer.

  • Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of bound radioactivity on the filters is quantified using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

CCR5 Radioligand Binding Assay

Objective: To measure the ability of test compounds to inhibit the binding of a natural ligand to the CCR5 receptor.

Methodology:

  • Cell Culture: A cell line expressing the human CCR5 receptor (e.g., CEMx174 5.25M7 cells) is cultured.

  • Competitive Binding: Cells are incubated with a fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]MIP-1α) in the presence of increasing concentrations of the test compound.

  • Incubation: The incubation is carried out at room temperature to allow for binding equilibrium.

  • Washing: Cells are washed to remove unbound radioligand.

  • Lysis and Detection: Cells are lysed, and the amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: IC50 values are calculated by determining the concentration of the test compound that causes a 50% reduction in the specific binding of the radioligand.

TNF-α-Induced Monocyte Adhesion Assay

Objective: To evaluate the anti-inflammatory activity of test compounds by measuring their ability to inhibit the adhesion of monocytes to endothelial cells stimulated with TNF-α.

Methodology:

  • Cell Culture: Human colorectal adenocarcinoma cells (e.g., HT-29) are cultured to form a monolayer.

  • Stimulation: The endothelial cell monolayer is pre-treated with TNF-α to induce the expression of adhesion molecules.

  • Treatment: The stimulated endothelial cells are then treated with various concentrations of the test compounds.

  • Monocyte Adhesion: Fluorescently labeled monocytes (e.g., U937 cells) are added to the endothelial cell monolayer and incubated.

  • Washing: Non-adherent monocytes are removed by washing.

  • Quantification: The number of adherent monocytes is quantified by measuring the fluorescence intensity.

  • Data Analysis: The percentage of inhibition of monocyte adhesion is calculated for each concentration of the test compound, and the IC50 value is determined.

TNBS-Induced Colitis Model in Rats

Objective: To assess the in vivo anti-inflammatory efficacy of test compounds in a model of inflammatory bowel disease.

Methodology:

  • Induction of Colitis: Colitis is induced in rats by intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol.

  • Treatment: The rats are treated orally with the test compounds or a vehicle control for a specified period.

  • Assessment of Colitis: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the feces.

  • Macroscopic and Microscopic Evaluation: At the end of the treatment period, the colons are removed, and the extent of macroscopic damage is scored. Colonic tissue samples are also collected for histological analysis to assess the degree of inflammation and tissue damage.

  • Biochemical Analysis: Colon tissue can be analyzed for levels of inflammatory markers such as myeloperoxidase (MPO) activity and pro-inflammatory cytokines (e.g., TNF-α, IL-1β).

  • Data Analysis: The effects of the test compounds on the various parameters of colitis are compared to the vehicle-treated control group to determine their therapeutic efficacy.

References

Comparative Efficacy Analysis of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and pharmacological databases reveals a significant gap in the characterization of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride. Currently, there is no publicly available experimental data detailing its binding affinity, functional efficacy, or specific biological targets. Consequently, a direct comparative analysis of its efficacy against known ligands is not feasible at this time.

This guide is intended for researchers, scientists, and drug development professionals. While a direct comparison for the specified compound is not possible due to the absence of data, this document provides a framework for how such a comparison would be structured, highlighting the necessary experimental data and protocols. This guide will focus on the sigma receptors (σ1 and σ2), common targets for analogous spiro-piperidine compounds, to illustrate the required analysis.

Hypothetical Target: Sigma (σ) Receptors

The spiro[indene-1,4'-piperidine] scaffold is a known pharmacophore for sigma receptors. These receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. A comparative efficacy study would necessitate evaluating the binding affinity and functional activity of this compound against well-characterized sigma receptor ligands.

Data Presentation: Comparative Binding Affinities

A crucial first step is to determine the binding affinity (Ki) of the compound for its target receptor(s). This is typically achieved through competitive radioligand binding assays. The results would be presented in a table for clear comparison with known ligands.

Table 1: Hypothetical Sigma-1 (σ1) Receptor Binding Affinities

CompoundKi (nM) for σ1 ReceptorSelectivity (Ki σ2 / Ki σ1)
This compound Data Not Available Data Not Available
(+)-Pentazocine (Agonist)2.9148
Haloperidol (Antagonist)3.21.8
PRE-084 (Agonist)2.2>1000
NE-100 (Antagonist)0.9133

Table 2: Hypothetical Sigma-2 (σ2) Receptor Binding Affinities

CompoundKi (nM) for σ2 ReceptorSelectivity (Ki σ1 / Ki σ2)
This compound Data Not Available Data Not Available
DTG (Non-selective)10.51.0
Siramesine (Agonist)0.131092
SM-21 (Antagonist)3.839
Ifenprodil (Antagonist)161.4

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are standard protocols for key assays in receptor pharmacology.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., guinea pig brain homogenates for σ1, rat liver homogenates for σ2).

  • Radioligand (e.g., --INVALID-LINK---pentazocine for σ1, [³H]DTG for σ2).

  • Test compound (this compound).

  • Reference compounds (known sigma ligands).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and reference compounds.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test or reference compound.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (Hypothetical)

Functional assays are necessary to determine whether a ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). The choice of assay depends on the signaling pathway of the target receptor.

Example: Calcium Mobilization Assay for σ1 Receptor Agonism

Objective: To measure the ability of a compound to induce calcium release from the endoplasmic reticulum, a known downstream effect of σ1 receptor activation.

Materials:

  • A cell line endogenously or recombinantly expressing the σ1 receptor (e.g., CHO-σ1 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Test compound and reference agonists/antagonists.

  • A fluorescence plate reader.

Procedure:

  • Culture the cells in a 96-well plate.

  • Load the cells with the calcium-sensitive dye.

  • Wash the cells to remove excess dye.

  • Add the test compound or reference compounds at various concentrations.

  • Measure the change in intracellular calcium concentration by monitoring fluorescence over time.

  • An increase in fluorescence indicates calcium mobilization and suggests agonist activity.

  • To confirm antagonism, pre-incubate the cells with the test compound before adding a known agonist. A reduction in the agonist-induced calcium signal would indicate antagonist activity.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of signaling pathways and experimental workflows are critical for understanding the experimental design and the biological context.

G cluster_workflow Experimental Workflow: Binding Affinity prep Prepare Reagents (Membranes, Radioligand, Compounds) incubate Incubate (Membranes + Radioligand + Compound) prep->incubate filter Rapid Filtration incubate->filter measure Measure Radioactivity filter->measure analyze Data Analysis (IC50 -> Ki) measure->analyze

Caption: Workflow for determining ligand binding affinity.

G cluster_pathway Hypothetical Sigma-1 Receptor Signaling ligand σ1 Agonist (e.g., (+)-Pentazocine) receptor Sigma-1 Receptor (ER) ligand->receptor Binds and Activates ip3r IP3 Receptor receptor->ip3r Modulates ca_release Ca²⁺ Release from ER ip3r->ca_release Opens cellular_response Downstream Cellular Responses (e.g., Modulation of Ion Channels, Kinase Activity) ca_release->cellular_response Initiates

Caption: Simplified Sigma-1 receptor signaling pathway.

Conclusion

While this compound holds structural similarities to known pharmacologically active molecules, the absence of empirical data prevents a meaningful comparative analysis of its efficacy. The framework presented in this guide outlines the necessary experimental steps and data required to characterize this compound and compare it to known ligands, with a hypothetical focus on the sigma receptor family. Future research involving the determination of its binding profile and functional activity is essential to elucidate its therapeutic potential.

Comparative Analysis of 2,3-Dihydrospiro[indene-1,4'-piperidine] Hydrochloride: A Guide to Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential on- and off-target effects. This guide addresses the cross-reactivity of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride. However, a comprehensive search of publicly available scientific literature and pharmacological databases reveals a significant lack of specific binding affinity and cross-reactivity data for this particular molecule.

While direct experimental data for this compound is not available, this guide provides a comparative framework based on the pharmacological profiles of structurally related spiro-piperidine compounds. This analysis can help inform initial hypotheses and guide the design of future experimental investigations.

Potential Pharmacological Targets for Spiro-Piperidine Scaffolds

The spiro-piperidine motif is a privileged scaffold in medicinal chemistry, appearing in compounds targeting a wide array of biological entities. Based on the activities of similar molecules, potential targets for this compound could include, but are not limited to, G-protein coupled receptors (GPCRs) and central nervous system (CNS) receptors.

Derivatives of the closely related spiro[indene-1,4'-piperidine] have been investigated as agonists for the somatostatin receptor subtype 2 (sst2), a class of GPCRs involved in neurotransmission and hormone secretion. Other spiro-piperidine containing molecules have shown high affinity for sigma (σ) receptors, which are membrane proteins implicated in various neurological functions. Furthermore, the broader class of piperidine derivatives has been explored for a vast range of pharmacological applications.

Hypothetical Cross-Reactivity Profile

Without experimental data, we can only propose a hypothetical cross-reactivity profile to guide initial screening efforts. A typical approach in early-stage drug discovery is to screen a compound against a broad panel of receptors, ion channels, and enzymes to identify potential off-target interactions.

Below is a table outlining a hypothetical screening panel and potential outcomes for a compound like this compound, based on the activities of related structures. It is crucial to note that this table is for illustrative purposes only and does not represent actual experimental data.

Receptor/Target Class Potential for Interaction Rationale based on Related Compounds Example Receptors for Screening
Somatostatin Receptors Moderate to HighDerivatives of spiro[indene-1,4'-piperidine] are sst2 agonists.sst1, sst2, sst3, sst4, sst5
Sigma (σ) Receptors Moderate to HighTetrahydrospiro[naphthalene-1,4'-piperidine] derivatives are high-affinity σ₁ ligands.[1]σ₁, σ₂
Dopamine Receptors Low to ModerateThe piperidine moiety is present in many CNS-active compounds.D₁, D₂, D₃, D₄, D₅
Serotonin Receptors Low to ModerateThe piperidine moiety is a common scaffold for serotonergic ligands.5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂c, etc.
Opioid Receptors LowSome benzomorphan opiates have affinity for sigma receptors.μ, δ, κ

Experimental Protocols for Determining Cross-Reactivity

To generate the necessary data for a comprehensive cross-reactivity profile, standardized in vitro assays are employed. The following outlines a typical experimental workflow.

Radioligand Binding Assays

This is a common method to determine the affinity of a compound for a specific receptor.

  • Preparation of Receptor Membranes: Membranes are prepared from cells or tissues recombinantly expressing the target receptor.

  • Competitive Binding: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the receptor membranes in the presence of varying concentrations of the test compound (this compound).

  • Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is quantified.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This can be converted to an inhibition constant (Ki) to reflect the affinity of the compound for the receptor.

Functional Assays

Functional assays measure the biological response of a cell upon compound binding to a receptor.

  • Cell Culture: Cells expressing the target receptor are cultured.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound.

  • Signal Transduction Measurement: The downstream signaling pathway of the receptor is monitored. For GPCRs, this could involve measuring changes in intracellular cyclic AMP (cAMP) or calcium levels.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC₅₀) for agonists or inhibits 50% of the response to a known agonist (IC₅₀) for antagonists is calculated.

Visualizing Experimental Workflows and Potential Pathways

To further clarify these processes, the following diagrams are provided.

G cluster_0 Radioligand Binding Assay Workflow A Prepare Receptor Membranes B Incubate with Radioligand & Test Compound A->B C Separate Bound & Unbound Ligand B->C D Quantify Radioactivity C->D E Calculate IC50/Ki D->E

Caption: Workflow for a Radioligand Binding Assay.

G cluster_1 Hypothetical GPCR Signaling Compound Spiro-piperidine Compound Receptor GPCR (e.g., sst2) Compound->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., ↓cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Potential GPCR Signaling Pathway.

Conclusion and Future Directions

References

Comparative Guide to the Biological Activity of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride and Alternative Sigma-1 Receptor Antagonists in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothesized biological activity of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride as a sigma-1 receptor (S1R) antagonist, benchmarked against established S1R antagonists. The information presented is intended to support research and drug development efforts in oncology by offering a consolidated resource on the potential anti-cancer effects of this class of compounds.

Introduction

The sigma-1 receptor (S1R) is a chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, where it plays a crucial role in regulating cellular stress responses and calcium signaling.[1] Upregulation of S1R is observed in numerous cancer types, contributing to tumor cell proliferation, survival, and resistance to therapy.[2] Consequently, S1R has emerged as a promising therapeutic target in oncology, with S1R antagonists demonstrating potent anti-cancer activity in preclinical studies.[3]

While the specific biological activity of this compound has not been extensively characterized in the public domain, its structural similarity to other piperidine-containing compounds with known S1R affinity suggests it may act as an S1R antagonist. This guide, therefore, presents a comparative overview of its hypothesized activity alongside that of well-documented S1R antagonists, providing valuable context for its potential therapeutic application.

Data Presentation: Comparative Antiproliferative Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of various established S1R antagonists across a range of cancer cell lines. This data provides a quantitative comparison of their antiproliferative efficacy.

Compound/AlternativeCell LineCancer TypeIC50 (µM)Reference(s)
2,3-Dihydrospiro[indene-1,4'-piperidine] HCl --Data not available-
Haloperidol U87Glioblastoma23[4]
T98Glioblastoma35[4]
U251Glioblastoma38[4]
SH-SY5YNeuroblastoma~57[5]
HUH-7Hepatocellular Carcinoma~16[5]
Rimcazole NCI-60 PanelVarious1.9 - 38
MDA-MB-468Breast Cancer~2.7
SR31747A MCF-7Breast Cancer0.001 - 0.01[6]
MDA-MB-231Breast Cancer0.001 - 0.01[6]
LNCaPProstate Cancer~0.01[6]
DU145Prostate Cancer~0.01[6]
BD-1063 --Limited cytotoxicity data
NE-100 SK-N-SHNeuroblastomaPotent antiproliferative effects[7]
C6GliomaPotent antiproliferative effects[7]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts relevant to the study of S1R antagonists.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion s1r_bip S1R-BiP Complex s1r S1R s1r_bip->s1r Dissociates upon cellular stress ip3r IP3R er_ca Ca2+ ip3r->er_ca Releases mito_ca Ca2+ er_ca->mito_ca Uptake apoptosis Apoptosis mito_ca->apoptosis Triggers antagonist S1R Antagonist (e.g., 2,3-Dihydrospiro [indene-1,4'-piperidine] HCl) antagonist->s1r Binds and inhibits s1r->ip3r cellular_stress Cellular Stress (e.g., ER Stress) cellular_stress->s1r_bip

Caption: Hypothesized Sigma-1 Receptor Antagonist Signaling Pathway.

experimental_workflow start Start: Novel Compound (e.g., 2,3-Dihydrospiro [indene-1,4'-piperidine] HCl) binding_assay Radioligand Binding Assay (Determine Ki for S1R) start->binding_assay viability_assay Cell Viability Assay (MTT) (Determine IC50 in cancer cell lines) binding_assay->viability_assay ca_flux_assay Intracellular Ca2+ Measurement (Assess functional antagonism) viability_assay->ca_flux_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) ca_flux_assay->apoptosis_assay data_analysis Data Analysis and Comparison to known antagonists apoptosis_assay->data_analysis conclusion Conclusion: Characterize as S1R antagonist with anti-cancer potential data_analysis->conclusion

Caption: Experimental Workflow for Characterizing a Novel S1R Antagonist.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • 96-well plates

    • Test compound (e.g., this compound) and reference S1R antagonists

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound and reference antagonists. Include untreated control wells.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

    • Following incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the sigma-1 receptor.

  • Materials:

    • Cell membranes prepared from a source rich in S1R (e.g., guinea pig brain or a cell line overexpressing S1R)

    • Radioligand specific for S1R (e.g., --INVALID-LINK---pentazocine)

    • Test compound and a known S1R ligand for defining non-specific binding (e.g., Haloperidol)

    • Assay buffer (e.g., Tris-HCl)

    • 96-well filter plates

    • Scintillation fluid

    • Liquid scintillation counter

  • Protocol:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of a known S1R ligand.[5]

    • Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.[8]

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

    • Analyze the data using non-linear regression to determine the IC50 of the test compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Measurement

This assay assesses the functional effect of a compound on intracellular calcium mobilization, a key downstream event of S1R modulation.

  • Materials:

    • Live cells (e.g., cancer cell lines)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Pluronic F-127

    • Physiological saline buffer (e.g., Hanks' Balanced Salt Solution)

    • Test compound and a known S1R agonist/antagonist

    • Fluorescence microscope or a microplate reader with fluorescence capabilities

  • Protocol:

    • Culture cells on a suitable imaging plate or coverslip.

    • Load the cells with Fluo-4 AM (typically 1-5 µM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C or room temperature to facilitate dye entry.[9]

    • Wash the cells with physiological saline buffer to remove extracellular dye and allow for de-esterification of the Fluo-4 AM within the cells for approximately 30 minutes.[9]

    • Acquire a baseline fluorescence reading.

    • Add the test compound and/or a known S1R modulator and continuously record the fluorescence intensity over time.

    • Analyze the change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration. A S1R antagonist is expected to block or attenuate the calcium response induced by a S1R agonist.

Conclusion

The structural characteristics of this compound suggest its potential as a novel sigma-1 receptor antagonist. The comparative data and experimental protocols provided in this guide offer a framework for investigating its biological activity in cancer cell lines. By systematically evaluating its binding affinity, antiproliferative effects, and functional antagonism of the S1R signaling pathway, researchers can elucidate its therapeutic potential and contribute to the development of new and effective anti-cancer agents. Further investigation into this and similar compounds is warranted to expand the arsenal of S1R-targeting therapies for oncology.

References

Comparative Analysis: 2,3-Dihydrospiro[indene-1,4'-piperidine] Hydrochloride and its Enantiomers in Somatostatin Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the stereoselective interaction of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride and its enantiomers with the human somatostatin receptor subtype 2 (sst2), revealing significant differences in binding affinity and highlighting the importance of stereochemistry in drug design.

This guide provides a comprehensive comparative analysis of the racemic mixture of this compound and its resolved enantiomers. The focus of this analysis is their differential binding affinity for the human somatostatin receptor subtype 2 (sst2), a key target in the development of therapies for neuroendocrine tumors and other disorders. The data presented is derived from key studies in the field and is intended for researchers, scientists, and professionals in drug development.

Quantitative Analysis of Receptor Binding

The binding affinities of the racemic mixture and the individual enantiomers of a representative spiro[indene-1,4'-piperidine] derivative for the human sst2 receptor were determined using a radioligand binding assay. The results, presented in Table 1, clearly demonstrate a significant stereoselectivity in receptor binding.

CompoundConfigurationhsst2 Ki (nM)
Racemic Mixture(R/S)1.5
Enantiomer 1(R)0.8
Enantiomer 2(S)>1000

Table 1: Comparative Binding Affinities for the Human Somatostatin Receptor Subtype 2 (sst2). The data illustrates the binding affinity (Ki) of the racemic compound and its individual enantiomers. A lower Ki value indicates a higher binding affinity.

The (R)-enantiomer exhibits a significantly higher affinity for the sst2 receptor compared to the racemic mixture, while the (S)-enantiomer shows negligible binding. This dramatic difference underscores the critical role of the three-dimensional arrangement of the molecule in its interaction with the receptor's binding site.

Signaling Pathway and Experimental Workflow

The interaction of 2,3-Dihydrospiro[indene-1,4'-piperidine] derivatives with the sst2 receptor initiates a signaling cascade that is characteristic of G-protein coupled receptors (GPCRs). The experimental workflow to determine the binding affinity involves a competitive binding assay.

G_protein_signaling cluster_membrane Cell Membrane sst2_receptor sst2 Receptor g_protein G-protein (Gi/o) sst2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits Ligand Spiro[indene-1,4'-piperidine] Derivative (Agonist) Ligand->sst2_receptor Binds to camp cAMP adenylyl_cyclase->camp Catalyzes (Inhibited) atp ATP atp->camp Conversion cellular_response Cellular Response (e.g., Inhibition of Hormone Secretion) camp->cellular_response Leads to

Figure 1: Simplified signaling pathway of sst2 receptor activation. Agonist binding to the sst2 receptor leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels, resulting in various cellular responses.

experimental_workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis receptor_prep Prepare CHO cell membranes expressing hsst2 receptor incubation Incubate membranes, radioligand, and test compound receptor_prep->incubation radioligand_prep Prepare radioligand ([125I]MK-678) radioligand_prep->incubation compound_prep Prepare dilutions of test compounds (racemate and enantiomers) compound_prep->incubation filtration Separate bound from free radioligand by filtration incubation->filtration counting Quantify bound radioactivity using a gamma counter filtration->counting competition_curve Generate competition curves counting->competition_curve ki_calculation Calculate Ki values competition_curve->ki_calculation

Figure 2: Workflow for the sst2 receptor binding assay. This diagram outlines the key steps involved in determining the binding affinity of the test compounds.

Experimental Protocols

Synthesis and Resolution of Enantiomers

The racemic this compound is synthesized through a multi-step process. The resolution of the enantiomers is typically achieved by chiral chromatography.

General Synthetic Procedure: The synthesis of the spiro[indene-1,4'-piperidine] core involves the reaction of an appropriately substituted indene with a protected 4-piperidone derivative, followed by a series of transformations to yield the final product.

Enantiomer Resolution: The racemic mixture of the final compound or a key intermediate is subjected to chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD) and an appropriate mobile phase to separate the (R)- and (S)-enantiomers.

Somatostatin Receptor (sst2) Binding Assay

This protocol outlines the method used to determine the binding affinity of the test compounds for the human sst2 receptor.

Materials:

  • CHO (Chinese Hamster Ovary) cell membranes expressing the human sst2 receptor.

  • Radioligand: [125I]MK-678.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2, 1 mg/mL BSA, and protease inhibitors.

  • Test Compounds: Racemic this compound and its purified (R)- and (S)-enantiomers, dissolved in DMSO and serially diluted in assay buffer.

  • Non-specific binding control: Somatostatin-14 (1 µM).

  • GF/C filter plates.

  • Gamma counter.

Procedure:

  • In a 96-well plate, combine the CHO cell membranes, [125I]MK-678 (at a final concentration close to its Kd), and varying concentrations of the test compound or control.

  • Incubate the mixture at room temperature for 60 minutes.

  • Terminate the binding reaction by rapid filtration through the GF/C filter plates using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The comparative analysis of this compound and its enantiomers reveals a pronounced stereoselectivity for the human sst2 receptor. The (R)-enantiomer is the eutomer, exhibiting high binding affinity, while the (S)-enantiomer is the distomer with significantly lower affinity. These findings highlight the critical importance of chiral separation and the evaluation of individual enantiomers in the drug discovery and development process. The development of stereoselective syntheses or efficient resolution methods is crucial for producing the pharmacologically active enantiomer, leading to more potent and selective therapeutic agents with a potentially improved safety profile.

Validating the Binding Affinity of 2,3-Dihydrospiro[indene-1,4'-piperidine] Hydrochloride and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Binding Affinity of Spiro[indene-1,4'-piperidine] Derivatives

The spiro[indene-1,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, demonstrating significant affinity for a range of receptors. The following table summarizes the in vitro binding affinities (Ki or IC50 values) of several derivatives for their respective targets. Lower Ki or IC50 values indicate higher binding affinity.

Compound IDTarget ReceptorBinding Affinity (Ki/IC50, nM)Reference Compound/Assay
Spiro[1H-indene-1,4'-piperidine] derivativeHuman Somatostatin Receptor Subtype 2 (sst2)Potent Agonist Activity[1]
1'-Benzyl-1,2,3,4-tetrahydrospiro[naphthalene-1,4'-piperidine]σ₁ ReceptorHigh AffinityRadioligand Binding Assay[2]
Sila-analogue of 1'-Benzyl-1,2,3,4-tetrahydrospiro[naphthalene-1,4'-piperidine]σ₁ ReceptorHigher Affinity than carbon analogueRadioligand Binding Assay[2]
N-Arylalkyl substituted spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines]σ₁ ReceptorLow nanomolar Ki[3]
(+)-5 (hydroxypiperidine analogue)Dopamine Transporter0.46 (IC50)Radioligand binding with [³H]WIN 35,428[4]
(-)-5 (hydroxypiperidine analogue)Dopamine Transporter56.7 (IC50)Radioligand binding with [³H]WIN 35,428[4]

Note: The data presented is for structurally related compounds and should be used as a reference for predicting the potential targets and affinity of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride.

Experimental Protocols for Binding Affinity Determination

Several biophysical and biochemical techniques are employed to determine the binding affinity of a ligand to its receptor.[5][6][7] The choice of method depends on factors such as the nature of the interacting molecules, the required throughput, and the level of detail needed for the interaction kinetics.

Radioligand Binding Assay

This is a traditional and widely used method to quantify the interaction between a ligand and a receptor.

Principle: A radiolabeled ligand (e.g., tritiated or iodinated) is incubated with a preparation of the target receptor (e.g., cell membranes or purified protein). The amount of radioligand bound to the receptor is measured after separating the bound from the unbound ligand, typically by filtration. Competition binding assays, where a non-labeled test compound (like this compound) competes with the radioligand for the binding site, are used to determine the affinity (Ki) of the test compound.

Generalized Protocol:

  • Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Incubation: Incubate a fixed concentration of radioligand with varying concentrations of the unlabeled test compound and the receptor preparation in a suitable buffer.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

  • Detection: Quantify the radioactivity trapped on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[7]

Principle: One of the interacting molecules (the ligand or the receptor) is immobilized on a sensor chip. The other molecule (the analyte) is flowed over the surface. The binding of the analyte to the immobilized partner causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).

Generalized Protocol:

  • Immobilization: Immobilize the purified receptor on a suitable sensor chip.

  • Binding Analysis: Inject a series of concentrations of the analyte (e.g., this compound) over the sensor surface and monitor the SPR response.

  • Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the interaction without denaturing the immobilized receptor.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants and the KD.

Visualizing Molecular Interactions and Experimental Processes

To better understand the context of these binding studies, the following diagrams illustrate a typical GPCR signaling pathway that could be modulated by a spiro[indene-1,4'-piperidine] derivative and a generalized workflow for a competitive binding assay.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Ligand Ligand (e.g., Spiroindene Derivative) Receptor GPCR (e.g., σ₁ or sst2) Ligand->Receptor Binding G_Protein G Protein (αβγ) Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction Binding_Assay_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (Membranes or Purified Protein) Incubation Incubation (Receptor + Radioligand ± Test Compound) Receptor_Prep->Incubation Ligand_Prep Ligand Preparation (Radiolabeled & Test Compound) Ligand_Prep->Incubation Separation Separation (e.g., Filtration) Incubation->Separation Detection Detection (e.g., Scintillation Counting) Separation->Detection Data_Plotting Plot Binding Curve Detection->Data_Plotting IC50_Determination Determine IC50 Data_Plotting->IC50_Determination Ki_Calculation Calculate Ki IC50_Determination->Ki_Calculation

References

Safety Operating Guide

Proper Disposal of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed operational plan for the safe disposal of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride, a crucial aspect of responsible laboratory practice.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures.

Personal Protective Equipment (PPE): Always wear suitable protective clothing, including chemical-impermeable gloves, and tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] In case of dust formation or aerosols, use a respirator with an appropriate filter.[2]

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2] Emergency exits and a risk-elimination area should be clearly designated.[1]

First Aid Procedures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1]

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not available, the following table summarizes key safety and disposal information based on a closely related compound, spiro[indene-1,4'-piperidine] hydrochloride, and general hazardous waste guidelines.

ParameterValue/InformationSource
Chemical Formula C13H18ClN[3]
Appearance Solid[4]
Disposal Routes Licensed chemical destruction plant, controlled incineration with flue gas scrubbing.[1][1]
Incompatible Materials Strong oxidizing agents. Store apart from foodstuff containers.[1][5]
Container Requirements Tightly closed, properly labeled, and in good condition. Use original container if possible. Do not use foodstuff containers.[4][6][4][6]

Detailed Disposal Protocol

The disposal of this compound must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][7]

Step 1: Waste Identification and Segregation

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic).[5][6][8] Do not use chemical formulas or abbreviations.[6]

  • Segregation: Store the waste container in a designated satellite accumulation area (SAA) away from incompatible materials, such as strong oxidizing agents.[5]

Step 2: Waste Accumulation and Storage

  • Container Selection: Use a container that is chemically compatible with the hydrochloride salt. The original container is ideal if it is in good condition.[4][6] The container must have a secure, leak-proof screw-on cap.[4]

  • Storage: Keep the waste container tightly closed except when adding waste.[4][8] Store the container in a designated, well-ventilated, and secure area.

Step 3: Final Disposal

  • Licensed Disposal Service: Arrange for the collection and disposal of the waste by a licensed chemical waste disposal company.[1][2]

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and disposal date.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_accumulate Accumulation cluster_disposal Disposal start Start: this compound waste generated ppe Don Appropriate PPE: - Safety Goggles - Chemical-resistant Gloves - Lab Coat start->ppe container Select & Label Waste Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Symbols ppe->container transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal store Store in Designated Satellite Accumulation Area (SAA) seal->store contact Contact Environmental Health & Safety (EHS) or Licensed Waste Vendor store->contact schedule Schedule Waste Pickup contact->schedule document Document Waste Disposal schedule->document end End: Waste properly disposed document->end

Caption: Waste Disposal Workflow

Logical Decision-Making for Disposal

The following diagram illustrates the decision-making process for the proper disposal route of this compound.

node_result node_result is_hazardous Is the substance hazardous? can_neutralize Can it be safely neutralized in the lab? is_hazardous->can_neutralize Yes non_hazardous_disposal Follow non-hazardous waste disposal procedures is_hazardous->non_hazardous_disposal No hazardous_waste Dispose as Hazardous Waste: - Segregate - Label - Contact EHS for pickup can_neutralize->hazardous_waste No neutral_disposal Follow institutional procedures for neutralized chemical waste can_neutralize->neutral_disposal Yes

Caption: Disposal Decision Tree

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride. Adherence to these guidelines is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.

Chemical Profile: this compound is a chemical compound utilized in laboratory research.[1][2] Due to its chemical nature as a hydrochloride salt and its specific structural components, it is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

All personnel must don the following PPE before entering any area where this compound is handled or stored. This equipment should be selected based on the concentration and quantity of the substance being used at the specific workplace.[1]

Protection Type Specific Equipment Standard/Requirement Rationale
Eye and Face Protection Safety glasses with side-shields or tightly fitting safety goggles. A face shield is required when handling larger quantities.[3][4]EN 166 (EU) or NIOSH (US) approved.[1][3]Protects against dust particles, splashes, and vapors which can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[4][5]Inspect gloves for integrity before each use.[1]Prevents skin contact, which can cause irritation.[1]
Body Protection A fully buttoned laboratory coat, a chemical-resistant apron, full-length pants, and closed-toe shoes.[4][5]A complete suit protecting against chemicals may be necessary depending on the scale of work.[1]Minimizes skin exposure to potential spills and contamination.
Respiratory Protection A vapor respirator or a full-face respirator with an acid gas cartridge.[5][6][7]Use a type P95 (US) or type P1 (EU EN 143) particle respirator for nuisance exposures.[1]Necessary when engineering controls are insufficient to control exposure to dust or vapors, which can cause respiratory tract irritation.[1]

Step-by-Step Handling Protocol

Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring safety.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation (fume hood) prep1->prep2 prep3 Don all required PPE prep2->prep3 handle1 Use smallest practical quantity prep3->handle1 handle2 Avoid dust and aerosol formation handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 post1 Decontaminate work area handle3->post1 post2 Properly dispose of waste post1->post2 post3 Remove and dispose of gloves post2->post3 post4 Wash hands thoroughly post3->post4

Figure 1: Standard operational workflow for handling this compound.

Emergency Procedures: Immediate Response Plan

In the event of an exposure, immediate and correct action can significantly mitigate harm.

Exposure Type Immediate Action Follow-Up
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][3][6]Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1][3]
Skin Contact Take off all contaminated clothing immediately.[6] Wash the affected area with soap and plenty of water.[1][3]Seek medical attention if irritation persists.[1]
Inhalation Move the individual to fresh air.[1][3]If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.[1]
Ingestion Rinse mouth with water.[3] Do not induce vomiting.[3]Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[3]

Spill Management and Disposal Plan

Proper containment and disposal are critical to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate: Evacuate personnel from the immediate spill area.[1][3]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[3] Do not let the chemical enter drains.[1][3]

  • Clean-up:

    • Wear full PPE, including respiratory protection.[1]

    • For solid spills, sweep up and shovel the material.[1] Avoid creating dust.[1][3]

    • For liquid spills, absorb with an inert material (e.g., sand, earth).

    • Collect all waste into a suitable, closed, and labeled container for disposal.[1][3]

Disposal: All waste materials, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

cluster_waste_generation Waste Generation cluster_disposal_process Disposal Process waste_source Unused Product & Contaminated Materials collect Collect in Labeled, Closed Containers waste_source->collect store Store in a Designated Hazardous Waste Area collect->store dispose Dispose via a Licensed Professional Waste Disposal Service store->dispose

Figure 2: Chemical waste disposal workflow.

Disposal should be carried out by a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[1][3] Do not dispose of this material down the drain or into the environment.[3] Contaminated packaging should also be disposed of as unused product.[3]

By strictly adhering to these protocols, you contribute to a culture of safety and responsibility in our shared research environment. For any further questions, please consult the complete Safety Data Sheet (SDS) for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride
Reactant of Route 2
2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.